Product packaging for o-Tolunitrile(Cat. No.:CAS No. 529-19-1)

o-Tolunitrile

Cat. No.: B042240
CAS No.: 529-19-1
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Description

o-Tolunitrile (2-methylbenzonitrile, CAS 529-19-1) is a valuable aromatic nitrile building block in organic synthesis and medicinal chemistry research. Its structure, featuring an electron-withdrawing nitrile group adjacent to a reactive methyl group on the benzene ring, makes it a versatile precursor for the synthesis of various heterocycles and complex molecules. A primary research application is its use in the preparation of o-toluic acid and its derivatives via hydrolysis. Furthermore, the methyl group can undergo free radical bromination to yield bromomethyl derivatives, which are key intermediates for constructing more elaborate structures through nucleophilic substitution. In pharmaceutical research, this compound serves as a core scaffold in the development and study of potential therapeutic agents, including kinase inhibitors and other small molecule drugs. Its mechanism of action in research contexts is not intrinsic but is defined by the properties of the target molecules synthesized from it. Researchers value this compound for its stability and the diverse reactivity it offers, facilitating the exploration of new synthetic pathways and the optimization of lead compounds. This product is provided as a high-purity material to ensure consistent and reliable experimental results. Handle with appropriate precautions in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B042240 o-Tolunitrile CAS No. 529-19-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
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InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C#N
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Molecular Formula

C8H7N
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DSSTOX Substance ID

DTXSID6022050
Record name 2-Tolunitrile
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Molecular Weight

117.15 g/mol
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Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS]
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Boiling Point

401 °F at 760 mmHg (NTP, 1992)
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Flash Point

184 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS No.

529-19-1, 25550-22-5
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Melting Point

7.7 °F (NTP, 1992)
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Foundational & Exploratory

An In-depth Technical Guide to o-Tolunitrile (CAS 529-19-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-Tolunitrile (2-methylbenzonitrile), a versatile chemical intermediate with significant applications across the pharmaceutical, agrochemical, and dye industries. This document consolidates its core physicochemical properties, spectroscopic data, safety information, and detailed experimental protocols for its synthesis and purification.

Core Properties and Data

This compound is an aromatic nitrile, appearing as a colorless to slightly yellow or light blue liquid with a characteristic aromatic or almond-like odor.[1][2][3] Its chemical structure, featuring a nitrile group ortho to a methyl group on a benzene (B151609) ring, imparts valuable reactivity, making it a crucial building block in organic synthesis.[2]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 529-19-1[2]
Molecular Formula C₈H₇N[2][4]
Molecular Weight 117.15 g/mol [3][4]
Appearance Colorless to slightly yellow/light blue clear liquid[1][2][3]
Melting Point -13 °C to -11 °C (7.7 °F)[4][5]
Boiling Point 205 °C (401 °F) at 760 mmHg[4][5][6]
Density 0.989 - 0.9955 g/mL at 25 °C[4][5][6]
Refractive Index (n20/D) 1.5279[4][6]
Flash Point 82 °C (179.6 - 184 °F) - closed cup[4][5]
Solubility Insoluble or sparingly soluble in water. Miscible with alcohol and ether.[1][5]
Vapor Pressure 0.243 - 0.45 mmHg at 25 °C
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Spectrum TypeKey Features and DataCitations
¹H NMR Spectra available for review. The proton NMR spectrum will show characteristic aromatic proton signals in the δ 7.2-7.6 ppm range and a singlet for the methyl (CH₃) protons around δ 2.5 ppm.[7][8]
¹³C NMR Spectra available for review. Expected signals include the nitrile carbon (C≡N) around δ 118 ppm, the methyl carbon around δ 20 ppm, and four distinct aromatic carbon signals between δ 126-140 ppm.[9]
IR Spectroscopy A strong, sharp absorption band characteristic of the nitrile C≡N stretch is observed between 2240 and 2220 cm⁻¹ for aromatic nitriles. Conjugation with the aromatic ring slightly lowers the frequency compared to saturated nitriles. Spectra are available for review.[10][11]
Mass Spectrometry The electron ionization (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z = 117. Other significant fragments are observed at m/z = 116, 90, and 89.[3][12]
Safety and Handling

This compound is a combustible liquid and requires careful handling. It is classified as an irritant and may be harmful if ingested or inhaled.

Safety AspectDetailsCitations
GHS Hazard Statements H315 (Causes skin irritation), H412 (Harmful to aquatic life with long-lasting effects). Combustible liquid.[4]
GHS Pictograms GHS07 (Exclamation mark)[4]
Toxicity Data LD50 Oral (Rat): 3200 mg/kg[13]
Incompatibility Incompatible with strong oxidizing acids, which can lead to violent reactions. Also incompatible with other oxidizing agents, peroxides, epoxides, and bases. The combination with bases can produce hydrogen cyanide.[6]
Handling Precautions Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear protective gloves, clothing, and eye protection. Keep away from open flames, hot surfaces, and sources of ignition.[13]
Storage Store in a cool, dry, well-ventilated area below +30°C, away from incompatible substances. Keep containers securely sealed.[6]

Chemical Synthesis and Reactions

This compound is a valuable precursor for a wide range of chemical transformations, primarily leveraging the reactivity of its nitrile group. It is a key intermediate in the synthesis of pharmaceuticals (such as benzodiazepines), agrochemicals (herbicides, fungicides), dyes, and specialty resins.[2][14]

Synthesis of this compound via Sandmeyer Reaction

One of the most common and reliable methods for preparing this compound is the Sandmeyer reaction, which involves the diazotization of o-toluidine (B26562) followed by cyanation using a copper(I) cyanide catalyst.[13][15]

This protocol is adapted from Organic Syntheses.[15]

Part A: Preparation of Cuprous Cyanide Solution

  • Suspend cuprous chloride (prepared from 1250 g of crystallized copper sulfate) in 2 L of cold water in a 15-L crock equipped with a mechanical stirrer.

  • Add a solution of 650 g of sodium cyanide (96–98%) in 1 L of water to the suspension and stir. The cuprous chloride will dissolve with considerable evolution of heat.

  • Cool the resulting solution to 0-5°C by surrounding the crock with cold water or ice.

Part B: Diazotization and Cyanation

  • In a separate 20-L crock, mix 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid and approximately 4 kg of cracked ice to bring the temperature to 0°C.

  • Slowly add a solution of 280 g (4.06 moles) of sodium nitrite (B80452) in 800 cc of water to the o-toluidine hydrochloride suspension over about 15 minutes, maintaining the temperature at 0–5°C by adding more ice. Ensure a positive test for free nitrous acid with starch-iodide paper at the end of the addition.

  • Cautiously neutralize the diazonium salt solution by adding dry sodium carbonate (approx. 200 g) with constant stirring until the solution is neutral to litmus (B1172312) paper.

  • Pour 1 L of benzene over the surface of the chilled (0–5°C) cuprous cyanide solution.

  • Slowly add the cold, neutralized diazonium salt solution to the cuprous cyanide/benzene mixture with vigorous stirring. A vigorous evolution of nitrogen gas will occur. Maintain the temperature at 20–25°C by adding ice. The addition should take about one hour.

  • After the addition is complete, continue stirring for two more hours.

  • Warm the reaction mixture to 50°C and then allow it to cool.

  • Separate the upper oily layer containing the product and subject it to steam distillation to remove benzene and isolate the crude this compound.

  • The crude product is then purified by vacuum distillation, collecting the fraction that boils at 94–96°C/20 mm. The expected yield is 300–330 g (64–70%).[15]

Sandmeyer_Workflow cluster_A Part A: Catalyst Preparation cluster_B Part B: Diazotization cluster_C Part C: Cyanation & Workup A1 Suspend CuCl in water A2 Add NaCN solution A1->A2 A3 Cool CuCN solution to 0-5°C A2->A3 C1 Combine Diazonium Salt with CuCN solution A3->C1 B1 Dissolve o-Toluidine in HCl + Ice B2 Add NaNO₂ solution at 0-5°C B1->B2 B3 Neutralize with Na₂CO₃ B2->B3 B3->C1 C2 Stir and Warm to 50°C C1->C2 C3 Separate Organic Layer C2->C3 C4 Steam Distillation C3->C4 C5 Vacuum Distillation C4->C5 Product Product C5->Product Pure this compound

Workflow for the synthesis of this compound via Sandmeyer reaction.
Purification of this compound

Crude this compound may contain unreacted starting materials or byproducts such as isonitriles. A standard purification protocol involves chemical washing followed by distillation.

This protocol is adapted from Beilstein.[6]

  • Place the crude this compound in a separatory funnel.

  • Wash the nitrile with concentrated HCl or 50% H₂SO₄ at 60°C. This step is repeated until the characteristic unpleasant odor of isonitrile is no longer detectable. This wash also removes residual amines.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Perform a final wash with a dilute sodium chloride (NaCl) solution (brine).

  • Dry the washed nitrile over anhydrous potassium carbonate (K₂CO₃).

  • Filter to remove the drying agent.

  • Fractionally distill the dried liquid under atmospheric or reduced pressure to obtain the pure this compound.

Purification_Workflow Crude Crude This compound Wash_Acid Wash with conc. Acid (60°C) Crude->Wash_Acid Wash_Base Wash with sat. NaHCO₃ Wash_Acid->Wash_Base Wash_Brine Wash with dilute NaCl Wash_Base->Wash_Brine Dry Dry with K₂CO₃ Wash_Brine->Dry Filter Filter Dry->Filter Distill Fractional Distillation Filter->Distill Pure Pure This compound Distill->Pure

General workflow for the purification of crude this compound.
Key Chemical Reactions

This compound serves as a versatile starting material for various organic transformations.

The nitrile group can be readily hydrolyzed under acidic conditions to form the corresponding carboxylic acid, o-toluic acid, which is another important chemical intermediate.[1]

Experimental Protocol: Hydrolysis This protocol is adapted from Organic Syntheses.[1]

  • In a 5-L flask equipped with a mechanical stirrer and reflux condenser, place 3 kg of 75% sulfuric acid.

  • Heat the acid to approximately 150°C and start the stirrer.

  • Over a period of two hours, add 1 kg (8.54 moles) of this compound.

  • Maintain the temperature at 150–160°C and continue stirring for two hours after the addition is complete.

  • Raise the temperature to 190°C and stir for an additional hour.

  • Cool the reaction mixture and pour it into ice water.

  • Filter the crude o-toluic acid product.

  • Dissolve the crude material in an excess of 10% sodium hydroxide (B78521) solution, filter while hot, and then acidify the filtrate with dilute sulfuric acid to precipitate the purified product.

  • Collect the product on a Büchner funnel, dry, and recrystallize from benzene. The expected yield is 930–1030 g (80–89%).[1]

Hydrolysis_Pathway oTN This compound oTA o-Toluic Acid oTN->oTA Hydrolysis Reagents 75% H₂SO₄ 150-190°C

Reaction pathway for the hydrolysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolunitrile (2-methylbenzonitrile) is a pivotal aromatic nitrile that serves as a cornerstone intermediate in the synthesis of a diverse array of organic compounds. Its unique molecular architecture, characterized by a nitrile group ortho to a methyl group on a benzene (B151609) ring, imparts specific reactivity and physical properties that are leveraged in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of this compound. It further details common synthetic and characterization protocols and illustrates its central role in the generation of bioactive molecules.

Molecular Structure and Properties

This compound, with the chemical formula C₈H₇N, is a colorless to pale yellow liquid with a characteristic almond-like odor.[1] The molecule consists of a benzene ring substituted with a methyl group and a cyano group at adjacent (ortho) positions.[2] This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Physicochemical Data

The following table summarizes the key quantitative data for this compound:

PropertyValueReference(s)
Molecular Formula C₈H₇N[1][2][3][4]
Molecular Weight 117.15 g/mol [2][3][5]
CAS Number 529-19-1[1][3][4]
Appearance Colorless to light yellow liquid[1][2]
Melting Point -13 °C[2]
Boiling Point 205 °C[2][5]
Density 0.989 g/mL at 25 °C[5]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1]
Refractive Index (n²⁰/D) 1.5279
Flash Point 82 °C (closed cup)[5]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The most prominent feature is the sharp, intense peak for the nitrile (C≡N) stretch.

Functional GroupWavenumber (cm⁻¹)CharacteristicsReference(s)
C≡N Stretch~2220-2240Strong, sharp[6]
C-H Stretch (Aromatic)~3000-3100Medium
C-H Stretch (Aliphatic)~2850-3000Medium
C=C Stretch (Aromatic)~1450-1600Medium to weak

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference(s)
~7.2-7.6Multiplet4HAromatic protons[7]
~2.5Singlet3HMethyl protons[7]

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignmentReference(s)
~140Quaternary Carbon (C-CH₃)[8][9]
~133Aromatic CH[8][9]
~130Aromatic CH[8][9]
~127Aromatic CH[8][9]
~118Nitrile Carbon (C≡N)[8][9]
~113Quaternary Carbon (C-CN)[8][9]
~20Methyl Carbon (CH₃)[8][9]

1.2.3. Mass Spectrometry (MS)

Mass spectrometry of this compound shows a prominent molecular ion peak corresponding to its molecular weight.

m/zInterpretationReference(s)
117Molecular Ion [M]⁺[10][11]
116[M-H]⁺[10][11]
90[M-HCN]⁺[10][11]

Bonding and Hybridization

The molecular structure of this compound is defined by the specific bonding and hybridization of its constituent atoms. The benzene ring consists of six sp² hybridized carbon atoms, each forming three sigma bonds (two with adjacent carbons and one with a hydrogen or a substituent) and possessing one unhybridized p-orbital. The overlap of these p-orbitals creates the delocalized π-electron system characteristic of aromatic compounds.

The carbon atom of the methyl group is sp³ hybridized, forming four sigma bonds. The nitrile group features a carbon and a nitrogen atom that are sp hybridized. The carbon forms a sigma bond with the aromatic ring and a sigma bond with the nitrogen. The nitrogen has a lone pair of electrons residing in an sp hybrid orbital. The remaining two p-orbitals on both the carbon and nitrogen atoms overlap to form two pi bonds, resulting in the carbon-nitrogen triple bond.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of o-toluidine (B26562) followed by reaction with a cyanide salt.[3]

Materials:

  • o-Toluidine

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite (B80452)

  • Copper(I) Cyanide

  • Sodium Cyanide

  • Benzene

  • Ice

Procedure:

  • Diazotization: o-Toluidine is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Preparation of Cyanide Solution: A solution of copper(I) cyanide and sodium cyanide in water is prepared and cooled.

  • Sandmeyer Reaction: The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring. The reaction mixture is then gently warmed to facilitate the replacement of the diazonium group with the nitrile group.

  • Work-up and Purification: The organic layer is separated, washed with aqueous sodium hydroxide (B78521) and water, and then dried over a suitable drying agent. The crude this compound is purified by fractional distillation.

Characterization

The synthesized this compound can be characterized using the spectroscopic methods outlined in section 1.2. The purity can be assessed by gas chromatography (GC).

Role in Drug Development and Logical Workflows

This compound is not typically a pharmacologically active molecule itself but serves as a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[12] Its nitrile group is a versatile functional handle that can be transformed into other functionalities, such as amines, carboxylic acids, and amides, which are common in drug molecules.[13] It is a key precursor in the synthesis of various heterocyclic compounds, including benzodiazepines, which have applications in treating anxiety and other neurological disorders.[13]

General Synthetic Workflow for Bioactive Molecules

The following diagram illustrates a generalized workflow from this compound to a potential drug candidate.

G oT This compound Mod Functional Group Transformation (e.g., Reduction, Hydrolysis) oT->Mod Chemical Synthesis Cyclo Cyclization/ Condensation Reaction Mod->Cyclo Het Heterocyclic Intermediate (e.g., Benzodiazepine precursor) Cyclo->Het API Active Pharmaceutical Ingredient (API) Het->API Final Synthesis Steps Drug Drug Formulation API->Drug G cluster_synthesis Chemical Synthesis cluster_biology Biological System oT This compound Deriv Bioactive Derivative oT->Deriv Synthetic Intermediate Target Molecular Target (e.g., Receptor, Enzyme) Deriv->Target Binding/Inhibition Pathway Signaling Pathway Target->Pathway Modulation Response Cellular Response Pathway->Response

References

An In-depth Technical Guide on the Solubility of o-Tolunitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of o-Tolunitrile (also known as 2-methylbenzonitrile) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula CH₃C₆H₄CN. It is a colorless to pale yellow liquid with a characteristic almond-like odor. The presence of a polar nitrile group (-C≡N) and a nonpolar toluene (B28343) ring gives it a unique solubility profile, making it a versatile solvent and intermediate in organic synthesis, including the production of pharmaceuticals and dyes.[1][2] Understanding its solubility in different organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development.

Quantitative and Qualitative Solubility Data

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O< 0.1 g/100 mL17Sparingly soluble to insoluble.[3][4]
EthanolC₂H₅OHMiscibleNot SpecifiedSoluble in all proportions.[5][6]
Diethyl Ether(C₂H₅)₂OMiscibleNot SpecifiedSoluble in all proportions.[5][6]
Acetone(CH₃)₂COSolubleNot SpecifiedReadily dissolves.[1]
ChloroformCHCl₃Slightly SolubleNot Specified[4][7][8]
MethanolCH₃OHSlightly SolubleNot Specified[4][7][8]
DichloromethaneCH₂Cl₂SolubleNot SpecifiedGenerally considered a good solvent for similar compounds.[2]
TolueneC₇H₈SolubleNot SpecifiedExpected to be miscible due to structural similarity.
HexaneC₆H₁₄Sparingly SolubleNot SpecifiedExpected to have lower solubility due to its non-polar nature.

Note on Data Availability: Specific quantitative solubility data (e.g., in g/100mL at various temperatures) for this compound in many common organic solvents is not widely reported in publicly accessible literature. The term "miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.[5][6] For applications requiring precise solubility values, experimental determination is recommended.

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method often depends on the required accuracy, the properties of the solute and solvent, and the available analytical instrumentation.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility.

Protocol:

  • Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The container should be of a suitable material that does not interact with the solvent or solute.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or rotator is ideal for this purpose.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow for the separation of the undissolved this compound from the saturated solution. Centrifugation can be used to accelerate this process and obtain a clear supernatant.

  • Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette. The concentration of this compound in the sample is then determined using a suitable analytical technique.

  • Quantification: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units such as g/100 mL, mol/L, or as a mole fraction.

Gravimetric Analysis

This method is straightforward if the organic solvent is volatile and the solute (this compound) is not.

Protocol:

  • Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (steps 1-3).

  • Sampling: A precise volume or weight of the clear supernatant is transferred to a pre-weighed, empty container (e.g., an evaporating dish or beaker).

  • Solvent Evaporation: The solvent is carefully evaporated from the sample. This can be done at room temperature in a fume hood, or by gentle heating in an oven or on a hot plate, ensuring the temperature is well below the boiling point of this compound to prevent its loss.

  • Residue Weighing: Once the solvent has completely evaporated, the container with the this compound residue is cooled to room temperature in a desiccator and then weighed accurately.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight. The solubility can then be calculated based on the initial volume or weight of the saturated solution taken.

Spectroscopic Methods (e.g., UV-Vis Spectroscopy or HPLC)

These methods are highly sensitive and require smaller sample volumes. They are particularly useful for determining the solubility of compounds that have a chromophore (for UV-Vis) or are amenable to chromatographic separation (for HPLC).

Protocol:

  • Saturated Solution Preparation: A saturated solution is prepared as described in the shake-flask method (steps 1-3).

  • Calibration Curve: A series of standard solutions of this compound in the chosen solvent with known concentrations are prepared. The absorbance (for UV-Vis) or peak area (for HPLC) of these standards is measured to generate a calibration curve.

  • Sample Preparation: A sample of the clear supernatant from the saturated solution is carefully withdrawn and diluted with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.

  • Analysis: The diluted sample is analyzed using the same spectroscopic or chromatographic method as the standards.

  • Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The original concentration in the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Diagrams and Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates a generalized workflow for the experimental determination of solubility, applicable to the methods described above.

G General Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation & Result start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_container Seal container add_excess->seal_container agitate Agitate at constant temperature (24-72h) seal_container->agitate stand Allow to stand or centrifuge to separate phases agitate->stand analysis_method Select Analysis Method stand->analysis_method gravimetric Gravimetric Analysis: 1. Weigh sample 2. Evaporate solvent 3. Weigh residue analysis_method->gravimetric spectroscopic Spectroscopic/Chromatographic: 1. Prepare calibration curve 2. Dilute sample 3. Analyze sample analysis_method->spectroscopic result Determine Solubility (g/100mL, mol/L, etc.) gravimetric->result spectroscopic->result

Caption: A flowchart of the general experimental procedure for determining the solubility of a liquid solute in a solvent.

Logical Relationship of Solubility Factors

The solubility of this compound in a given solvent is governed by a balance of intermolecular forces. This diagram illustrates the key factors influencing its solubility.

Caption: A diagram showing the interplay of factors that determine the solubility of this compound in a solvent.

References

The Genesis of an Essential Intermediate: The Discovery and First Isolation of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile, also known as 2-methylbenzonitrile, is a pivotal aromatic nitrile intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its strategic importance lies in the versatile reactivity of the nitrile group, which can be transformed into various functional groups, and the influence of the ortho-methyl group on its chemical properties. This technical guide delves into the historical discovery and the first practical isolation of this compound, providing a detailed account of the seminal experimental procedures that laid the foundation for its widespread use in modern chemistry.

The Dawn of Aryl Nitrile Synthesis: The Sandmeyer Reaction

The story of this compound's first isolation is intrinsically linked to the discovery of a powerful synthetic tool in organic chemistry: the Sandmeyer reaction. In 1884, Swiss chemist Traugott Sandmeyer, while attempting to synthesize phenylacetylene (B144264) from benzenediazonium (B1195382) chloride and copper(I) acetylide, unexpectedly isolated chlorobenzene (B131634) as the main product.[3][4][5] This serendipitous discovery led to the development of a general method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by its displacement with a nucleophile in the presence of a copper(I) salt catalyst.[3][6] Sandmeyer himself generalized this reaction to include the synthesis of benzonitrile (B105546) using copper(I) cyanide (CuCN).[6]

First Documented Synthesis and Isolation of this compound

The first well-documented, practical synthesis and isolation of this compound was reported by Herb in 1890.[7] This method, later refined and detailed by H. T. Clarke and R. R. Read in the esteemed collection Organic Syntheses, employs the Sandmeyer reaction starting from o-toluidine (B26562).[7][8] This procedure remains a classic and reliable method for the preparation of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the first reported practical isolation of this compound.

ParameterValueReference
Starting Materialo-Toluidine[8]
Key ReagentsSodium Nitrite (B80452), Hydrochloric Acid, Cuprous Cyanide[8]
Yield64–70% of the theoretical amount[8]
Boiling Point205.2 °C at 760 mmHg[7]
Melting Point-13 °C[7]
Density (d420)0.9955 g/mL[7]

Experimental Protocols

The following are the detailed experimental protocols for the key stages in the first isolation of this compound, adapted from the procedure described in Organic Syntheses.

Preparation of Cuprous Cyanide Solution

Methodology:

  • In a suitable vessel, dissolve copper sulfate (B86663) (CuSO₄·5H₂O) in hot water.

  • Separately, dissolve sodium cyanide (NaCN) in water.

  • Cool both solutions.

  • Slowly add the sodium cyanide solution to the copper sulfate solution with constant stirring. A precipitate of cuprous cyanide (CuCN) will form.

  • Allow the precipitate to settle, decant the supernatant liquid, and wash the precipitate with water.

  • The resulting suspension of cuprous cyanide is used directly in the next step.

Diazotization of o-Toluidine

Methodology:

  • In a large crock or flask, mix o-toluidine with commercial hydrochloric acid and cracked ice to bring the temperature to 0 °C.[8]

  • Prepare a solution of sodium nitrite (NaNO₂) in water.[8]

  • With continuous stirring, slowly add the sodium nitrite solution to the o-toluidine hydrochloride suspension, maintaining the temperature between 0–5 °C by adding more cracked ice.[8] The addition should take approximately 15 minutes.

  • After all the nitrite solution has been added, test the mixture for the presence of free nitrous acid using starch-iodide paper.[8] A positive test (blue-black color) indicates the completion of the diazotization.

  • Cautiously neutralize the resulting diazonium salt solution by adding anhydrous sodium carbonate with constant stirring until the solution is neutral to litmus (B1172312) paper.[8]

The Sandmeyer Reaction: Synthesis of this compound

Methodology:

  • To the freshly prepared, cooled cuprous cyanide solution, slowly add the neutralized diazonium salt solution with vigorous stirring.

  • A reaction ensues, characterized by the evolution of nitrogen gas.

  • After the addition is complete, allow the mixture to stand for a period, and then heat it to facilitate the completion of the reaction.

  • The this compound formed will separate as an oily layer.

Isolation and Purification of this compound

Methodology:

  • Separate the oily layer of crude this compound from the aqueous layer.

  • Wash the crude product with a dilute solution of sodium hydroxide (B78521) to remove any acidic impurities, followed by a wash with water.

  • Dry the this compound over anhydrous calcium chloride.

  • Purify the dried product by fractional distillation.[9] Collect the fraction boiling at approximately 205 °C. The final product is a nearly colorless liquid.[8]

Visualizing the Synthesis

The following diagrams illustrate the key experimental workflow and the underlying chemical pathway for the first isolation of this compound.

experimental_workflow cluster_reagents Reagent Preparation cluster_process Reaction Sequence cluster_products Products o_toluidine o-Toluidine diazotization Diazotization (0-5 °C) o_toluidine->diazotization hcl HCl hcl->diazotization na_no2 NaNO₂ na_no2->diazotization cu_cn Cuprous Cyanide sandmeyer Sandmeyer Reaction cu_cn->sandmeyer neutralization Neutralization (Na₂CO₃) diazotization->neutralization neutralization->sandmeyer purification Purification (Distillation) sandmeyer->purification o_tolunitrile This compound purification->o_tolunitrile

Caption: Experimental workflow for the first isolation of this compound.

signaling_pathway o_toluidine o-Toluidine diazonium_salt o-Tolyl Diazonium Salt o_toluidine->diazonium_salt NaNO₂, HCl (0-5 °C) o_tolunitrile This compound diazonium_salt->o_tolunitrile CuCN

Caption: Chemical pathway for the synthesis of this compound.

Conclusion

The discovery and first isolation of this compound, made possible by the groundbreaking Sandmeyer reaction, marked a significant advancement in synthetic organic chemistry. The detailed experimental protocols, developed over a century ago, not only provided a practical route to this valuable intermediate but also showcased the power of diazonium salt chemistry. For contemporary researchers and drug development professionals, understanding the foundational synthesis of this compound offers valuable insights into the historical context of modern chemical manufacturing and the enduring legacy of classical organic reactions.

References

A Technical Guide to the Spectroscopic Analysis of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: o-Tolunitrile, also known as 2-methylbenzonitrile, is an aromatic organic compound with the chemical formula C₈H₇N.[1][2] It serves as a crucial intermediate in the synthesis of various products within the pharmaceutical, agrochemical, and dye industries.[3] Accurate characterization of this compound is paramount for quality control and research and development. This guide provides an in-depth overview of the spectroscopic data for pure this compound, including detailed experimental protocols and data tables for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide a distinct fingerprint of its molecular structure.

Quantitative Data: ¹H and ¹³C NMR

The following tables summarize the chemical shifts (δ) for this compound, typically recorded in a deuterated solvent like chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[4][5]

Table 1: ¹H NMR Spectroscopic Data for this compound

Signal Assignment Chemical Shift (δ) ppm Multiplicity
Aromatic Protons (4H) 7.27 - 7.63 Multiplet
Methyl Protons (-CH₃) 2.50 Singlet

Data sourced from publicly available spectral databases. The aromatic protons exhibit a complex multiplet pattern due to spin-spin coupling.[6][7]

Table 2: ¹³C NMR Spectroscopic Data for this compound [5][8]

Carbon Atom Chemical Shift (δ) ppm
C≡N (Nitrile) 118.2
C1 (ipso-CN) 112.9
C2 (ipso-CH₃) 140.2
C3 132.8
C4 129.8
C5 126.5
C6 132.3
-CH₃ (Methyl) 20.4

Data obtained in CDCl₃ solvent. Assignment based on empirical data and known substituent effects on aromatic rings.[5][9]

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-resolution NMR spectra of this compound is as follows:[4]

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of pure this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube. Add a small amount of TMS to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[4]

  • Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to 1-2 seconds and the acquisition time to 2-3 seconds to ensure full relaxation of protons.[4]

    • Co-add 16 to 64 scans to achieve a high signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.[4]

    • Use a relaxation delay of 2-5 seconds.[4]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration and peak picking.

Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh this compound p2 Dissolve in Deuterated Solvent p1->p2 p3 Add TMS Standard p2->p3 p4 Transfer to NMR Tube p3->p4 a1 Insert Sample into Spectrometer p4->a1 a2 Tune and Shim Instrument a1->a2 a3 Acquire FID (¹H and ¹³C) a2->a3 d1 Fourier Transform a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Reference to TMS d2->d3 d4 Peak Integration & Assignment d3->d4

Caption: Workflow for conducting NMR spectroscopy on this compound.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing valuable information about the functional groups present.

Quantitative Data: IR and Raman Spectroscopy

The primary absorption and scattering peaks for this compound are listed below.

Table 3: Key Infrared (IR) Absorption Bands for this compound [10][11]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
~3060 Medium Aromatic C-H Stretch
~2925 Medium Methyl (-CH₃) C-H Stretch
~2225 Strong, Sharp Nitrile (C≡N) Stretch
~1595, ~1475 Medium-Strong Aromatic C=C Ring Stretch

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Table 4: Key Raman Shifts for this compound [12]

Raman Shift (cm⁻¹) Intensity Vibrational Assignment
~3065 Strong Aromatic C-H Stretch
~2228 Medium Nitrile (C≡N) Stretch
~1600 Strong Aromatic C=C Ring Stretch
~1000 Strong Ring Breathing Mode

Raman and IR spectroscopy are complementary; some vibrations that are strong in Raman may be weak in IR, and vice-versa.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common and convenient method for analyzing liquid samples like this compound.[14]

  • Instrument Setup: Ensure the FTIR spectrometer is powered on and has stabilized.

  • Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (like isopropanol) and allow it to dry completely.[15][16] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of pure this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[14][15]

  • Data Acquisition: Lower the press to ensure good contact between the liquid and the crystal.[14] Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[17]

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.[14]

Visualization: Vibrational Spectroscopy Workflow

Vibrational_Spectroscopy_Workflow cluster_setup Instrument Setup cluster_measure Sample Measurement cluster_analysis Data Analysis s1 Clean ATR Crystal s2 Collect Background Spectrum s1->s2 m1 Apply Liquid Sample to Crystal s2->m1 m2 Acquire Sample Spectrum m1->m2 a1 Perform Background Subtraction m2->a1 a2 Identify Peak Wavenumbers a1->a2 a3 Assign Vibrational Modes a2->a3

Caption: General workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and fragmentation patterns.

Quantitative Data: Electron Ionization (EI) Mass Spectrometry

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

Table 5: Principal Mass Spectrum Peaks for this compound (EI, 70 eV) [18]

m/z Relative Intensity (%) Assignment
117 100 [M]⁺ (Molecular Ion)
116 60 [M-H]⁺
90 35 [M-HCN]⁺
89 22 [M-H-HCN]⁺
63 11 [C₅H₃]⁺

The molecular ion at m/z 117 is the base peak, confirming the molecular weight of 117.15 g/mol .[1][18]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the volatile liquid this compound into the ion source, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[19][20]

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[19][21] This impact ejects an electron from the molecule, creating a positively charged radical molecular ion ([M]⁺).[22]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[22]

  • Acceleration: Accelerate the resulting ions out of the ion source using an electric field.

  • Mass Analysis: Pass the accelerated ions through a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Visualization: Logical Flow of Mass Spectrometry

Mass_Spectrometry_Process start Sample Introduction & Vaporization ionize Ionization (70 eV Electrons) start->ionize accel Acceleration (Electric Field) ionize->accel analyze Mass Analysis (Separation by m/z) accel->analyze detect Detection analyze->detect end Mass Spectrum detect->end

Caption: The fundamental stages of an electron ionization mass spectrometer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

Spectroscopic Data: UV-Vis Absorption

The UV-Vis spectrum of this compound, like other aromatic compounds, is characterized by absorptions arising from π → π* electronic transitions within the benzene (B151609) ring. In a non-polar solvent like cyclohexane (B81311) or in the gas phase, the spectrum typically shows multiple absorption bands. The primary absorption region for the benzonitrile (B105546) chromophore is around 220-280 nm.[23][24] Studies of the gas-phase electronic spectrum show a prominent origin band for the S₁ ← S₀ transition.[2] Precise λₘₐₓ values and molar absorptivities are highly dependent on the solvent used.[25]

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., ethanol, hexane, or cyclohexane). The solvent should not absorb in the same region as the analyte.[23]

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0).

  • Instrument Setup: Turn on the spectrophotometer, including both the deuterium (B1214612) (UV) and tungsten (visible) lamps, and allow it to warm up and stabilize.[26][27]

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as the reference (blank). Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.[23]

  • Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Scan the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Visualization: UV-Vis Spectrophotometer Workflow

UV_Vis_Workflow cluster_setup Preparation cluster_acq Measurement p1 Prepare Dilute Sample Solution p2 Fill Cuvette with Blank Solvent p3 Zero Spectrophotometer p2->p3 a1 Fill Cuvette with Sample p3->a1 a2 Scan Wavelength Range a1->a2 a3 Record Absorbance Spectrum a2->a3

References

o-Tolunitrile chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of o-tolunitrile (2-methylbenzonitrile), a key aromatic nitrile intermediate in the synthesis of a wide range of industrial and pharmaceutical compounds. This document details its chemical and physical properties, outlines a standard experimental protocol for its synthesis, and illustrates key chemical pathways and processes.

Core Chemical Identity

This compound, also known as 2-methylbenzonitrile, is an organic compound with a nitrile group attached to the ortho position of a toluene (B28343) molecule.[1] Its chemical structure is foundational to its role as a versatile precursor in organic synthesis.

  • Chemical Formula : C₈H₇N[2][3][4][5]

  • Molecular Weight : 117.15 g/mol [3][6][7]

  • CAS Number : 529-19-1[2][3][5][6]

  • Synonyms : 2-Methylbenzonitrile, o-cyanotoluene, 2-cyanotoluene, o-tolyl cyanide.[2][3][7][8]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various reaction conditions. It typically appears as a colorless to slightly yellow or light blue liquid.[2][8][9] It is stable under normal storage conditions and is combustible.[8][10]

PropertyValue
Melting Point -13 °C[2][11]
Boiling Point 205 °C (at 760 mmHg)[2][4][6]
Density 0.989 g/mL at 25 °C[2][4][6]
Flash Point 82 °C (179.6 °F) - closed cup[6]
Refractive Index n20/D 1.5279[2]
Water Solubility <0.1 g/100 mL at 17 °C[2][8]
Solubility Miscible with alcohol and ether; slightly soluble in chloroform (B151607) and methanol.[2][11]
Vapor Density 4.04 (Air = 1)
Appearance Clear colorless to slightly yellow liquid[2][9]

Synthesis of this compound

This compound can be synthesized through various methods. The most common industrial route involves the nitration of toluene followed by further transformations.[1][9][12] Another well-established laboratory-scale synthesis is the Sandmeyer reaction, starting from o-toluidine (B26562).[11][13]

The overall workflow for the Sandmeyer reaction synthesis is depicted below.

G cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation (Sandmeyer Reaction) cluster_purification Step 3: Purification o_toluidine o-Toluidine diazonium_salt o-Toluidine Diazonium Chloride o_toluidine->diazonium_salt Reacts with hcl Hydrochloric Acid hcl->diazonium_salt In presence of na_nitrite Sodium Nitrite (B80452) na_nitrite->diazonium_salt At 0-5°C o_tolunitrile This compound diazonium_salt->o_tolunitrile Reacts with cu_cyanide Cuprous Cyanide Solution cu_cyanide->o_tolunitrile Catalyst steam_distillation Steam Distillation o_tolunitrile->steam_distillation extraction Benzene (B151609) Extraction steam_distillation->extraction final_distillation Fractional Distillation extraction->final_distillation pure_product Pure this compound final_distillation->pure_product

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

This protocol details the synthesis of this compound from o-toluidine, adapted from established organic synthesis procedures.[13]

A. Preparation of Cuprous Cyanide Solution

  • Suspend cuprous chloride (prepared from 5 moles of copper sulfate) in 2 L of cold water in a 15 L crock equipped with a mechanical stirrer.

  • Add a solution of 650 g (approx. 13 moles) of sodium cyanide in 1 L of water to the cuprous chloride suspension while stirring. The cuprous chloride will dissolve, accompanied by heat evolution.

  • Cool the resulting mixture by surrounding the crock with cold water.

B. Diazotization of o-Toluidine

  • In a 20 L crock, mix 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid.

  • Add approximately 4 kg of cracked ice to bring the temperature of the mixture to 0°C.

  • While maintaining the temperature at 0-5°C by adding more ice, slowly add a solution of 280 g (4.06 moles) of sodium nitrite in 800 cc of water with stirring. The addition should take about 15 minutes.

  • Confirm the presence of free nitrous acid using starch-iodide paper.

  • Cautiously neutralize the solution by adding anhydrous sodium carbonate (approx. 200 g) with constant stirring until the mixture is neutral to litmus (B1172312) paper.

C. Formation and Isolation of this compound

  • Chill the previously prepared cuprous cyanide solution to 0-5°C with ice and pour 1 L of benzene on its surface.

  • Slowly add the cold, neutralized diazonium solution to the cuprous cyanide-benzene mixture over about 30 minutes with vigorous stirring.

  • Continue stirring for an additional 30 minutes after the addition is complete, then allow the mixture to stand overnight.

  • Subject the reaction mixture to steam distillation until the distillate is free of oily drops. This will require 10-15 L of distillate.

  • Separate the benzene layer from the distillate and extract the aqueous layer with two 200 cc portions of benzene.

  • Combine the benzene extracts, dry with anhydrous calcium chloride, and remove the benzene by distillation.

  • Fractionally distill the residue under reduced pressure. The fraction boiling at 93-95°C/20 mm is collected.

  • The yield of nearly colorless this compound is typically 300–330 g (64–70% of the theoretical amount).

Key Reactions and Applications

This compound is a valuable intermediate due to the reactivity of its nitrile group. It is widely used in the production of pharmaceuticals, agrochemicals, and dyes.[9][12] One of the fundamental reactions is its hydrolysis to form o-toluic acid, another important chemical intermediate.[14]

The logical relationship for the hydrolysis reaction is presented below.

G o_tolunitrile This compound (C₈H₇N) o_toluic_acid o-Toluic Acid (C₈H₈O₂) o_tolunitrile->o_toluic_acid Hydrolysis reagents 75% Sulfuric Acid Heat (150-160°C) reagents->o_toluic_acid

Caption: Hydrolysis of this compound to o-Toluic Acid.

This reaction is typically carried out by heating this compound with 75% sulfuric acid at temperatures between 150-160°C.[14] The resulting o-toluic acid serves as a precursor for other fine chemicals and active pharmaceutical ingredients. The versatility of this compound makes it a cornerstone compound for research and development in synthetic organic chemistry.

References

The Natural Occurrence of o-Tolunitrile and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile) is an aromatic nitrile that, while extensively utilized in industrial chemical synthesis, has a subtle and less-documented presence in the natural world. This technical guide provides a comprehensive overview of the known natural occurrences of this compound and its related derivatives, delves into their hypothetical biosynthesis, outlines experimental protocols for their detection and isolation, and discusses their potential biological activities. Given the sparse direct data on this compound, this guide also incorporates information on closely related, naturally occurring benzonitriles to provide a broader context for researchers.

Natural Occurrence of this compound and its Derivatives

The natural occurrence of this compound has been reported in the plant kingdom, although quantitative data remains elusive in publicly accessible literature. The LOTUS database, a comprehensive resource for natural products, indicates the presence of this compound in at least two plant species:

  • Red Fescue (Festuca rubra) : A species of grass common in lawns and pastures.

  • Licorice (Glycyrrhiza glabra) : A perennial herb whose root is widely used in confectionery and traditional medicine.[1]

Despite extensive studies on the volatile components of Glycyrrhiza glabra, this compound is not consistently reported, suggesting it may be a minor constituent or present only in specific cultivars or under particular environmental conditions.

While direct derivatives of this compound are not well-documented as natural products, a number of other benzonitrile (B105546) derivatives have been identified from various natural sources. These compounds provide insight into the potential for structural diversity within this class of molecules in nature.

Quantitative Data on Naturally Occurring Benzonitrile Derivatives

To provide a comparative context in the absence of specific quantitative data for this compound, the following table summarizes the occurrence of related benzonitrile derivatives.

CompoundNatural Source(s)Reported Concentration/OccurrenceReference(s)
BenzonitrileBearberry (Arctostaphylos uva-ursi), cocoa, milk products, roasted nutsDetected, but not quantified in most sources.[2][3][2][3]
Mandelonitrile (B1675950)Aglycone of amygdalin (B1666031) and prunasin (B192207) in the seeds of Rosaceae family fruits (e.g., almonds, apricots, apples)Varies significantly; e.g., bitter almonds can contain high levels of amygdalin, which yields mandelonitrile upon hydrolysis.[4][5][4][5]
p-TolunitrileThulinella chrysanthaReported presence.[6][6]
Rhodiocyanoside ALotus japonicus, Rhodiola speciesMajor rhodiocyanoside in L. japonicus.[7][7]
Rhodiocyanoside DLotus corniculatus, Rhodiola sacraReported presence.[8][8]

Biosynthesis of Aromatic Nitriles

The precise biosynthetic pathway for this compound in plants has not been elucidated. However, based on the established biosynthesis of other aromatic nitriles and cyanogenic glycosides, a hypothetical pathway can be proposed. The biosynthesis of aromatic nitriles in plants is believed to originate from aromatic amino acids.[9][10] For this compound, the likely precursor is a methylated derivative of L-phenylalanine, or the methylation occurs at a later stage. A plausible pathway starting from L-phenylalanine is outlined below.

Hypothetical Biosynthesis Pathway of this compound

The proposed pathway involves the conversion of an amino acid to an aldoxime, which is a key branching point for the formation of various nitrogen-containing secondary metabolites. This aldoxime is then converted to a cyanohydrin, which can either be glycosylated to form a cyanogenic glycoside or potentially be converted to the free nitrile.

Biosynthesis of this compound L-Phenylalanine L-Phenylalanine Phenylacetaldoxime Phenylacetaldoxime L-Phenylalanine->Phenylacetaldoxime CYP79 Mandelonitrile Mandelonitrile Phenylacetaldoxime->Mandelonitrile CYP71 Benzonitrile Benzonitrile Mandelonitrile->Benzonitrile Spontaneous or Enzymatic Elimination Cyanogenic_Glycosides Cyanogenic Glycosides (e.g., Prunasin) Mandelonitrile->Cyanogenic_Glycosides UGT Methylation_step Methylation (Hypothetical) Benzonitrile->Methylation_step This compound This compound Methylation_step->this compound

Hypothetical biosynthesis of this compound from L-phenylalanine.

Experimental Protocols

While a specific protocol for the isolation of this compound from Festuca rubra or Glycyrrhiza glabra is not available, a general methodology for the extraction and analysis of volatile aromatic nitriles from plant material can be outlined based on standard phytochemistry techniques.

General Workflow for Isolation and Identification

The following diagram illustrates a typical workflow for the analysis of volatile compounds from a plant matrix.

Experimental Workflow cluster_extraction Extraction cluster_purification Purification & Analysis cluster_isolation Preparative Isolation (Optional) Plant_Material Plant Material (e.g., ground roots) Extraction_Method Extraction (e.g., Steam Distillation, HS-SPME) Plant_Material->Extraction_Method Crude_Extract Crude Volatile Fraction Extraction_Method->Crude_Extract GC_MS GC-MS Analysis Crude_Extract->GC_MS Prep_GC Preparative GC Crude_Extract->Prep_GC Compound_ID Compound Identification (Mass Spectra, Retention Index) GC_MS->Compound_ID Quantification Quantification (Internal/External Standard) Compound_ID->Quantification Pure_Compound Pure this compound Prep_GC->Pure_Compound

General workflow for the analysis of volatile nitriles from plants.
Detailed Methodologies

4.2.1 Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds.

  • Sample Preparation : A known quantity of finely ground plant material is placed in a sealed headspace vial.

  • Extraction : A SPME fiber (e.g., PDMS/DVB) is exposed to the headspace above the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

  • Desorption and Analysis : The fiber is then retracted and inserted into the injection port of a gas chromatograph (GC) where the adsorbed analytes are thermally desorbed onto the GC column for separation and subsequent detection by a mass spectrometer (MS).

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for the separation of volatile aromatic compounds.

  • Oven Temperature Program : A temperature gradient is employed to separate compounds based on their boiling points and affinities for the stationary phase. A typical program might start at 40-60 °C, hold for a few minutes, and then ramp up to 250-280 °C.

  • Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode. Mass spectra are recorded over a range of m/z 40-500.

  • Identification : Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with literature values.

  • Quantification : Quantification can be achieved by using an internal or external standard calibration curve with an authentic standard of this compound.

Biological Activities of Naturally Occurring Benzonitrile Derivatives

While the biological activity of naturally occurring this compound has not been specifically studied, many synthetic and some natural benzonitrile derivatives exhibit a wide range of pharmacological effects. These activities provide a rationale for further investigation into the potential bioactivity of this compound and its natural derivatives.

Derivative ClassExample(s)Reported Biological ActivityPotential Mechanism of ActionReference(s)
BenzonitrilesSynthetic derivativesAnticancer, antimicrobial, antiviralTubulin polymerization inhibition, inhibition of penicillin-binding proteins.[11][11]
CyanohydrinsMandelonitrilePrecursor to cyanogenic glycosides, which have roles in plant defense.Release of hydrogen cyanide upon enzymatic hydrolysis.[4][5][4][5]
HydroxynitrilesRhodiocyanoside AAntiallergicInhibition of histamine (B1213489) release.[12][12]
Furanones (from hydroxynitriles)Aglycone of Rhodiocyanoside AAntimicrobial (potential)Not fully elucidated.[7][13][7][13]

Conclusion

The natural occurrence of this compound is an intriguing but underexplored area of phytochemistry. While its presence has been noted in Festuca rubra and Glycyrrhiza glabra, further research is required to quantify its abundance, elucidate its biosynthetic pathway, and evaluate its biological activity. The study of related, naturally occurring benzonitrile derivatives suggests that this class of compounds may have significant and diverse pharmacological properties. The methodologies and hypothetical pathways presented in this guide offer a framework for future research aimed at uncovering the role of this compound and its derivatives in the natural world and their potential applications in drug development.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on o-tolunitrile (2-methylbenzonitrile). It delves into the theoretical principles governing these reactions, the directing effects of the methyl and cyano substituents, and detailed analyses of nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering insights into the regioselectivity and reactivity of this versatile building block.

Theoretical Background: Directing Effects in this compound

The regiochemical outcome of electrophilic aromatic substitution on this compound is dictated by the interplay of the directing effects of the two substituents: the methyl group (-CH₃) at position 1 and the cyano group (-CN) at position 2.

  • Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director. It donates electron density to the aromatic ring through a positive inductive effect (+I), thereby stabilizing the Wheland intermediate (the sigma complex) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho and para to the methyl group.

  • Cyano Group (-CN): The cyano group is a strongly deactivating, meta-director. It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This deactivation makes the ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-withdrawing group in the resonance structures of the Wheland intermediate.

In this compound, these two groups exert competing influences on the four available positions for substitution (C3, C4, C5, and C6). The activating ortho, para-directing methyl group favors substitution at positions 3, 5, and 6 (position 3 being ortho, 5 being para, and 6 being the other ortho position). Conversely, the deactivating meta-directing cyano group favors substitution at positions 4 and 6. The position of electrophilic attack is therefore a result of the dominant directing effect, which is generally the activating group. Steric hindrance from the adjacent methyl and cyano groups can also play a significant role in determining the final product distribution.

Logical Relationship of Directing Effects in this compound

G o_Tolunitrile This compound EAS Electrophilic Aromatic Substitution o_Tolunitrile->EAS Methyl Methyl Group (-CH3) (Activating, o,p-Director) EAS->Methyl Cyano Cyano Group (-CN) (Deactivating, m-Director) EAS->Cyano Positions Possible Substitution Positions (C3, C4, C5, C6) Methyl->Positions Directs to C3, C5, C6 Cyano->Positions Directs to C4, C6 Products Isomeric Products Positions->Products

Caption: Directing influences of substituents in this compound.

Nitration of this compound

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring. Due to the deactivating effect of the cyano group, harsh reaction conditions are often required, which can lead to side reactions. However, the use of nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), allows for nitration under milder conditions, preventing the hydrolysis of the nitrile group.

Experimental evidence suggests that the nitration of this compound is highly regioselective. The primary product observed is 5-nitro-o-tolunitrile , where the nitro group is introduced at the position para to the activating methyl group and meta to the deactivating cyano group. The formation of 6-nitro-o-tolunitrile has also been reported, resulting from substitution at a position ortho to the methyl group and meta to the cyano group. The formation of the 4-nitro isomer is generally not favored due to the deactivating effect of the cyano group at the ortho position.

Product Substitution Position Controlling Factors
5-Nitro-o-tolunitrileC5 (para to -CH₃, meta to -CN)Electronic directing effect of the activating methyl group.
6-Nitro-o-tolunitrileC6 (ortho to -CH₃, meta to -CN)Electronic directing effect of the methyl group.
4-Nitro-o-tolunitrileC4 (meta to -CH₃, ortho to -CN)Generally disfavored due to the strong deactivating effect of the adjacent cyano group.

Table 1: Regioselectivity in the Nitration of this compound.

Experimental Protocol: Nitration using Nitronium Tetrafluoroborate

This protocol is based on general procedures for the nitration of deactivated aromatic compounds using nitronium salts.

Materials:

  • This compound

  • Nitronium tetrafluoroborate (NO₂BF₄)

  • Sulfolane (tetramethylene sulfone)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in sulfolane.

  • Cool the solution in an ice-water bath.

  • Slowly add solid nitronium tetrafluoroborate to the cooled solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to isolate the nitro-o-tolunitrile isomers.

Note: The exact molar ratios, reaction times, and temperatures should be optimized for specific applications.

General Experimental Workflow for Nitration

G Start Start Reactants This compound + NO2BF4 in Sulfolane Start->Reactants Reaction Reaction at 0°C Reactants->Reaction Quench Quench with Ice-Water Reaction->Quench Extraction Extract with CH2Cl2 Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (NMR, GC-MS) Purification->Analysis End End Analysis->End

Caption: Workflow for the nitration of this compound.

Halogenation of this compound

Halogenation of this compound involves the introduction of a halogen atom (e.g., Br, Cl) onto the aromatic ring. Similar to nitration, the reaction is influenced by the competing directing effects of the methyl and cyano groups.

The bromination of this compound has been reported to yield 4-bromo-2-methylbenzonitrile as a significant product. In this case, the substitution occurs at the position meta to the methyl group and ortho to the cyano group. This outcome is less intuitive based on the primary directing effect of the activating methyl group and may be influenced by steric factors or the specific reaction conditions employed. Further research is needed to fully elucidate the isomer distribution in the halogenation of this compound under various conditions.

Experimental Protocol: Bromination with Bromine and a Lewis Acid Catalyst

This is a general procedure for the bromination of aromatic compounds.

Materials:

  • This compound

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Aqueous sodium bisulfite solution

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in carbon tetrachloride in a round-bottom flask protected from light.

  • Add a catalytic amount of iron(III) bromide.

  • Slowly add a solution of bromine in carbon tetrachloride to the mixture at room temperature with stirring.

  • Continue stirring until the bromine color disappears, indicating the completion of the reaction.

  • Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any unreacted bromine.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC-MS to determine the isomer distribution and purify the products by distillation or chromatography.

Sulfonation of this compound

Detailed experimental data on the sulfonation of this compound is scarce in the scientific literature. The strong deactivating effect of the cyano group, coupled with the harsh conditions typically required for sulfonation (e.g., fuming sulfuric acid or oleum), makes this reaction challenging. Under such conditions, hydrolysis of the nitrile group to a carboxylic acid or amide is a significant side reaction.

Theoretically, sulfonation would be expected to occur at the positions least deactivated by the cyano group and activated by the methyl group, namely positions 5 and 6. However, the propensity for side reactions often limits the synthetic utility of this transformation on this compound.

Friedel-Crafts Reactions of this compound

Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated aromatic rings. The cyano group in this compound is a powerful deactivating group, which renders the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions. The Lewis acid catalyst required for these reactions can also complex with the nitrogen atom of the cyano group, further deactivating the ring.

Therefore, direct Friedel-Crafts alkylation or acylation of this compound is not a viable synthetic route. Alternative strategies, such as the introduction of the alkyl or acyl group prior to the formation of the nitrile, are typically employed.

Conclusion

The electrophilic aromatic substitution of this compound is a complex process governed by the competing directing effects of the activating methyl group and the deactivating cyano group. Nitration has been shown to be a feasible transformation, yielding primarily the 5-nitro isomer. Halogenation also proceeds, though the regioselectivity may be influenced by a combination of electronic and steric factors. In contrast, sulfonation and Friedel-Crafts reactions are generally not synthetically useful due to the strong deactivation of the aromatic ring by the cyano group and the potential for side reactions. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting the key considerations for achieving desired substitution patterns in this important chemical intermediate. Further research into the quantitative isomer distributions and the development of milder reaction conditions would be beneficial for expanding the synthetic utility of electrophilic aromatic substitution on this molecule.

Thermodynamic Properties of o-Tolunitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of o-Tolunitrile (2-methylbenzonitrile). The information is compiled from experimental data and theoretical studies, offering a valuable resource for professionals in research, development, and drug discovery.

Core Thermodynamic Data

Property Value Units State Source
Molecular Formula C₈H₇N----INVALID-LINK--
Molecular Weight 117.15 g/mol ---INVALID-LINK--
Boiling Point 205.2°CLiquid--INVALID-LINK--, --INVALID-LINK--
Melting Point -13°CSolid--INVALID-LINK--, --INVALID-LINK--
Density 0.989g/mLLiquid (at 25 °C)--INVALID-LINK--, --INVALID-LINK--
Thermodynamic Property Value Units State Source and Notes
Standard Enthalpy of Formation (ΔfH°) 134.5 ± 2.5kJ/molGas (at 298.15 K)[1] Experimental value determined by combustion calorimetry.
Enthalpy of Vaporization (ΔvapH°) 53.1 ± 0.4kJ/molLiquid to Gas (at 298.15 K)[1] Experimental value determined by the transpiration method.
Heat Capacity, gas (Cp,gas) Data not availableJ/mol·KGas[2] Listed as an available property, but no value is provided.
Standard Molar Entropy (S°) Data not availableJ/mol·KGas (at 298.15 K)Calculated from theoretical frequencies in the benchmark study, but an explicit experimental value is not provided.
Standard Gibbs Free Energy of Formation (ΔfG°) Data not availablekJ/molGas (at 298.15 K)[2] Listed as an available property, but no value is provided. Can be calculated from ΔfH° and S°.

Experimental Protocols

The determination of the thermodynamic properties of this compound involves precise and specialized experimental techniques. The following sections detail the methodologies employed for the key experiments cited.

Combustion Calorimetry for Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of this compound in the gaseous state was determined using isoperibol bomb calorimetry.[1]

Methodology:

  • Sample Preparation: A sample of approximately 0.3 g of this compound is encapsulated in a polyethylene (B3416737) bulb. The purity of the sample is verified by gas chromatography.[1]

  • Calorimeter Calibration: The energy equivalent of the calorimeter is determined by the combustion of a standard reference sample, such as benzoic acid.[1]

  • Combustion: The encapsulated sample is placed in a calorimetric bomb, which is then pressurized with oxygen to approximately 3.04 MPa. The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.[1]

  • Analysis: The combustion products are analyzed to ensure complete combustion (e.g., checking for carbon monoxide and unburned carbon).[1]

  • Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Transpiration Method for Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization of this compound was determined using the transpiration method.[1] This technique involves measuring the mass of a substance transported by a stream of inert gas at a controlled temperature and pressure.

Methodology:

  • Apparatus: A thermostatically controlled saturator containing the liquid this compound sample is used. An inert carrier gas (e.g., nitrogen) is passed through the saturator at a known and constant flow rate.

  • Saturation: The carrier gas becomes saturated with the vapor of this compound as it passes through the liquid.

  • Condensation and Measurement: The vapor-saturated gas stream is then passed through a condenser where the this compound vapor is trapped and its mass is determined gravimetrically.

  • Vapor Pressure Calculation: The partial pressure of the this compound vapor is calculated from the mass of the condensed vapor, the volume of the carrier gas, and the ideal gas law.

  • Clausius-Clapeyron Equation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualizations

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of a compound like this compound.

workflow cluster_synthesis Sample Preparation cluster_enthalpy Enthalpy Determination cluster_vaporization Vaporization & Phase Change cluster_heat_capacity Heat Capacity & Entropy cluster_gibbs Gibbs Free Energy Synthesis Synthesis & Purification of this compound Purity Purity Analysis (GC) Synthesis->Purity BombCal Bomb Calorimetry Purity->BombCal Transpiration Transpiration Method Purity->Transpiration AdiabaticCal Adiabatic Calorimetry Purity->AdiabaticCal Combustion Enthalpy of Combustion BombCal->Combustion Hess Hess's Law Calculation Combustion->Hess dHf Standard Enthalpy of Formation (ΔfH°) Hess->dHf GibbsEq Gibbs-Helmholtz Equation dHf->GibbsEq VaporPressure Vapor Pressure vs. Temperature Transpiration->VaporPressure Clausius Clausius-Clapeyron Equation VaporPressure->Clausius dVapH Enthalpy of Vaporization (ΔvapH°) Clausius->dVapH Cp Heat Capacity (Cp) vs. Temperature AdiabaticCal->Cp ThirdLaw Third Law Integration Cp->ThirdLaw Entropy Standard Molar Entropy (S°) ThirdLaw->Entropy Entropy->GibbsEq dGf Standard Gibbs Free Energy of Formation (ΔfG°) GibbsEq->dGf

Caption: Workflow for determining thermodynamic properties.

Relationship Between Core Thermodynamic Properties

This diagram illustrates the fundamental relationships between the core thermodynamic properties discussed in this guide.

relationships cluster_conditions At Constant G Gibbs Free Energy (G) H Enthalpy (H) G->H G = H - TS S Entropy (S) Cp Heat Capacity (Cp) H->Cp dH = CpdT S->Cp dS = (Cp/T)dT T Temperature (T) P Pressure (P)

Caption: Interrelation of key thermodynamic properties.

References

An In-depth Technical Guide to o-Tolunitrile: Synonyms, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of o-tolunitrile, a pivotal chemical intermediate in the pharmaceutical and chemical industries. This document outlines its various synonyms and identifiers, details its physicochemical properties, and provides an experimental protocol for its synthesis.

Nomenclature and Identification

This compound is an aromatic organic compound that is widely recognized by several names across scientific literature and chemical databases. Its unambiguous identification is crucial for researchers and chemists.

Synonyms and Alternative Names:

  • 2-Methylbenzonitrile[1][2][3][4][5]

  • o-Toluonitrile[1][4][6][7]

  • 2-Cyanotoluene[1][2][4][7][8]

  • o-Tolyl Cyanide[1][2][9]

  • 1-Cyano-2-methylbenzene[2][7]

  • 2-Methylbenzenecarbonitrile[2][4][7]

  • o-Methylbenzonitrile[2][4][7]

  • Benzonitrile, 2-methyl-[4][10]

  • o-Toluic nitrile[4][7]

  • CNT[1]

The IUPAC name for this compound is 2-methylbenzonitrile .[2][4]

Chemical Identifiers:

IdentifierValue
CAS Number 529-19-1[1][2][3]
Molecular Formula C8H7N[1][2]
Molecular Weight 117.15 g/mol [1][2]
InChI Key NWPNXBQSRGKSJB-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1=CC=CC=C1C#N[2][4]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

PropertyValue
Appearance Clear colorless to slightly yellow liquid[1]
Melting Point -13 °C[1]
Boiling Point 205 °C (lit.)[1]
Density 0.989 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.5279 (lit.)[1]
Flash Point 184 °F (84.4 °C)[1]
Water Solubility <0.1 g/100 mL at 17 °C[1]

Synthesis of this compound

This compound is a valuable precursor in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[3][6][11] One of the common laboratory methods for its preparation is the Sandmeyer reaction, which involves the diazotization of o-toluidine (B26562) followed by cyanation.

This protocol is adapted from a standard organic synthesis procedure.[6]

Materials:

  • o-Toluidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO2)

  • Copper (I) Cyanide (CuCN) or a solution prepared from Copper (II) Sulfate (B86663)

  • Sodium Cyanide (NaCN)

  • Benzene

  • Sodium Carbonate (anhydrous)

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • In a suitable reaction vessel (e.g., a large beaker or crock), mix o-toluidine with concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice bath. This will likely form a suspension of o-toluidine hydrochloride.[6]

    • Slowly add a chilled aqueous solution of sodium nitrite to the stirred suspension. Maintain the temperature between 0-5 °C by adding ice directly to the mixture.[6]

    • Continue the addition until a slight excess of nitrous acid is detected using starch-iodide paper.[6]

  • Preparation of the Copper (I) Cyanide Solution:

    • Prepare a solution of copper (I) cyanide. This can be done by reacting copper (II) sulfate with sodium cyanide. Exercise extreme caution when handling sodium cyanide as it is highly toxic.

    • Cool the copper (I) cyanide solution to 0-5 °C.[6]

  • The Sandmeyer Reaction:

    • Carefully neutralize the cold diazonium salt solution with anhydrous sodium carbonate.[6]

    • Add the neutralized diazonium solution slowly to the cold, stirred copper (I) cyanide solution.[6] Vigorous stirring is essential.

    • An addition product may separate. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to around 50 °C to complete the reaction.[6]

  • Work-up and Purification:

    • The oily layer containing the this compound is separated.

    • Steam distillation is an effective method for the initial purification of the product from the reaction mixture.[6]

    • The distilled oily layer is then subjected to fractional distillation to obtain pure this compound.[6]

Safety Precautions: This synthesis involves highly toxic reagents such as sodium cyanide and corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

Logical and Experimental Workflows

The following diagrams illustrate the synthetic pathway for this compound and its role as a chemical intermediate.

G cluster_start Starting Materials cluster_reagents Sandmeyer Reagents o_toluidine o-Toluidine diazotization Diazotization o_toluidine->diazotization hcl HCl hcl->diazotization nano2 NaNO2 nano2->diazotization ice Ice (0-5 °C) ice->diazotization cucn CuCN sandmeyer Sandmeyer Reaction cucn->sandmeyer diazotization->sandmeyer o-Toluidine diazonium salt purification Purification (Steam & Fractional Distillation) sandmeyer->purification o_tolunitrile This compound purification->o_tolunitrile

Caption: Synthetic workflow for the preparation of this compound.

G cluster_products Synthetic Applications o_tolunitrile This compound (2-Methylbenzonitrile) apis Active Pharmaceutical Ingredients (APIs) o_tolunitrile->apis Intermediate for dyes Dyes and Pigments o_tolunitrile->dyes Precursor for agrochemicals Agrochemicals o_tolunitrile->agrochemicals Building block for heterocycles Heterocyclic Compounds o_tolunitrile->heterocycles Synthesis of

Caption: Role of this compound as a versatile chemical intermediate.

Conclusion

This compound is a fundamentally important chemical intermediate with a diverse range of applications, particularly in the synthesis of pharmaceuticals and other specialty chemicals. Its well-defined properties and established synthetic routes, such as the Sandmeyer reaction, make it a readily accessible building block for complex molecular architectures. This guide provides essential technical information to support researchers and professionals in its safe and effective use.

References

Methodological & Application

Application Note: Synthesis of o-Tolunitrile from o-Toluidine via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of o-tolunitrile from o-toluidine (B26562) using the Sandmeyer reaction. The procedure involves the diazotization of o-toluidine followed by cyanation using a freshly prepared cuprous cyanide solution. This method is a reliable route for producing this compound, a key intermediate in the synthesis of various industrial and pharmaceutical compounds, including dyes, resins, agrochemicals, and active pharmaceutical ingredients (APIs).[1][2] The protocol includes reagent quantities, reaction conditions, and purification methods, achieving a typical yield of 64–70%.

Introduction

The Sandmeyer reaction is a versatile and widely used chemical process for the transformation of a primary aromatic amine into a variety of functional groups via an aryl diazonium salt intermediate.[3][4][5] Discovered by Traugott Sandmeyer in 1884, this reaction provides a powerful method for introducing substituents such as halides, cyanide, or hydroxyl groups onto an aromatic ring, which are often difficult to achieve through direct electrophilic substitution.[3][6]

This protocol details the cyanation of o-toluidine to produce this compound (2-methylbenzonitrile). The process occurs in two main stages:

  • Diazotization: The conversion of the primary amino group of o-toluidine into a diazonium salt using sodium nitrite (B80452) under acidic conditions at low temperatures (0–5°C).[7]

  • Cyanation: The displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) cyanide salt.[3][7]

This compound is a valuable building block in organic synthesis, serving as a precursor for compounds used in pharmaceuticals, agrochemicals, and materials science.[1]

Data Presentation

The following table summarizes the key reactants, their quantities, and the expected product specifications for a representative synthesis.

ParameterValueReference
Reactants
o-Toluidine428 g (4.0 moles)[7]
Sodium Nitrite280 g (4.06 moles)[7]
Hydrochloric Acid (28%)1 L[7]
Copper (II) Sulfate (B86663) (cryst.)1250 g (5.0 moles)[7]
Sodium Cyanide (96-98%)650 g (12.7-13 moles)[7]
Product
Compound NameThis compound[7]
Molecular FormulaC₈H₇N[1]
AppearanceAlmost colorless liquid[1][7]
Boiling Point98–100 °C at 20 mmHg[7]
Yield
Theoretical Yield~468 g
Actual Yield300–330 g[7]
Percentage Yield64–70%[7]

Experimental Protocols

This procedure is divided into two main parts: the preparation of the cuprous cyanide catalyst solution and the synthesis of this compound.

Part A: Preparation of Cuprous Cyanide Solution

This procedure should be performed in a well-ventilated fume hood due to the high toxicity of sodium cyanide and the potential evolution of heat.

  • Prepare Cuprous Chloride: Synthesize cuprous chloride from 1250 g (5 moles) of crystallized copper sulfate according to standard laboratory procedures.

  • Form Copper Cyanide Complex: Suspend the prepared cuprous chloride in 2 L of cold water in a large vessel (e.g., a 15-L crock) equipped with a mechanical stirrer.[7]

  • Add Sodium Cyanide: While stirring, slowly add a solution of 650 g (12.7–13 moles) of sodium cyanide (96–98%) dissolved in 1 L of water. The cuprous chloride will dissolve, and the reaction is exothermic.[7]

  • Cooling: Cool the resulting dark solution by placing the reaction vessel in a cold water or ice bath to prepare it for the Sandmeyer reaction.[7]

Part B: Synthesis of this compound
  • Diazotization of o-Toluidine:

    • In a separate large vessel (e.g., a 20-L crock), combine 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid.[7]

    • Cool the mixture to 0°C by adding approximately 4 kg of cracked ice. This will form a suspension of o-toluidine hydrochloride.[7]

    • Prepare a solution of 280 g (4.06 moles) of sodium nitrite in 800 mL of water.[7]

    • With continuous stirring, slowly add the sodium nitrite solution to the o-toluidine hydrochloride suspension over about 15 minutes. Maintain the temperature between 0–5°C by adding more ice as needed.[7]

    • After the addition is complete, confirm the presence of excess nitrous acid using starch-iodide paper (a positive test will show a blue-black color).[7]

  • Sandmeyer Reaction (Cyanation):

    • Carefully neutralize the cold diazonium salt solution by adding anhydrous sodium carbonate in small portions with constant stirring until the solution is neutral to litmus (B1172312) paper. Approximately 200 g of sodium carbonate will be required.[7]

    • Ensure the previously prepared cuprous cyanide solution is chilled to 0–5°C with ice. Pour 1 L of benzene (B151609) onto the surface of the cuprous cyanide solution.[7]

    • Slowly add the cold, neutralized diazonium solution to the cuprous cyanide solution over approximately 30 minutes. Maintain vigorous stirring to ensure proper mixing of the layers.[7]

    • Keep the reaction temperature at 15–20°C. Once the addition is complete, continue stirring for an additional 30 minutes.[7]

    • Gently warm the mixture to 40–50°C over about one hour and maintain this temperature until the evolution of nitrogen gas ceases.[7]

  • Work-up and Purification:

    • Separate the upper benzene layer, which contains the product.

    • Subject the dark-colored aqueous residue to steam distillation until the distillate is clear. This will recover additional product.[7]

    • Combine the initial benzene layer with the steam distillate and separate the oily product layer from the aqueous layer in a separatory funnel.

    • Wash the crude this compound with 100 mL of 10% sodium hydroxide (B78521) solution, followed by 100 mL of 50% sulfuric acid, and finally with water. Caution: The acid wash generates heat and should be performed carefully.

    • Dry the washed product over a small amount of anhydrous calcium chloride.

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 98–100°C at 20 mmHg.[7]

    • The final product is 300–330 g (64–70% yield) of nearly colorless this compound.[7]

Visualized Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of this compound from o-toluidine.

References

Laboratory-Scale Synthesis of 2-Methylbenzonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2-methylbenzonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections outline three primary synthetic routes, offering a comparative analysis of their yields and methodologies.

Introduction

2-Methylbenzonitrile, also known as o-tolunitrile, is a key building block in organic synthesis. Its versatile chemical nature allows for its conversion into a variety of functional groups, making it an important precursor for the development of novel therapeutic agents and other high-value chemical entities. The selection of a synthetic route for 2-methylbenzonitrile in a laboratory setting often depends on factors such as the availability of starting materials, desired purity, scalability, and safety considerations. This document details three common and effective methods for its preparation: the Sandmeyer reaction of 2-methylaniline, the nucleophilic substitution of 2-methylbenzyl chloride, and the dehydration of 2-methylbenzamide (B88809).

Comparative Data of Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsTypical YieldPurity
Sandmeyer Reaction2-Methylaniline (o-Toluidine)NaNO₂, HCl, CuCN, KCN60-75%>95%
Nucleophilic Substitution2-Methylbenzyl chlorideNaCN or KCN, Phase Transfer Catalyst80-90%>98%[1]
Dehydration of Amide2-MethylbenzamideDehydrating agent (e.g., POCl₃, SOCl₂)>90%>97%

Experimental Protocols

Method 1: Sandmeyer Reaction of 2-Methylaniline (o-Toluidine)

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[2][3]

Experimental Workflow:

Sandmeyer_Reaction cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up and Purification A 2-Methylaniline B Dissolve in HCl A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution C->D E 2-Methylbenzenediazonium chloride solution D->E F CuCN/KCN solution G Add diazonium salt solution F->G H Warm to room temp. then heat G->H I Reaction mixture H->I J Steam Distillation I->J K Extract with Et₂O J->K L Dry over Na₂SO₄ K->L M Vacuum Distillation L->M N Pure 2-Methylbenzonitrile M->N

Caption: Workflow for the Sandmeyer Reaction.

Protocol:

  • Preparation of the Diazonium Salt:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 10.7 g (0.1 mol) of 2-methylaniline (o-toluidine) and a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

    • Stir the mixture until the 2-methylaniline hydrochloride dissolves, then cool the flask to 0-5 °C in an ice-salt bath.

    • Prepare a solution of 7.2 g (0.104 mol) of sodium nitrite (B80452) in 20 mL of water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, keeping the temperature below 5 °C. The addition should take about 15-20 minutes.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C to ensure complete diazotization.

  • Preparation of the Copper(I) Cyanide Solution:

    • In a 500 mL beaker, dissolve 20 g (0.22 mol) of copper(I) cyanide and 26 g (0.4 mol) of potassium cyanide in 100 mL of water. Gentle warming may be necessary to facilitate dissolution. Cool the resulting solution to room temperature.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will occur.

    • After the initial vigorous reaction subsides, gently warm the mixture on a water bath to 50-60 °C for about 30 minutes to complete the reaction.

  • Work-up and Purification:

    • Set up for steam distillation and distill the mixture until no more oily product comes over.

    • Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layer and the ether extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and remove the ether by rotary evaporation.

    • The crude 2-methylbenzonitrile is then purified by vacuum distillation. Collect the fraction boiling at 204-206 °C.

Method 2: Nucleophilic Substitution of 2-Methylbenzyl Chloride

This method involves the reaction of 2-methylbenzyl chloride with an alkali metal cyanide, often facilitated by a phase transfer catalyst.

Experimental Workflow:

Nucleophilic_Substitution cluster_reaction Step 1: Reaction cluster_workup Step 2: Work-up and Purification A 2-Methylbenzyl chloride B Aqueous NaCN solution A->B C Add Phase Transfer Catalyst (e.g., TBAB) B->C D Heat with stirring C->D E Reaction mixture D->E F Cool and separate layers E->F G Wash organic layer with water F->G H Dry over MgSO₄ G->H I Vacuum Distillation H->I J Pure 2-Methylbenzonitrile I->J

Caption: Workflow for Nucleophilic Substitution.

Protocol:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place a solution of 12.2 g (0.25 mol) of sodium cyanide in 50 mL of water.

    • Add 1.6 g (0.005 mol) of tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst.

    • To this solution, add 14.1 g (0.1 mol) of 2-methylbenzyl chloride.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove any residual solvent.

    • Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point.

Method 3: Dehydration of 2-Methylbenzamide

This method involves the removal of a water molecule from 2-methylbenzamide using a suitable dehydrating agent.

Experimental Workflow:

Dehydration_of_Amide cluster_reaction Step 1: Reaction cluster_workup Step 2: Work-up and Purification A 2-Methylbenzamide B Add Dehydrating Agent (e.g., POCl₃) A->B C Heat gently B->C D Reaction mixture C->D E Pour onto crushed ice D->E F Neutralize with NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry over Na₂SO₄ G->H I Vacuum Distillation H->I J Pure 2-Methylbenzonitrile I->J

Caption: Workflow for Dehydration of Amide.

Protocol:

  • Reaction Setup:

    • In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 13.5 g (0.1 mol) of 2-methylbenzamide.

    • Carefully add 10 mL (0.11 mol) of phosphorus oxychloride (POCl₃) to the flask. Caution: This should be done in a well-ventilated fume hood as the reaction can be exothermic and produce HCl gas.

  • Reaction:

    • Gently heat the reaction mixture in a water bath at 60-70 °C for 1-2 hours. The solid amide will gradually dissolve as the reaction proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with dichloromethane (B109758) (3 x 50 mL).

    • Combine the organic extracts and wash with water (50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil by vacuum distillation.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Cyanide salts (NaCN, KCN, CuCN) are highly toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place.

  • Phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Handle with care.

  • Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

References

o-Tolunitrile: A High-Boiling Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile) is an aromatic nitrile that is finding increasing utility as a specialized solvent in organic synthesis. Its unique combination of physical and chemical properties, including a high boiling point, moderate polarity, and stability under demanding reaction conditions, makes it a valuable alternative to more common solvents, particularly for high-temperature applications and metal-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound as a solvent in various organic reactions, targeting researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Advantages

This compound's effectiveness as a solvent stems from its distinct molecular structure, featuring a polar nitrile group and a nonpolar toluene (B28343) backbone.[1][2] This duality imparts a moderate polarity, allowing it to dissolve a wide range of organic compounds.[2] Its high boiling point of 205 °C makes it particularly suitable for reactions that require elevated temperatures to proceed at a reasonable rate.[3][4]

Key Advantages of this compound as a Solvent:

  • High Thermal Stability: Enables access to higher reaction temperatures, which can be crucial for overcoming activation barriers in challenging transformations.[1]

  • Moderate Polarity: Facilitates the dissolution of a broad spectrum of reactants, reagents, and catalysts.[2]

  • Chemical Inertness: Generally stable and does not participate in many common organic reactions, ensuring it acts as a true medium for the desired transformation.

  • Aprotic Nature: Lacks acidic protons, making it compatible with reactions involving strong bases or organometallic reagents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number529-19-1[3]
Molecular FormulaC₈H₇N[4]
Molecular Weight117.15 g/mol [3][4]
Boiling Point205 °C[3]
Melting Point-13 to -11 °C[3]
Density0.989 g/mL at 25 °C[3]
Solubility in WaterSlightly soluble[1]
Solubility in Organic SolventsHighly soluble in ethanol, ether, and acetone[1]

Applications in Organic Synthesis

This compound is particularly advantageous in reactions that benefit from high temperatures, such as palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic compounds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[5][6][7] The choice of solvent can significantly influence the efficiency and outcome of these reactions.[8][9] While solvents like toluene, dioxane, and DMF are commonly used, this compound offers a high-temperature alternative that can enhance reaction rates and drive difficult couplings to completion.

General Considerations for Using this compound in Cross-Coupling Reactions:

  • Catalyst and Ligand Stability: Ensure the chosen palladium catalyst and phosphine (B1218219) ligand are stable at the high temperatures employed when using this compound.

  • Base Solubility: The solubility of the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in this compound should be considered, as it can impact the reaction kinetics.

  • Inert Atmosphere: As with most palladium-catalyzed reactions, it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

While specific protocols detailing this compound as the primary solvent in these named reactions are not abundantly available in general literature, its properties strongly suggest its applicability, particularly for substrates with low reactivity.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic scaffolds is a central theme in medicinal chemistry and drug development.[10] Many cyclization and condensation reactions required for heterocycle synthesis necessitate high temperatures to overcome activation energies and drive the reactions to completion.[11] this compound's high boiling point makes it an excellent solvent for such transformations. For instance, it can be employed in the synthesis of quinolines, isoquinolines, and other nitrogen-containing heterocycles.[11][12]

Experimental Protocols

The following are generalized protocols that can be adapted for using this compound as a solvent in common organic reactions. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for a High-Temperature Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, where high temperatures may be beneficial.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Example of Suzuki-Miyaura Coupling Conditions (Hypothetical)

Aryl HalideBoronic AcidCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (2)K₂CO₃14012>90
2-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (1)K₃PO₄15024~85

Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Actual results will vary depending on the specific substrates and optimized conditions.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is important to avoid contact with skin and eyes, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Purification of this compound:

For reactions that are sensitive to water or other impurities, commercial this compound may need to be purified. A common method involves fractional distillation under reduced pressure.[13] Drying over a suitable drying agent like calcium hydride followed by distillation can also be employed.

Logical Workflow and Decision Making

The choice of solvent is a critical parameter in the planning and execution of an organic synthesis. The following diagrams illustrate a general workflow for conducting a reaction using this compound and a decision-making process for selecting a high-boiling point solvent.

Experimental_Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup (Evacuate & Backfill) A->B C Solvent Addition (this compound) B->C D Heating to Reaction Temperature C->D E Reaction Monitoring (TLC, GC-MS, etc.) D->E F Work-up (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization G->H

Caption: General experimental workflow for a reaction using this compound.

Solvent_Selection Start Reaction Requires High Temperature? Polarity Reactant/Catalyst Polarity? Start->Polarity Yes Standard_Solvents Use Standard Solvents (e.g., Toluene, THF, Dioxane) Start->Standard_Solvents No Aprotic Reaction Sensitive to Protic Solvents? Polarity->Aprotic Moderate Other_High_Boiling Consider Other High-Boiling Solvents (e.g., DMF, NMP, Diglyme) Polarity->Other_High_Boiling High Consider_oTolunitrile Consider this compound Aprotic->Consider_oTolunitrile Yes Aprotic->Other_High_Boiling No

Caption: Decision-making flowchart for selecting a high-boiling point solvent.

Conclusion

This compound is a valuable, high-boiling point solvent that offers distinct advantages for a range of organic reactions, particularly those requiring elevated temperatures. Its moderate polarity and chemical stability make it a suitable medium for challenging transformations, including palladium-catalyzed cross-coupling reactions and the synthesis of complex heterocyclic systems. By understanding its properties and following appropriate experimental protocols, researchers can effectively leverage this compound to expand the scope and efficiency of their synthetic endeavors.

References

Application Notes and Protocols: o-Tolunitrile in the Synthesis of Cardiovascular Drug Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of o-tolunitrile as a versatile starting material for the preparation of key pharmaceutical intermediates. The primary focus is on the multi-step synthesis of 2-chlorobenzaldehyde (B119727), a crucial precursor for the widely prescribed cardiovascular drug, amlodipine (B1666008). Detailed experimental protocols for each synthetic transformation are provided, along with a summary of quantitative data and a schematic of the final drug's signaling pathway.

Introduction

This compound (2-methylbenzonitrile) is a readily available and cost-effective aromatic nitrile that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and a methyl group in an ortho relationship, allows for a variety of chemical transformations. This makes it an attractive starting material for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). One of the notable applications of this compound is in the synthesis of intermediates for cardiovascular drugs, such as amlodipine. Amlodipine is a dihydropyridine (B1217469) calcium channel blocker used to treat high blood pressure and angina.[1]

Synthetic Pathway Overview: From this compound to Amlodipine

The synthesis of amlodipine from this compound proceeds through the key intermediate, 2-chlorobenzaldehyde. The overall synthetic strategy involves the following transformations:

  • Reduction of this compound: The nitrile group of this compound is reduced to a primary amine to yield 2-methylbenzylamine (B130908).

  • Sandmeyer Reaction: The resulting 2-methylbenzylamine is converted to a diazonium salt, which then undergoes a copper(I) chloride-catalyzed reaction to introduce a chlorine atom, yielding 2-chlorobenzyl chloride.

  • Oxidation: The benzylic chloride of 2-chlorobenzyl chloride is oxidized to an aldehyde to afford the key intermediate, 2-chlorobenzaldehyde.

  • Hantzsch Dihydropyridine Synthesis: 2-chlorobenzaldehyde is then utilized in the Hantzsch synthesis to construct the dihydropyridine core of amlodipine.

This multi-step synthesis highlights the versatility of this compound as a starting material in the construction of complex pharmaceutical molecules.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylbenzylamine from this compound (Reduction)

This protocol describes the reduction of the nitrile functionality of this compound to a primary amine using a suitable reducing agent.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄) or alternative reducing agent (e.g., catalytic hydrogenation setup with Raney Nickel or Palladium on carbon)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry work-up reagents (e.g., water, 15% aqueous sodium hydroxide (B78521) solution)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure (Illustrative example with LiAlH₄):

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether.

  • A solution of this compound (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-methylbenzylamine.

  • The crude product can be purified by distillation under reduced pressure.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
Product2-MethylbenzylamineN/A
Yield Typically >90% General knowledge of LiAlH₄ reductions of nitriles.
Purity High after distillation General knowledge of LiAlH₄ reductions of nitriles.
Protocol 2: Synthesis of 2-Chlorobenzyl Chloride from 2-Methylbenzylamine (Sandmeyer Reaction)

This protocol outlines the conversion of the amino group of 2-methylbenzylamine to a chloro group via a diazonium salt intermediate.

Materials:

  • 2-Methylbenzylamine

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Standard laboratory glassware

Procedure:

  • 2-Methylbenzylamine (1 equivalent) is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored (e.g., with starch-iodide paper).

  • In a separate flask, a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid is prepared and cooled.

  • The freshly prepared cold diazonium salt solution is added slowly to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) is observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently (e.g., 50-60 °C) for a short period to ensure complete decomposition of the diazonium salt.

  • The reaction mixture is cooled, and the organic product is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with water, dilute sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to afford crude 2-chlorobenzyl chloride, which can be purified by vacuum distillation.

Quantitative Data:

ParameterValueReference
Starting Material2-MethylbenzylamineN/A
Product2-Chlorobenzyl ChlorideN/A
Yield Variable, typically 60-80% General yields for Sandmeyer reactions.[2]
Purity Good after distillation General purification outcomes.
Protocol 3: Synthesis of 2-Chlorobenzaldehyde from 2-Chlorobenzyl Chloride (Oxidation)

This protocol describes the oxidation of the benzylic chloride to the corresponding aldehyde.

Materials:

Procedure (Illustrative example with TPAP/NMO):

  • To a stirred solution of 2-chlorobenzyl chloride (1 equivalent) in anhydrous dichloromethane are added powdered 4 Å molecular sieves and N-methylmorpholine N-oxide (1.5 equivalents).

  • A catalytic amount of tetrapropylammonium perruthenate (TPAP, ~5 mol%) is added in one portion.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered through a pad of silica gel, eluting with dichloromethane.

  • The filtrate is concentrated under reduced pressure to give the crude 2-chlorobenzaldehyde.

  • The crude product can be further purified by flash column chromatography on silica gel.

Quantitative Data:

ParameterValueReference
Starting Material2-Chlorobenzyl ChlorideN/A
Product2-ChlorobenzaldehydeN/A
Yield Typically >85% General yields for TPAP/NMO oxidations.
Purity High after chromatography General purification outcomes.
Protocol 4: Synthesis of Amlodipine from 2-Chlorobenzaldehyde (Hantzsch Dihydropyridine Synthesis)

This protocol details the one-pot synthesis of the amlodipine core structure using 2-chlorobenzaldehyde.

Materials:

Procedure:

  • A mixture of 2-chlorobenzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and methyl 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent such as isopropanol.

  • A source of ammonia, such as ammonium acetate, is added to the mixture.

  • The reaction mixture is heated to reflux for several hours (typically 12-24 hours) and the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude amlodipine can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure product.

  • For the final pharmaceutical form, the free base is often converted to a salt, such as amlodipine besylate, by treatment with benzenesulfonic acid.

Quantitative Data:

ParameterValueReference
Starting Material2-ChlorobenzaldehydeN/A
ProductAmlodipineN/A
Yield ~45-53% [3][4]
Purity High after recrystallization General purification outcomes.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Synthesis of 2-Chlorobenzaldehyde cluster_1 Hantzsch Synthesis of Amlodipine oT This compound MBA 2-Methylbenzylamine oT->MBA Reduction (e.g., LiAlH₄) CBC 2-Chlorobenzyl Chloride MBA->CBC Sandmeyer Reaction (NaNO₂, HCl, CuCl) CBA 2-Chlorobenzaldehyde CBC->CBA Oxidation (e.g., TPAP/NMO) CBA2 2-Chlorobenzaldehyde Amlodipine Amlodipine CBA2->Amlodipine One-pot reaction EAA Ethyl Acetoacetate EAA->Amlodipine One-pot reaction MAC Methyl 3-Aminocrotonate MAC->Amlodipine One-pot reaction

Caption: Synthetic workflow from this compound to amlodipine.

G cluster_0 Amlodipine Mechanism of Action Amlodipine Amlodipine LType L-type Calcium Channel (in Vascular Smooth Muscle Cell) Amlodipine->LType Blocks CaInflux Ca²⁺ Influx LType->CaInflux Inhibits CaCalmodulin Ca²⁺-Calmodulin Complex CaInflux->CaCalmodulin Leads to MLCK Myosin Light Chain Kinase (MLCK) Activation CaCalmodulin->MLCK Activates MyosinP Myosin Light Chain Phosphorylation MLCK->MyosinP Catalyzes Contraction Smooth Muscle Contraction MyosinP->Contraction Causes Vasodilation Vasodilation Contraction->Vasodilation Reduced contraction leads to

Caption: Signaling pathway of amlodipine's vasodilatory effect.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of pharmaceutical intermediates. The detailed protocols provided herein for the synthesis of 2-chlorobenzaldehyde and its subsequent conversion to the cardiovascular drug amlodipine demonstrate a practical application of this chemical. These notes serve as a comprehensive resource for researchers and professionals in drug development, highlighting the importance of strategic synthetic planning in the pharmaceutical industry. The provided diagrams offer a clear visual representation of the chemical transformations and the biological mechanism of action, facilitating a deeper understanding of the entire process from a simple starting material to a life-saving medication.

References

Application Notes and Protocols: The Sandmeyer Reaction of o-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of primary aromatic amines into a wide array of functional groups.[1][2] Discovered by Traugott Sandmeyer in 1884, this reaction proceeds via the formation of an aryl diazonium salt, which is subsequently displaced by a nucleophile using a copper(I) salt as a catalyst or reagent.[1][3] This transformation is an example of a radical-nucleophilic aromatic substitution.[1][4] The reaction is particularly valuable as it allows for the introduction of substituents such as halogens (Cl, Br), cyano groups (CN), and others, which are often difficult to install through direct electrophilic aromatic substitution.[5]

These application notes provide detailed experimental procedures for the Sandmeyer reaction using o-toluidine (B26562) as the starting material to synthesize o-chlorotoluene and o-tolunitrile. This compound, for instance, is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[6][7] The protocols are adapted from established and reliable methods, emphasizing critical parameters, safety, and data presentation for reproducibility.

Experimental Workflow

The general workflow for the Sandmeyer reaction involves three critical stages: the in situ preparation of the copper(I) catalyst, the diazotization of the primary aromatic amine, and the final substitution reaction where the diazonium group is replaced.[8]

Sandmeyer_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: o-Toluidine & Reagents diazotization Diazotization of o-Toluidine (NaNO2, HCl, 0-5 °C) start->diazotization prep_cu Prepare Copper(I) Salt Solution (e.g., CuCl or CuCN) sandmeyer Sandmeyer Reaction: Add Diazonium Salt to Cu(I) Solution prep_cu->sandmeyer diazotization->sandmeyer Maintain 0-5 °C decomposition Decomposition of Intermediate (N2 evolution) sandmeyer->decomposition Warm to RT workup Reaction Workup (e.g., Steam Distillation) decomposition->workup purification Purification (e.g., Washing, Drying, Distillation) workup->purification product Final Product (e.g., o-Chlorotoluene or this compound) purification->product

Caption: General experimental workflow for the Sandmeyer reaction of o-toluidine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of o-chlorotoluene and this compound from o-toluidine, adapted from Organic Syntheses procedures.

ParameterSynthesis of o-Chlorotoluene[9]Synthesis of this compound[10]
Starting Amine o-Toluidine (4 moles, 428 g)o-Toluidine (4 moles, 428 g)
Diazotizing Agent Sodium Nitrite (B80452) (4.05 moles, 280 g) in 800 mL H₂OSodium Nitrite (4.06 moles, 280 g) in 800 mL H₂O
Acid Concentrated HCl (sp. gr. 1.14, 2 kg)Concentrated HCl (sp. gr. 1.14, 1 L)
Copper(I) Reagent CuCl (from 5 moles CuSO₄·5H₂O)CuCN (from 5 moles CuSO₄·5H₂O and 13 moles NaCN)
Diazotization Temp. 0–5 °C0–5 °C
Sandmeyer Temp. Initially 0 °C, then warmed to room temp., finally heated to 60 °CInitially 0–5 °C, then warmed to 20-25 °C, finally heated to 50 °C
Reaction Time Diazotization: ~15 min; Sandmeyer: 2.5–3 hoursDiazotization: ~15 min; Sandmeyer: 2 hours
Workup Method Steam DistillationSteam Distillation
Reported Yield 340–350 g (67–69%)300–330 g (64–70%)

Experimental Protocols

Safety Precautions:

  • Aryl diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution without isolation.[3]

  • The diazotization reaction is exothermic. Strict temperature control between 0-5 °C is critical to prevent the formation of undesired phenol (B47542) byproducts and to ensure the stability of the diazonium salt.[8][11]

  • Sodium nitrite is a strong oxidizer and is toxic. Handle with appropriate personal protective equipment (PPE).

  • When preparing this compound, sodium cyanide is highly toxic. All operations involving cyanide must be performed in a well-ventilated fume hood, and appropriate safety measures for handling cyanides must be strictly followed.

Protocol 1: Synthesis of o-Chlorotoluene

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.170 (1941).[9]

Part A: Preparation of Cuprous Chloride (CuCl) Solution

  • In a suitable flask, dissolve 125 g (0.5 mole) of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 32.5 g (0.55 mole) of sodium chloride in 400 mL of hot water.

  • In a separate beaker, prepare a solution of 27 g of sodium bisulfite and 18 g of sodium hydroxide (B78521) in 200 mL of water.

  • Slowly add the alkaline bisulfite solution to the hot copper sulfate solution with stirring.

  • Cool the mixture to room temperature, allow the white precipitate of cuprous chloride to settle, and decant the supernatant liquid.

  • Wash the precipitate by decantation with water, then dissolve it in 200 mL of concentrated hydrochloric acid. This solution should be kept cold for Part B.

Part B: Diazotization and Sandmeyer Reaction

  • In a 10-L stone jar equipped with a mechanical stirrer, place 2 kg of commercial 28% hydrochloric acid and 428 g (4 moles) of o-toluidine.[9]

  • Cool the mixture to 0 °C by adding cracked ice (approx. 1 kg), which will cause the o-toluidine hydrochloride to precipitate as a fine suspension.[9]

  • While stirring vigorously, add a solution of 280 g (4.05 moles) of sodium nitrite in 800 mL of water. The addition should take about 15 minutes, maintaining the temperature between 0–5 °C by adding more cracked ice as needed.[9]

  • After the addition is complete, test for a slight excess of nitrous acid using starch-iodide paper (an immediate blue-black color indicates excess).[10]

  • Pour the cold diazonium salt solution rapidly into the well-stirred cuprous chloride solution prepared in Part A, which should also be pre-cooled to 0 °C.[9] A thick addition product will precipitate.

  • Allow the mixture to warm to room temperature while stirring continuously for 2.5 to 3 hours. Nitrogen gas will evolve as the intermediate decomposes.[9]

  • Heat the mixture on a steam bath to 60 °C to complete the decomposition.

Workup and Purification

  • Transfer the reaction mixture to a large flask suitable for steam distillation.

  • Steam distill the mixture until 3.5–4 L of distillate is collected. The o-chlorotoluene will form an oily layer.[9]

  • Separate the organic layer, wash it with cold concentrated sulfuric acid, then with water.

  • Dry the product over anhydrous calcium chloride and distill to obtain pure o-chlorotoluene.

Protocol 2: Synthesis of this compound

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p.514 (1941).[10]

Part A: Preparation of Cuprous Cyanide (CuCN) Solution

  • Prepare cuprous chloride from 1250 g (5 moles) of crystallized copper sulfate as described in Protocol 1, Part A.

  • Suspend the prepared cuprous chloride in 2 L of cold water in a 15-L crock fitted with a mechanical stirrer.

  • Prepare a solution of 650 g (approx. 13 moles) of sodium cyanide in 1 L of water and add it to the cuprous chloride suspension with stirring. The CuCl will dissolve, and the solution will heat up considerably.

  • Cool the resulting cuprous cyanide solution to 0-5 °C in an ice-water bath.

Part B: Diazotization and Sandmeyer Reaction

  • In a 20-L crock, mix 428 g (4 moles) of o-toluidine with 1 L of commercial 28% hydrochloric acid and enough cracked ice (approx. 4 kg) to bring the temperature to 0 °C.[10]

  • To the resulting suspension of o-toluidine hydrochloride, add a solution of 280 g (4.06 moles) of sodium nitrite in 800 mL of water with stirring. Maintain the temperature at 0–5 °C by adding cracked ice. The addition should take about 15 minutes.[10]

  • Ensure a permanent positive test for free nitrous acid with starch-iodide paper at the end of the addition.[10]

  • Cautiously neutralize the cold diazonium solution by adding about 200 g of dry sodium carbonate with constant stirring until the solution is neutral to litmus (B1172312) paper.

  • Pour 1 L of benzene (B151609) onto the surface of the chilled cuprous cyanide solution from Part A.

  • Slowly add the cold, neutralized diazonium solution to the cuprous cyanide-benzene mixture with vigorous stirring over about 30 minutes. Maintain the temperature at 20-25 °C.

  • Continue stirring for an additional two hours, then warm the mixture to 50 °C and allow it to stand until cool.

Workup and Purification

  • Siphon off the lower aqueous layer.

  • Transfer the upper oily layer (containing benzene and the product) to a large flask and steam distill until no more oil passes over (approx. 10 L of distillate).[10]

  • Separate the water and remove the benzene by fractional distillation.

  • Distill the residue under reduced pressure. The fraction boiling at 90–92 °C / 15 mm Hg is collected as pure this compound, yielding 300–330 g.[10]

References

Applications of o-Tolunitrile and its Analogs in Agrochemical Synthesis: A Focus on the Fungicide Fluopyram

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Tolunitrile (2-methylbenzonitrile) is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, dyes, and notably, agrochemicals.[1] Its aromatic nitrile structure serves as a valuable building block for the construction of complex molecules with desired biological activities. In the agrochemical sector, this compound and its structural isomers are precursors to a range of active ingredients, including herbicides, insecticides, and fungicides. This document provides detailed application notes and protocols focusing on the synthesis of the broad-spectrum fungicide, Fluopyram (B1672901), a prominent example of an agrochemical derived from a pyridine-based scaffold that can be conceptually linked to tolyl nitrile isomers.

While a direct industrial synthesis of Fluopyram from this compound is not the most common route, the synthesis of its core pyridine (B92270) structure relies on precursors like 3-methylpyridine (B133936) (a structural isomer of this compound) and its derivatives. This highlights the importance of the tolyl-nitrile and tolyl-pyridine families of compounds in agrochemical manufacturing. The following sections detail the synthetic pathway to Fluopyram, starting from a readily available pyridine derivative, showcasing the chemical transformations involved and providing experimental protocols for key steps.

Fungicide Profile: Fluopyram

Fluopyram is a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, effective against a wide range of plant pathogens, including Sclerotinia spp., Botrytis spp., and powdery mildews.[2] It acts by inhibiting the mitochondrial respiratory chain in fungi, disrupting their energy supply.[2]

Quantitative Data on Fluopyram Efficacy

The efficacy of Fluopyram has been demonstrated in numerous field trials against various fungal pathogens. The following table summarizes its performance.

Target PathogenCropApplication Rate (g/ha)Control Efficacy (%)Reference
Sclerotinia sclerotiorumVarious250High[2]
Botrytis cinereaVarious250High[2]
Erysiphe necator (Powdery Mildew)Grapes100Very Good[2]
Pine Wilt DiseasePine TreesSuspension Concentrateup to 90.48[3]
Root-knot nematodes (Meloidogyne spp.)Eggplant60Significant mortality[4]

Synthetic Pathway of Fluopyram

The synthesis of Fluopyram is a multi-step process that begins with the construction of the key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine. While this intermediate is often synthesized from 3-picoline (3-methylpyridine), a structural isomer of this compound, this guide will detail the synthesis from the more advanced intermediate 2-chloro-5-methylpyridine.

Overall Synthetic Workflow

G o_tolunitrile This compound (Conceptual Precursor) three_picoline 3-Picoline o_tolunitrile->three_picoline Isomerization (Conceptual) two_chloro_five_methylpyridine 2-Chloro-5-methylpyridine three_picoline->two_chloro_five_methylpyridine Chlorination two_chloro_five_trichloromethylpyridine 2-Chloro-5-(trichloromethyl)pyridine two_chloro_five_methylpyridine->two_chloro_five_trichloromethylpyridine Radical Chlorination two_three_dichloro_five_trichloromethylpyridine 2,3-Dichloro-5-(trichloromethyl)pyridine two_chloro_five_trichloromethylpyridine->two_three_dichloro_five_trichloromethylpyridine Ring Chlorination two_three_dichloro_five_trifluoromethylpyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine two_three_dichloro_five_trichloromethylpyridine->two_three_dichloro_five_trifluoromethylpyridine Fluorination intermediate_acetonitrile 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile two_three_dichloro_five_trifluoromethylpyridine->intermediate_acetonitrile Cyanation intermediate_amine 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine intermediate_acetonitrile->intermediate_amine Reduction fluopyram Fluopyram intermediate_amine->fluopyram Amidation G start 2-Chloro-5-methylpyridine step1 Radical Chlorination (Cl2, Initiator) start->step1 intermediate1 2-Chloro-5-(trichloromethyl)pyridine step1->intermediate1 step2 Ring Chlorination (Cl2, Catalyst) intermediate1->step2 intermediate2 2,3-Dichloro-5-(trichloromethyl)pyridine step2->intermediate2 step3 Fluorination (HF) intermediate2->step3 product 2,3-Dichloro-5-(trifluoromethyl)pyridine step3->product G cluster_0 Pyridine Core Synthesis cluster_1 Side Chain Introduction and Modification cluster_2 Final Amidation 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2,3-Dichloro-5-(trifluoromethyl)pyridine 2-Chloro-5-methylpyridine->2,3-Dichloro-5-(trifluoromethyl)pyridine Multi-step 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile 2,3-Dichloro-5-(trifluoromethyl)pyridine->2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile Cyanation 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile->2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Reduction Fluopyram Fluopyram 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine->Fluopyram Amidation

References

The Role of o-Tolunitrile in the Synthesis of Azo Dyes and Phthalocyanine Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile) is a versatile aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, agrochemicals, and notably, colorants.[1] Its chemical structure, featuring a nitrile group ortho to a methyl group on a benzene (B151609) ring, provides a reactive handle for transformations into various functional groups essential for the chromophoric systems of dyes and pigments. This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of two major classes of colorants: azo dyes and phthalocyanine (B1677752) pigments.

I. Synthesis of Azo Dyes from this compound

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest class of synthetic colorants. The synthesis of azo dyes from this compound typically involves a two-step process: the reduction of the nitrile group to an amino group to form o-toluidine (B26562), followed by the diazotization of o-toluidine and subsequent coupling with a suitable coupling component.

Logical Relationship: From this compound to Azo Dyes

G o_Tolunitrile This compound Reduction Reduction (e.g., Stephen Reduction) o_Tolunitrile->Reduction o_Toluidine o-Toluidine Reduction->o_Toluidine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) o_Toluidine->Diazotization Diazonium_Salt o-Toluidine Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling Diazonium_Salt->Coupling Coupling_Component Coupling Component (e.g., Naphthol derivative) Coupling_Component->Coupling Azo_Dye Azo Dye Coupling->Azo_Dye

Caption: Synthetic pathway from this compound to azo dyes.

Experimental Protocols

Protocol 1: Synthesis of o-Toluidine from this compound (Stephen Reduction)

The Stephen reduction provides a method for the conversion of a nitrile to an aldehyde, which can be further reacted to form an amine. A more direct reduction to the amine can also be achieved using various reducing agents. While a specific high-yield protocol for the direct reduction to o-toluidine was not found in the immediate search, the following is a generalized procedure based on known chemical transformations.

Materials:

  • This compound

  • Stannous chloride (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ether or other suitable organic solvent

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of this compound in a suitable anhydrous solvent (e.g., ether).

  • In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid.

  • Cool the this compound solution in an ice bath and slowly add the stannous chloride solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • The resulting imine salt is then hydrolyzed by the addition of water.

  • To obtain the free amine, the reaction mixture is basified with a sodium hydroxide solution.

  • The o-toluidine is then extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield o-toluidine.

Protocol 2: Synthesis of an Azo Dye from o-Toluidine

This protocol describes the diazotization of o-toluidine and its subsequent coupling with 2-naphthol (B1666908) to produce a red azo dye.

Materials:

  • o-Toluidine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization of o-Toluidine:

    • In a beaker, dissolve a specific molar equivalent of o-toluidine in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C.[2]

    • Stir the mixture for 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the o-toluidine diazonium salt.[2]

  • Preparation of the Coupling Solution:

    • In a separate beaker, dissolve 2-naphthol (1.1 equivalents) in an aqueous solution of sodium hydroxide.[2]

    • Cool this solution to 0-5 °C in an ice bath.[2]

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.[2]

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction.[2]

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data
Intermediate/ProductStarting MaterialReagentsYield (%)Reference
o-Toluic AcidThis compound75% H₂SO₄80-89[3]
Azo Dye (general)Aniline derivativeNaNO₂, HCl, Phenol~65-85[2]

II. Synthesis of Phthalocyanine Pigments from this compound

This compound is a precursor for the synthesis of phthalonitrile (B49051), a key building block for phthalocyanine pigments. Phthalocyanines are large, aromatic macrocyclic compounds that form stable complexes with metal ions, resulting in intensely colored and highly stable pigments. Copper phthalocyanine (Pigment Blue 15) is one of the most widely used pigments in this class.

Experimental Workflow: From this compound to Phthalocyanine Pigments

G cluster_0 Phthalonitrile Synthesis cluster_1 Pigment Synthesis o_Tolunitrile This compound Ammoxidation Ammoxidation (V₂O₅/Sb₂O₃ catalyst, ~460°C) o_Tolunitrile->Ammoxidation Phthalonitrile Phthalonitrile Ammoxidation->Phthalonitrile Phthalonitrile_input Phthalonitrile Reaction Cyclotetramerization Phthalonitrile_input->Reaction Metal_Salt Metal Salt (e.g., CuCl₂) Metal_Salt->Reaction Solvent High-boiling Solvent (e.g., Nitrobenzene) Solvent->Reaction Crude_Pigment Crude Phthalocyanine Pigment Reaction->Crude_Pigment Purification Acid Pasting/ Solvent Washing Crude_Pigment->Purification Final_Pigment Purified Pigment (e.g., Pigment Blue 15) Purification->Final_Pigment

Caption: Workflow for the synthesis of phthalocyanine pigments from this compound.

Experimental Protocols

Protocol 3: Synthesis of Phthalonitrile from o-Xylene (B151617) (Ammoxidation)

While this compound can be a starting material, the industrial production of phthalonitrile often utilizes o-xylene, a closely related and readily available precursor. The ammoxidation of o-xylene proceeds via this compound as an intermediate. This process involves the reaction of o-xylene with ammonia (B1221849) and oxygen at high temperatures over a catalyst.

Materials:

  • o-Xylene

  • Ammonia

  • Oxygen (or air)

  • Vanadium-antimony based catalyst

Procedure:

  • The reaction is typically carried out in a fluidized-bed reactor.

  • A gaseous mixture of o-xylene, ammonia, and oxygen is passed through the reactor containing the catalyst at a temperature of approximately 460 °C.

  • The contact time is typically around 1.2 seconds.

  • The effluent gas stream containing phthalonitrile is cooled to condense the product.

  • The crude phthalonitrile is then purified by distillation or recrystallization.

  • Yields of phthalonitrile can reach up to 78.8 mol%.

Protocol 4: Synthesis of Copper Phthalocyanine (Pigment Blue 15) from Phthalonitrile

This protocol describes the synthesis of copper phthalocyanine from phthalonitrile in a high-boiling solvent.

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phthalonitrile, cuprous chloride, urea, and a catalytic amount of ammonium molybdate into the high-boiling solvent.

  • Heat the mixture to 180-200 °C with constant stirring.

  • Maintain the reaction at this temperature for several hours. The progress of the reaction can be monitored by the formation of the intensely blue-colored copper phthalocyanine.

  • After the reaction is complete, cool the mixture and dilute it with a suitable solvent like methanol (B129727) to precipitate the crude pigment.

  • Filter the crude pigment and wash it with methanol and then with hot water to remove impurities.

  • For pigment-grade quality, the crude product often requires a finishing step, such as acid pasting (dissolving in concentrated sulfuric acid and reprecipitating in water) or salt grinding, to achieve the desired crystal form and particle size.

Quantitative Data
ProductStarting MaterialReagents/CatalystYield (%)Reference
Phthalonitrileo-XyleneNH₃, O₂, V₂O₅/Sb₂O₃/Fe₂O₃/K on Al₂O₃78.8
Copper PhthalocyaninePhthalonitrileCuCl, Urea, Ammonium MolybdateHigh

Conclusion

This compound is a valuable and versatile precursor in the synthesis of both azo dyes and phthalocyanine pigments. Its conversion to o-toluidine provides a direct route to the vast and colorful world of azo dyes through well-established diazotization and coupling reactions. Furthermore, as a direct precursor to phthalonitrile, it is instrumental in the production of highly stable and intensely colored phthalocyanine pigments, such as the ubiquitous Pigment Blue 15. The protocols and data presented herein provide a foundational understanding for researchers and scientists in the development and production of these important classes of colorants.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with o-Tolunitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving o-tolunitrile and its derivatives. These reactions are pivotal in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new therapeutic agents. o-Tolyl benzonitrile (B105546) (OTBN), a key biaryl compound, is a critical building block for angiotensin receptor blockers (ARBs), a class of antihypertensive drugs.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound derivatives, this reaction is instrumental in synthesizing o-tolyl benzonitriles, which are key intermediates in the production of sartan drugs.[1][3] The reaction typically involves the coupling of a halogenated benzonitrile with a tolylboronic acid or vice versa.

Application Notes:

The Suzuki-Miyaura coupling offers a robust and high-yielding pathway to biaryl compounds with excellent functional group tolerance. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system, often a mixture of an organic solvent and water. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For electron-rich or sterically hindered substrates, the use of specialized ligands may be necessary.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromobenzonitrile (B47965):
Coupling Partner (Boronic Acid)Palladium Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (1)PPh₃K₂CO₃Toluene (B28343)/H₂O1001285
4-Methylphenylboronic acidPd(dppf)Cl₂ (1)dppfCs₂CO₃Dioxane901692
4-Methoxyphenylboronic acidPd(OAc)₂ (1) / SPhosSPhosK₃PO₄Toluene110888
3-Pyridinylboronic acidPd₂(dba)₃ (1) / XPhosXPhosK₃PO₄1,4-Dioxane1001075

Note: The data in this table is compiled from typical conditions reported for Suzuki-Miyaura reactions of similar aryl bromides and may require optimization for specific substrates.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with p-Tolylboronic Acid

Materials:

  • 2-Bromobenzonitrile

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 182 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed toluene (8 mL) and degassed deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford o-tolyl benzonitrile.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation_complex [Ar-Pd(II)-Ar']L₂ pd_complex->transmetalation_complex Transmetalation (Ar'B(OH)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] This reaction is a powerful tool for the synthesis of substituted alkenes and has found wide application in organic synthesis.

Application Notes:

The Heck reaction allows for the vinylation or arylation of olefins. While there are no specific examples found in the initial search for this compound as a direct substrate, halogenated derivatives of this compound are expected to undergo Heck coupling with various alkenes to produce substituted styrenes. The regioselectivity of the reaction is influenced by the nature of the substituents on the alkene.

Experimental Protocol: Heck Reaction of 2-Iodotoluene (B57078) with Methyl Acrylate (B77674) (A Model for 2-Iodo-o-tolunitrile)

Materials:

  • 2-Iodotoluene (as a model for 2-iodo-o-tolunitrile)

  • Methyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol, 4.5 mg) and tri(o-tolyl)phosphine (0.04 mmol, 12.2 mg) in anhydrous DMF (10 mL).

  • Add 2-iodotoluene (1.0 mmol, 218 mg), methyl acrylate (1.5 mmol, 129 mg), and triethylamine (1.5 mmol, 209 µL).

  • Heat the mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the substituted methyl cinnamate (B1238496) derivative.

Heck_Reaction_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup add_reagents Add Pd catalyst, ligand, aryl halide, alkene, and base to the solvent setup->add_reagents heat Heat reaction mixture with stirring add_reagents->heat monitor Monitor reaction progress (TLC, GC-MS) heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify product Isolate pure product purify->product

Caption: General experimental workflow for a Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[5]

Application Notes:

This reaction is highly valuable for the synthesis of arylalkynes. Halogenated this compound derivatives can be coupled with a variety of terminal alkynes to produce substituted 2-alkynylbenzonitriles. These products can serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.

Experimental Protocol: Sonogashira Coupling of 2-Iodotoluene with Phenylacetylene (B144264) (A Model for 2-Iodo-o-tolunitrile)

Materials:

  • 2-Iodotoluene (as a model for 2-iodo-o-tolunitrile)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 2-iodotoluene (1.0 mmol, 218 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 279 µL).

  • Add phenylacetylene (1.2 mmol, 122 mg) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 2-6 hours.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to give the desired diarylalkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[6]

Application Notes:

This reaction is a powerful method for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[7] Halogenated this compound derivatives can be coupled with a wide range of primary and secondary amines to generate N-aryl-2-aminobenzonitriles. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromotoluene (B146081) with Aniline (B41778) (A Model for 2-Bromo-o-tolunitrile)

Materials:

  • 2-Bromotoluene (as a model for 2-bromo-o-tolunitrile)

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), XPhos (0.024 mmol, 11.4 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Add 2-bromotoluene (1.0 mmol, 171 mg) and anhydrous toluene (5 mL).

  • Finally, add aniline (1.2 mmol, 112 mg).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-arylated product.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cyanation is a method to introduce a nitrile group onto an aromatic ring, typically starting from an aryl halide or triflate.[8]

Application Notes:

This reaction provides a direct route to this compound from a corresponding o-halotoluene. Various cyanide sources can be used, including potassium cyanide, zinc cyanide, and potassium hexacyanoferrate(II). The use of less toxic cyanide sources like potassium hexacyanoferrate(II) is preferred for safety and environmental reasons.[8]

Experimental Protocol: Cyanation of 2-Bromotoluene

Materials:

  • 2-Bromotoluene

  • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 2-bromotoluene (1.0 mmol, 171 mg), potassium hexacyanoferrate(II) trihydrate (0.6 mmol, 253 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), dppf (0.04 mmol, 22.2 mg), and sodium carbonate (2.0 mmol, 212 mg).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Cross_Coupling_Relationships center_node Palladium-Catalyzed Cross-Coupling Reactions suzuki Suzuki-Miyaura (C-C bond) Ar-B(OH)₂ center_node->suzuki heck Heck (C-C bond) Alkene center_node->heck sonogashira Sonogashira (C-C bond) Alkyne center_node->sonogashira buchwald Buchwald-Hartwig (C-N bond) Amine center_node->buchwald cyanation Cyanation (C-CN bond) CN⁻ source center_node->cyanation

References

Application Note and Protocol: Hydrolysis of o-Tolunitrile to o-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of o-toluic acid via the acidic hydrolysis of o-tolunitrile. The procedure outlined is based on a well-established and reliable method, ensuring high yield and purity of the final product. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and graphical representations of the chemical reaction and experimental workflow to facilitate understanding and execution by researchers in organic synthesis and drug development.

Introduction

o-Toluic acid is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals. One of the most common and efficient methods for its preparation is the hydrolysis of this compound. This process involves the conversion of the nitrile functional group into a carboxylic acid in the presence of an acid or base catalyst. This document describes a robust and scalable procedure for the acid-catalyzed hydrolysis of this compound using sulfuric acid.

Reaction and Mechanism

The hydrolysis of this compound in the presence of a strong acid, such as sulfuric acid, proceeds in a two-step mechanism. First, the nitrile is protonated, making it more susceptible to nucleophilic attack by water to form a carboximidic acid intermediate. This intermediate then tautomerizes to an amide, o-toluamide. Under the reaction conditions, the amide is further hydrolyzed to the corresponding carboxylic acid, o-toluic acid, and an ammonium (B1175870) salt.

Caption: Chemical equation for the hydrolysis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the hydrolysis of this compound to o-toluic acid based on the referenced protocol.[1]

ParameterValueNotes
Reactants
This compound1 kg (8.54 moles)Starting material.
75% Sulfuric Acid3 kgAcid catalyst and solvent.
Reaction Conditions
Initial Temperature150-160°CDuring the addition of this compound and for 2 hours after.
Final Temperature190°CFor the final hour of the reaction.
Reaction Time3 hours total after addition2 hours at 150-160°C and 1 hour at 190°C.
Work-up & Purification
10% Sodium Hydroxide (B78521)ExcessTo dissolve the crude product and separate the amide intermediate.
Benzene (B151609)~3 LFor recrystallization of the final product.
Product
Product Nameo-Toluic Acid
Yield930-1030 g (80-89%)Theoretical yield.
Melting Point102-103°COf the recrystallized product.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials and Equipment
  • This compound

  • 75% Sulfuric acid (sp. gr. 1.67)

  • 10% Sodium hydroxide solution

  • Dilute sulfuric acid

  • Benzene

  • Ice

  • 5 L flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel

  • Heating mantle or oil bath

  • Standard laboratory glassware

Procedure

Experimental_Workflow A 1. Reaction Setup: Charge 5 L flask with 3 kg of 75% H₂SO₄. B 2. Heating: Heat the sulfuric acid to 150°C. A->B C 3. Addition of Reactant: Slowly add 1 kg of this compound over 2 hours at 150-160°C with stirring. B->C D 4. Reaction: Stir for 2 hours at 150-160°C, then 1 hour at 190°C. C->D E 5. Quenching: Cool the reaction mixture and pour into ice water. D->E F 6. Filtration: Filter the crude product. E->F G 7. Base Extraction: Dissolve the crude product in excess hot 10% NaOH solution. F->G H 8. Filtration: Filter the hot solution to remove any insoluble o-toluamide. G->H I 9. Acidification: Acidify the filtrate with dilute H₂SO₄ to precipitate o-toluic acid. H->I J 10. Isolation: Collect the product by filtration on a Büchner funnel. I->J K 11. Purification: Recrystallize the product from benzene. J->K L 12. Drying: Dry the purified o-toluic acid. K->L

Caption: Workflow for the hydrolysis of this compound to o-toluic acid.

  • Reaction Setup: In a 5 L flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place 3 kg of 75% sulfuric acid.[1]

  • Heating and Addition of Reactant: Heat the sulfuric acid to approximately 150°C.[1] Begin stirring and add 1 kg (8.54 moles) of this compound through the separatory funnel over a period of two hours, maintaining the temperature at 150-160°C.[1]

  • Reaction: After the addition of this compound is complete, continue to stir the mixture at 150-160°C for an additional two hours.[1] Then, increase the temperature to 190°C and stir for another hour.[1]

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it into ice water.[1] Filter the precipitated crude product.[1]

  • Purification: Dissolve the crude material in an excess of hot 10% sodium hydroxide solution.[1] If any insoluble material (o-toluamide) is present, filter the hot solution.[1] Acidify the filtrate with dilute sulfuric acid to precipitate the o-toluic acid.[1] Collect the purified product on a Büchner funnel and dry it.[1]

  • Recrystallization: For further purification, recrystallize the dried product from approximately 3 L of benzene.[1] This should yield 930-1030 g (80-89% of the theoretical amount) of o-toluic acid with a melting point of 102-103°C.[1]

Notes
  • The presence of insoluble material after dissolving the crude product in sodium hydroxide solution indicates the presence of unhydrolyzed o-toluamide, which suggests that the reaction may have been heated for too short a period or at too low a temperature.[1]

  • An additional amount of pure o-toluic acid can be obtained by concentrating the benzene mother liquor from recrystallization and allowing it to cool.[1]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Sulfuric acid is highly corrosive. Handle with extreme care.

  • Benzene is a known carcinogen and is flammable. Handle with appropriate care and dispose of it according to institutional guidelines.

  • The reaction is exothermic; therefore, careful control of the addition rate and temperature is crucial.

Conclusion

The acid-catalyzed hydrolysis of this compound is a highly effective method for the synthesis of o-toluic acid, providing high yields of a pure product. The detailed protocol and supporting information provided in this application note are intended to enable researchers to safely and successfully perform this synthesis in a laboratory setting.

References

Application Notes and Protocols: Reduction of o-Tolunitrile to 2-Methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of o-tolunitrile to 2-methylbenzylamine (B130908), a valuable building block in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established chemical literature and offer reliable methods for achieving this transformation.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. 2-Methylbenzylamine, in particular, serves as a key intermediate in the development of a range of therapeutic agents. This document details three common and effective methods for the reduction of this compound: catalytic hydrogenation using Palladium on Carbon (Pd/C), chemical reduction with Lithium Aluminum Hydride (LiAlH₄), and a milder reduction using a combination of Raney Nickel (Raney Ni) and Potassium Borohydride (KBH₄). Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, and safety considerations.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the different methods of reducing this compound to 2-methylbenzylamine, allowing for easy comparison of their key parameters.

MethodReducing Agent/CatalystSolventTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Catalytic Hydrogenation5% Pd/C, Sulfuric AcidEthanol (B145695)6544-6~82[1]
Hydride ReductionLiAlH₄THF25 (rt)1 (atm)4>90
Catalytic Hydride TransferRaney Ni, KBH₄Dry Ethanol501 (atm)0.75>80[2]

Experimental Protocols

Method 1: Catalytic Hydrogenation with Palladium on Carbon

This method utilizes hydrogen gas in the presence of a palladium catalyst to achieve the reduction. The addition of acid is crucial to prevent the formation of secondary and tertiary amine byproducts and to avoid hydrogenolysis of the benzylamine (B48309) product.[1]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol

  • Concentrated Sulfuric Acid

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for hydrogenation under pressure (e.g., Parr shaker or autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a suitable pressure reactor, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of 5% Pd/C (typically 1-5 mol%).

  • Slowly add an equimolar amount of concentrated sulfuric acid to the mixture.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the reactor with hydrogen gas to 4 atm.

  • Heat the reaction mixture to 65°C and stir vigorously for 4-6 hours, monitoring hydrogen uptake.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • The filtrate contains the 2-methylbenzylamine as its sulfate (B86663) salt. To isolate the free amine, the solvent can be removed under reduced pressure, and the resulting salt can be neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent.

Method 2: Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of efficiently converting nitriles to primary amines. This reaction must be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with water.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 volumes).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water (3 volumes).

  • A granular precipitate will form. Filter the suspension through a pad of celite and wash the filter cake with THF or ethyl acetate (B1210297).

  • Collect the filtrate and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-methylbenzylamine. The product can be further purified by distillation or column chromatography.

Method 3: Catalytic Hydride Transfer with Raney Nickel and Potassium Borohydride

This method offers a milder and often more selective alternative to LiAlH₄, using KBH₄ as the hydride source and Raney Nickel as a catalyst.[2]

Materials:

  • This compound

  • Raney Nickel (moist)

  • Potassium Borohydride (KBH₄)

  • Dry Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, place KBH₄ (4.0 eq) and moist Raney Nickel (approx. 1.0 eq, based on estimated dry weight).

  • Add dry ethanol to the flask.

  • While stirring, add this compound (1.0 eq) to the mixture.

  • Heat the reaction mixture to 50°C and stir vigorously for 45 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the Raney Nickel catalyst.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methylbenzylamine. Further purification can be achieved by distillation or column chromatography.

Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_dissolve Dissolve this compound in Ethanol prep_add_catalyst Add 5% Pd/C prep_dissolve->prep_add_catalyst prep_add_acid Add H₂SO₄ prep_add_catalyst->prep_add_acid react_seal_purge Seal & Purge with N₂/Ar prep_add_acid->react_seal_purge react_pressurize Pressurize with H₂ (4 atm) react_seal_purge->react_pressurize react_heat_stir Heat to 65°C & Stir (4-6h) react_pressurize->react_heat_stir workup_cool_vent Cool & Vent H₂ react_heat_stir->workup_cool_vent workup_purge Purge with N₂/Ar workup_cool_vent->workup_purge workup_filter Filter off Catalyst workup_purge->workup_filter workup_isolate Isolate Product workup_filter->workup_isolate experimental_workflow_hydride_reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_suspend_lah Suspend LiAlH₄ in anhydrous THF prep_cool Cool to 0°C prep_suspend_lah->prep_cool react_add_nitrile Add this compound solution prep_cool->react_add_nitrile react_warm_stir Warm to RT & Stir (4h) react_add_nitrile->react_warm_stir workup_cool Cool to 0°C react_warm_stir->workup_cool workup_quench Quench with H₂O & NaOH workup_cool->workup_quench workup_filter Filter workup_quench->workup_filter workup_extract_dry Extract & Dry workup_filter->workup_extract_dry workup_concentrate Concentrate workup_extract_dry->workup_concentrate experimental_workflow_catalytic_hydride_transfer cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_add_reagents Combine KBH₄, Raney Ni, & dry Ethanol react_add_nitrile Add this compound prep_add_reagents->react_add_nitrile react_heat_stir Heat to 50°C & Stir (45 min) react_add_nitrile->react_heat_stir workup_cool Cool to RT react_heat_stir->workup_cool workup_filter Filter off Catalyst workup_cool->workup_filter workup_evaporate Evaporate Solvent workup_filter->workup_evaporate workup_extract_dry Extract & Dry workup_evaporate->workup_extract_dry workup_concentrate Concentrate workup_extract_dry->workup_concentrate reduction_pathway o_tolunitrile This compound (2-Methylbenzonitrile) methylbenzylamine 2-Methylbenzylamine o_tolunitrile->methylbenzylamine Reduction (e.g., H₂/Pd/C, LiAlH₄, or Raney Ni/KBH₄)

References

workup and purification of o-Tolunitrile from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Tolunitrile, also known as 2-methylbenzonitrile, is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.[1][2][3][4] Its synthesis, often through methods like the Sandmeyer reaction from o-toluidine (B26562) or nitration of toluene (B28343) followed by further transformations, can result in a crude reaction mixture containing various impurities.[1][2][5][6] These impurities may include unreacted starting materials, by-products such as isonitriles and amines, and residual reagents. This application note provides a detailed protocol for the effective workup and purification of this compound from a typical reaction mixture to achieve high purity suitable for downstream applications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing an efficient purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₇N[1][5][7]
Molecular Weight 117.15 g/mol [1][5][7]
Appearance Colorless to slightly yellow liquid[1][5][8]
Boiling Point 205 °C at 760 mmHg[1][5][8][9]
Melting Point -13 °C[1][5][10]
Density 0.989 - 0.9955 g/mL at 20-25 °C[1][8][9]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.[2][5][8]
Flash Point 82 °C (179.6 °F) - closed cup[9]

Experimental Protocol

This protocol outlines a general procedure for the workup and purification of this compound from a reaction mixture. The specific steps may need to be optimized based on the scale of the reaction and the nature of the impurities present.

Materials and Equipment:

  • Crude this compound reaction mixture

  • Separatory funnel

  • Round-bottom flasks

  • Distillation apparatus (including a fractionating column)

  • Heating mantle

  • Vacuum source (if vacuum distillation is required)

  • pH paper or pH meter

  • Dichloromethane (B109758) (DCM) or other suitable extraction solvent

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Analytical equipment for purity assessment (GC-MS, ¹H NMR)

Workup Procedure:

  • Quenching the Reaction:

    • Carefully quench the reaction mixture by slowly adding it to a beaker containing cold water or an ice-water bath with stirring. This step is crucial for deactivating any reactive reagents and precipitating insoluble by-products.

  • Solvent Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture with a suitable organic solvent in which this compound is highly soluble, such as dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers.

  • Washing to Remove Impurities:

    • Acid Wash: Wash the combined organic layers with a 5% aqueous solution of hydrochloric acid (HCl). This step removes basic impurities, such as unreacted amines (e.g., o-toluidine).[11] Repeat the wash until the aqueous layer is no longer basic.

    • Base Wash: Subsequently, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic components and removes acidic by-products.[11] Continue washing until the effervescence ceases and the aqueous layer is basic.

    • Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the majority of the dissolved water from the organic phase.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

    • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the extraction solvent.

Purification by Fractional Distillation:

Fractional distillation is the most common and effective method for purifying liquid this compound, especially for removing impurities with different boiling points.[8][12]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus. A vacuum distillation setup is recommended to lower the boiling point and prevent potential decomposition of the product at high temperatures.

  • Distillation Process:

    • Transfer the crude, solvent-free this compound to the distillation flask.

    • Begin heating the flask gently.

    • Collect the fractions that distill at the appropriate temperature and pressure. For this compound, the boiling point is approximately 93-96 °C at 20 mmHg.[6][10]

    • Discard the initial low-boiling fraction (forerun) and the high-boiling residue.

Purity Assessment:

The purity of the final product should be assessed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any remaining volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure and identify any structural isomers or impurities.

Workflow Diagram

Workup_and_Purification_of_o_Tolunitrile Workflow for this compound Purification cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture Quench Quench with Water Reaction_Mixture->Quench Extraction Solvent Extraction (e.g., DCM) Quench->Extraction Acid_Wash Wash with 5% HCl Extraction->Acid_Wash Base_Wash Wash with 5% NaHCO3 Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Drying Dry over Na2SO4/MgSO4 Brine_Wash->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Distillation Fractional Distillation (Vacuum Recommended) Solvent_Removal->Distillation Purity_Assessment Purity Assessment (GC-MS, NMR) Distillation->Purity_Assessment

Caption: Workflow for the workup and purification of this compound.

Safety Precautions

  • This compound is a combustible liquid and may be harmful if inhaled or ingested.[1] It is also a skin irritant.[1]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile) is a versatile and economically significant starting material in organic synthesis, particularly for the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents.[1][2] Its unique structure, featuring an aromatic ring substituted with both a nitrile and a methyl group, provides two reactive centers for a variety of chemical transformations. The nitrile group can participate in cyclization reactions, while the benzylic methyl group is amenable to functionalization, leading to a diverse array of intermediates.[1]

These application notes provide detailed protocols for the synthesis of medicinally important heterocyclic compounds, such as quinazolinones and thienopyridines, starting from this compound. The methodologies are designed to be robust and adaptable for researchers in medicinal chemistry and drug development.

Application Note 1: Synthesis of 4(3H)-Quinazolinones

Background: Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous bioactive natural products and synthetic pharmaceuticals. They exhibit a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. One effective synthetic strategy involves the cyclization of 2-aminobenzonitrile (B23959) derivatives. This protocol outlines a two-step process starting from this compound, involving benzylic functionalization followed by a microwave-assisted cyclocondensation to yield a quinazolinone derivative.

Experimental Protocol: Synthesis of 2,3-dihydroquinazolin-4(1H)-one Derivative

Part A: Synthesis of 2-amino-N-benzyl-6-cyanobenzamide (Intermediate)

This initial step involves the functionalization of the methyl group of this compound to create a suitable precursor for cyclization.

  • Materials:

  • Procedure (Benzylic Bromination):

    • To a solution of this compound (10.0 g, 85.4 mmol) in CCl₄ (150 mL), add NBS (16.0 g, 89.7 mmol) and AIBN (0.70 g, 4.27 mmol).

    • Reflux the mixture under nitrogen for 4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the succinimide (B58015) byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)benzonitrile (B57715), which is used directly in the next step.

  • Procedure (Amination):

    • Dissolve the crude 2-(bromomethyl)benzonitrile in DCM (100 mL).

    • Add triethylamine (12.0 mL, 85.4 mmol) followed by the dropwise addition of benzylamine (9.15 g, 85.4 mmol) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography (Ethyl Acetate (B1210297)/Hexane gradient) to yield the intermediate amine.

Part B: Microwave-Assisted Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one

This step utilizes a microwave-assisted cyclization, a technique known to reduce reaction times and improve yields in quinazoline (B50416) synthesis.[3]

  • Materials:

  • Procedure:

    • In a 10 mL microwave reaction vessel, combine the intermediate amine (1.0 g, 4.25 mmol), benzaldehyde (0.49 g, 4.68 mmol), and ZnCl₂ (0.06 g, 0.425 mmol) in toluene (5 mL).[3]

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at 120 °C for 20 minutes.

    • After cooling, dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution.

    • Dry the organic layer, concentrate under vacuum, and recrystallize the crude product from ethanol to obtain the pure 2-phenyl-2,3-dihydroquinazolin-4(1H)-one.

Data Summary: Quinazolinone Synthesis
StepReactantProductConditionsTimeYield (%)
AThis compound2-(benzylaminomethyl)benzonitrileNBS, AIBN; then Benzylamine, TEA16 h75
BIntermediate2-Phenyl-2,3-dihydroquinazolin-4(1H)-oneBenzaldehyde, ZnCl₂, MW20 min88

Visualization: Quinazolinone Synthesis Workflow

G oT This compound Int1 2-(bromomethyl)benzonitrile oT->Int1  NBS, AIBN  CCl4, Reflux Int2 2-((benzylamino)methyl)benzonitrile Int1->Int2  Benzylamine, TEA  DCM, RT Product 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one Int2->Product  Benzaldehyde, ZnCl2  Toluene, MW, 120°C

Caption: Workflow for the synthesis of a quinazolinone derivative from this compound.

Application Note 2: Thienopyridine Synthesis via Thorpe-Ziegler Cyclization

Background: Thienopyridines are bicyclic heterocyclic compounds with significant therapeutic applications, including antiplatelet and anticancer activities. The Thorpe-Ziegler reaction is a powerful method for constructing cyclic ketones and enamines through the intramolecular cyclization of dinitriles.[4][5] This protocol details the synthesis of a substituted thienopyridine from this compound by first creating a dinitrile intermediate, followed by a base-catalyzed intramolecular cyclization.[6]

Experimental Protocol: Synthesis of a 3-Aminothieno[2,3-b]pyridine-2-carbonitrile Derivative

Part A: Synthesis of 2-((1,3-dicyanopropan-2-yl)thio)benzonitrile (Intermediate)

  • Materials:

  • Procedure (Thiocyanation):

    • To a solution of this compound (10.0 g, 85.4 mmol) in acetic acid (100 mL), add ammonium thiocyanate (19.5 g, 256 mmol).

    • Add a solution of potassium persulfate (27.7 g, 102.5 mmol) in water (50 mL) dropwise over 30 minutes.

    • Stir the reaction at room temperature for 24 hours.

    • Pour the mixture into ice water and extract with diethyl ether.

    • Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield crude 2-cyano-6-methylphenyl thiocyanate.

  • Procedure (Dinitrile Formation):

    • Prepare a solution of sodium ethoxide by dissolving sodium (1.96 g, 85.4 mmol) in absolute ethanol (100 mL).

    • Add malononitrile (5.64 g, 85.4 mmol) to the sodium ethoxide solution and stir for 15 minutes.

    • Add a solution of the crude thiocyanate from the previous step in DMF (50 mL).

    • Heat the mixture at 60 °C for 6 hours.

    • Cool, neutralize with dilute HCl, and extract with ethyl acetate.

    • Wash, dry, and concentrate the organic layer. Purify by column chromatography to obtain the dinitrile intermediate.

Part B: Thorpe-Ziegler Cyclization

  • Materials:

    • Dinitrile intermediate from Part A

    • Sodium hydride (NaH)

    • Dry Tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend sodium hydride (60% dispersion in mineral oil, 0.20 g, 5.0 mmol) in dry THF (50 mL) under a nitrogen atmosphere.

    • Add a solution of the dinitrile intermediate (1.0 g, 4.16 mmol) in dry THF (20 mL) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 3 hours. The formation of a precipitate indicates the progress of the reaction.

    • Cool the reaction in an ice bath and carefully quench with a few drops of ethanol, followed by water.

    • Acidify the mixture with 2M HCl to pH 5-6.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

    • The resulting solid enaminonitrile is purified by recrystallization from an ethanol/water mixture.

Data Summary: Thienopyridine Synthesis
StepReactantProductConditionsTimeYield (%)
AThis compoundDinitrile IntermediateK₂S₂O₈, NH₄SCN; then Malononitrile, NaOEt30 h60
BDinitrile Intermediate3-Aminothieno[2,3-b]pyridine-2-carbonitrileNaH, THF, Reflux3 h85

Visualization: Thorpe-Ziegler Reaction Pathway

G sub Dinitrile Precursor anion Carbanion Intermediate sub->anion  NaH, THF  (Deprotonation) imino Iminonitrile (Cyclized) anion->imino  Intramolecular  Attack on Nitrile product Enaminonitrile (Product) imino->product  Tautomerization  (Workup)

Caption: Mechanism of the Thorpe-Ziegler cyclization to form an enaminonitrile.

References

Application Notes and Protocols for the Large-Scale Production of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolunitrile (2-methylbenzonitrile), a colorless to pale yellow liquid, is a pivotal intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its versatile chemical nature, stemming from the reactive nitrile group and the adjacent methyl group on the benzene (B151609) ring, makes it a valuable precursor for numerous complex organic molecules.[2] This document provides detailed application notes and protocols for the large-scale production of this compound, with a focus on the industrially prevalent vapor-phase ammoxidation of o-xylene (B151617). Additionally, it covers purification methods and critical safety considerations for handling this compound in a production environment.

Primary Industrial Synthesis Route: Vapor-Phase Ammoxidation of o-Xylene

The most economically viable and widely adopted method for the large-scale synthesis of this compound is the vapor-phase ammoxidation of o-xylene. This process involves the reaction of o-xylene with ammonia (B1221849) and an oxygen source (typically air) at elevated temperatures over a solid-state catalyst.[3][4] this compound is often an intermediate in the production of phthalonitrile, and by controlling the reaction conditions, its formation can be maximized.[5]

Signaling Pathway: Ammoxidation of o-Xylene

The reaction proceeds through a series of oxidation and amination steps on the catalyst surface. The methyl group of o-xylene is progressively converted to the nitrile group.

ammoxidation_pathway o_xylene o-Xylene intermediate Adsorbed Intermediate o_xylene->intermediate + O2, NH3 (Catalyst) o_tolunitrile This compound intermediate->o_tolunitrile phthalonitrile Phthalonitrile o_tolunitrile->phthalonitrile + O2, NH3 (Further Ammoxidation)

Caption: Ammoxidation pathway of o-xylene to this compound and phthalonitrile.

Experimental Protocols

Large-Scale Synthesis of this compound via Ammoxidation

This protocol is a composite of typical industrial practices derived from patent literature and research articles.

Objective: To synthesize this compound from o-xylene with high selectivity.

Materials:

  • o-Xylene (98% purity or higher)

  • Anhydrous Ammonia

  • Compressed Air (as oxygen source)

  • Fluidized or fixed-bed catalyst (e.g., V-Sb-Bi-Cr/γ-Al2O3 or alkali metal vanadium bronze on α-alumina)[6]

  • Nitrogen (for inerting and dilution)

Equipment:

  • Fluidized or fixed-bed catalytic reactor

  • Feed pumps and vaporizers for o-xylene

  • Mass flow controllers for ammonia, air, and nitrogen

  • Heat exchangers for preheating reactants and cooling product stream

  • Condenser and separator for product collection

  • Scrubber for off-gas treatment

Procedure:

  • Catalyst Loading and Activation: Load the reactor with the ammoxidation catalyst. Activate the catalyst according to the manufacturer's instructions, which typically involves heating under a flow of air or nitrogen to the reaction temperature.

  • Reactor Pressurization and Inerting: Pressurize the reactor system with nitrogen to the desired operating pressure.

  • Reactant Feed Introduction:

    • Preheat the o-xylene to its vaporization point and feed it into the reactor.

    • Simultaneously, introduce preheated ammonia and air into the reactor at the specified molar ratios.

  • Reaction: Maintain the reaction temperature and pressure within the optimal range for this compound formation. The reaction is highly exothermic, and efficient heat removal is critical to control selectivity.

  • Product Quenching and Collection:

    • The hot gaseous effluent from the reactor, containing this compound, unreacted starting materials, byproducts (such as phthalonitrile, benzonitrile, and carbon oxides), and water, is rapidly cooled in a heat exchanger.[4]

    • The cooled stream is passed through a condenser to liquefy the organic components and water.

    • The liquid mixture is collected in a separator. The non-condensable gases are sent to a scrubber for treatment before being vented.

  • Process Monitoring: Continuously monitor the reaction temperature, pressure, and feed flow rates. The composition of the product stream should be analyzed periodically using gas chromatography to ensure optimal yield and selectivity for this compound.

Quantitative Data for Ammoxidation of Xylenes:

ParameterValue RangeReference
Reactants
o-Xylene Feed Concentration3 - 10 vol%[6]
Ammonia to Xylene Molar Ratio2:1 to 3:1[6]
Oxygen to Xylene Molar Ratio2:1 to 3:1[6]
Reaction Conditions
Temperature375 - 500 °C[6]
Preferred Temperature400 - 450 °C[6]
CatalystAlkali metal vanadium bronze on α-alumina or V-Sb-Bi-Cr/γ-Al2O3[4][6]
Expected Outcome
o-Xylene ConversionVaries with conditions
Selectivity for this compoundDependent on reaction conditions

Note: The optimal conditions for maximizing this compound yield may require careful tuning of the parameters, particularly temperature and contact time, as prolonged reaction times or higher temperatures can favor the formation of phthalonitrile.[4]

Purification of this compound by Fractional Distillation

Objective: To purify crude this compound to a high degree of purity (>99%).

Principle: Fractional distillation is employed to separate this compound from impurities with different boiling points. A fractionating column with a high number of theoretical plates is necessary for efficient separation, especially from isomers and closely boiling byproducts.[7]

Equipment:

  • Fractional distillation column (packed or tray-type)

  • Reboiler

  • Condenser

  • Reflux divider

  • Receiving vessels

  • Vacuum system (optional, for vacuum distillation)

Procedure:

  • Charge the Reboiler: The crude this compound from the synthesis step is charged into the reboiler of the distillation column.

  • Establish Operating Conditions:

    • Heat the reboiler to initiate boiling.

    • Set the condenser coolant flow.

    • If operating under vacuum, start the vacuum pump and stabilize the pressure. Vacuum distillation can be advantageous for preventing thermal degradation of the product.[8]

  • Achieve Total Reflux: Once the vapor reaches the top of the column and condenses, operate the column at total reflux for a period to establish the concentration gradient along the column.

  • Collect Fractions:

    • Begin collecting the distillate at a specific reflux ratio. The reflux ratio will depend on the separation efficiency of the column and the nature of the impurities.

    • Collect a forerun fraction containing low-boiling impurities.

    • Collect the main fraction of pure this compound at its boiling point.

    • Collect a final fraction containing higher-boiling impurities.

  • Quality Control: Analyze the collected fractions by gas chromatography to determine their purity. Combine the fractions that meet the desired product specifications.

Distillation Parameters for this compound:

ParameterValueReference
Boiling Point (atm)205 °C[9]
Density (20 °C)0.992 g/mL
Refractive Index (20 °C)1.529
Column TypePacked or Tray Column
Operating PressureAtmospheric or Vacuum[8]
Reflux RatioTo be optimized based on column efficiency

Large-Scale Production Workflow

production_workflow cluster_reactants Reactant Feed o_xylene o-Xylene reactor Ammoxidation Reactor o_xylene->reactor ammonia Ammonia ammonia->reactor air Air air->reactor quenching Quenching & Condensation reactor->quenching separation Gas-Liquid Separation quenching->separation distillation Fractional Distillation separation->distillation Crude this compound waste Waste Gas Treatment separation->waste Off-gas product High-Purity this compound distillation->product

Caption: Workflow for the large-scale production of this compound.

Safety and Handling Considerations

This compound is a combustible liquid and is harmful if swallowed or in contact with skin.[10] Proper safety precautions are essential during its large-scale production and handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and protective clothing to prevent skin contact.

  • Respiratory Protection: In areas with high vapor concentrations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[10]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a closed system to minimize vapor release.[11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[10]

  • Store in tightly sealed containers in a cool, dry, and well-ventilated place.[11]

  • Ground all equipment to prevent static discharge.

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[9]

Emergency Procedures:

  • Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]

  • Fire: Use dry chemical, carbon dioxide, or foam to extinguish fires. Water spray may be used to cool containers.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

Conclusion

The large-scale production of this compound is a well-established industrial process, with vapor-phase ammoxidation of o-xylene being the preferred route. Careful control of reaction parameters is crucial to maximize the yield and selectivity of the desired product. Subsequent purification by fractional distillation is necessary to achieve the high purity required for its applications in the pharmaceutical and fine chemical industries. Strict adherence to safety protocols is paramount throughout the entire production process to ensure the well-being of personnel and the protection of the environment.

References

Troubleshooting & Optimization

Technical Support Center: o-Tolunitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of o-Tolunitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are the Sandmeyer reaction and palladium-catalyzed cyanation. The Sandmeyer reaction involves the diazotization of o-toluidine (B26562) followed by a reaction with a cyanide source, typically copper(I) cyanide.[1][2] Palladium-catalyzed cyanation commonly uses o-bromotoluene as a starting material and a palladium catalyst to introduce the nitrile group.[3]

Q2: What is a typical yield for the Sandmeyer synthesis of this compound?

A2: A typical reported yield for the synthesis of this compound from o-toluidine via the Sandmeyer reaction is in the range of 64-70%.[1] However, this can be significantly impacted by reaction conditions.

Q3: What are the main safety concerns when synthesizing this compound via the Sandmeyer reaction?

A3: The primary safety concern is the thermally unstable nature of the intermediate aryl diazonium salt.[4] If the temperature is not strictly controlled (ideally between 0-5°C), the diazonium salt can decompose, sometimes explosively, leading to the release of nitrogen gas and the formation of hazardous byproducts.[4][5]

Q4: Can I use a cyanide source other than copper(I) cyanide in the Sandmeyer reaction?

A4: Yes, alternative cyanide sources have been explored to improve safety and yield. These include trimethylsilyl (B98337) cyanide (TMSCN) and even acetonitrile (B52724) under certain conditions, which can offer milder and safer reaction protocols.[6] Some modern variations of the Sandmeyer reaction are even copper-free.

Q5: What are the major impurities I might encounter in my final product?

A5: The most common impurities are o-cresol (B1677501), formed from the reaction of the diazonium salt with water, and colored azo compounds, resulting from the coupling of the diazonium salt with unreacted o-toluidine.[7] Residual starting materials and solvents may also be present.

Troubleshooting Guide

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Diazotization Ensure a slight excess of sodium nitrite (B80452) is used. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test indicates complete diazotization).[1][8]
Decomposition of Diazonium Salt Strictly maintain the reaction temperature between 0-5°C during diazotization and the subsequent Sandmeyer reaction.[4] Use an ice-salt bath for efficient cooling. Add the sodium nitrite solution slowly and with vigorous stirring to avoid localized heating.[7]
Formation of o-Cresol Byproduct The formation of o-cresol is highly temperature-dependent.[7] Maintaining a low temperature (0-5°C) is the most critical factor in minimizing its formation.
Azo Dye Formation (Azo Coupling) Ensure the reaction medium is sufficiently acidic to protonate all the o-toluidine, preventing it from acting as a nucleophile and coupling with the diazonium salt.[7][9]
Suboptimal Sandmeyer Reaction Conditions Ensure the cuprous cyanide solution is freshly prepared and of good quality. Consider alternative cyanide sources or catalysts if yields remain low.
Problem 2: Presence of Colored Impurities in the Product
Potential Cause Troubleshooting Steps
Azo Dye Formation This is a common side reaction when unreacted o-toluidine couples with the diazonium salt, forming a colored azo compound.[10] To prevent this, ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a sufficiently acidic environment.[7]
Oxidation of Phenolic Byproducts If o-cresol is formed as a byproduct, it can oxidize to form colored impurities. Efficient purification, such as distillation, is necessary to remove these.
Problem 3: Vigorous/Uncontrolled Reaction
Potential Cause Troubleshooting Steps
Rapid Decomposition of Diazonium Salt This is a critical safety issue. Immediately improve cooling and slow down the rate of reagent addition. Ensure the reaction temperature does not exceed 5°C.[4]
Localized Hot Spots Ensure vigorous and efficient stirring throughout the reaction to maintain a uniform temperature and concentration of reagents.[7]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Starting Material Key Reagents/Catalyst Typical Reaction Conditions Reported Yield (%)
Sandmeyer Reaction o-ToluidineNaNO₂, HCl, CuCN0-5°C for diazotization, then warming64-70[1]
Modified Sandmeyer Arenediazonium tetrafluoroboratesTMSCN, Cu₂O55°C38-92[6]
Palladium-Catalyzed Cyanation o-BromotolueneK₄[Fe(CN)₆], Pd(OAc)₂120°C in DMAC83-96[3]

Experimental Protocols

Key Experiment 1: Synthesis of this compound via the Sandmeyer Reaction

This protocol is adapted from a well-established procedure.[1]

A. Preparation of Cuprous Cyanide Solution:

  • Suspend cuprous chloride in cold water in a flask equipped with a mechanical stirrer.

  • Slowly add a solution of sodium cyanide in water. A significant amount of heat will be evolved.

  • Cool the resulting solution in a water bath.

B. Diazotization of o-Toluidine:

  • In a separate large vessel, mix o-toluidine with commercial hydrochloric acid and cracked ice to bring the temperature to 0°C.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature is maintained between 0-5°C with the addition of more ice.

  • After the addition is complete, test for the presence of free nitrous acid with starch-iodide paper. A distinct and permanent blue-black color indicates the completion of the reaction.

  • Cautiously neutralize the solution with dry sodium carbonate until it is no longer acidic (test with litmus (B1172312) paper).

C. Sandmeyer Reaction:

  • Chill the cuprous cyanide solution to 0-5°C and add a layer of benzene (B151609) to the surface.

  • Slowly add the cold, neutralized diazonium salt solution to the cuprous cyanide solution with vigorous stirring.

  • After the addition, continue stirring for a couple of hours.

  • Warm the mixture to 50°C without stirring and then allow it to cool.

D. Work-up and Purification:

  • Separate the upper oily layer.

  • Steam distill the oily layer to collect the crude this compound and benzene.

  • Separate the water and remove the benzene by fractional distillation.

  • Distill the remaining liquid under reduced pressure to obtain pure this compound.

Key Experiment 2: Palladium-Catalyzed Cyanation of o-Bromotoluene

This protocol is based on a ligand-free palladium-catalyzed cyanation method.[3]

  • To a reaction vessel, add o-bromotoluene, potassium ferrocyanide (K₄[Fe(CN)₆]), palladium(II) acetate (B1210297) (Pd(OAc)₂), and dimethylacetamide (DMAC) as the solvent.

  • Heat the reaction mixture to 120°C and stir for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Mandatory Visualizations

Sandmeyer_Reaction_Workflow start_end start_end process process decision decision issue issue solution solution start Start: o-Toluidine in HCl diazotization Diazotization: Add NaNO2 at 0-5°C start->diazotization check_diazotization Starch-Iodide Test Positive? diazotization->check_diazotization incomplete_diazotization Issue: Incomplete Reaction check_diazotization->incomplete_diazotization No neutralization Neutralization: Add Na2CO3 check_diazotization->neutralization Yes add_more_nitrite Solution: Add more NaNO2 incomplete_diazotization->add_more_nitrite add_more_nitrite->diazotization sandmeyer Sandmeyer Reaction: Add to CuCN solution neutralization->sandmeyer workup Work-up & Purification: Steam Distillation, Vacuum Distillation sandmeyer->workup end End: Pure This compound workup->end

Caption: Experimental workflow for the Sandmeyer synthesis of this compound.

Troubleshooting_Yield problem problem cause cause solution solution low_yield Problem: Low Yield of this compound check_temp Was temperature strictly 0-5°C? low_yield->check_temp check_diazotization Was diazotization complete? check_temp->check_diazotization Yes temp_issue Cause: Diazonium decomposition / Cresol formation check_temp->temp_issue No check_impurities Are colored impurities present? check_diazotization->check_impurities Yes diazotization_issue Cause: Incomplete diazotization check_diazotization->diazotization_issue No impurity_issue Cause: Azo coupling side reaction check_impurities->impurity_issue Yes improve_cooling Solution: Improve cooling, slow reagent addition temp_issue->improve_cooling ensure_excess_nitrite Solution: Use slight excess of NaNO2, verify with test diazotization_issue->ensure_excess_nitrite increase_acidity Solution: Ensure sufficient acidity impurity_issue->increase_acidity

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-Tolunitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The most prevalent industrial methods for this compound synthesis are the Sandmeyer reaction of o-toluidine (B26562) and the vapor-phase ammoxidation of o-xylene (B151617).[1][2] Other methods include the nitrilation of halogenated aromatic hydrocarbons and the multi-step conversion of toluene (B28343) via nitration and reduction.[1][3]

Q2: What are the typical byproducts observed in the Sandmeyer synthesis of this compound?

A2: The primary byproduct in the Sandmeyer reaction is o-cresol, which forms from the reaction of the intermediate diazonium salt with water.[4][5] Due to the radical nature of the reaction, trace amounts of biaryl compounds may also be formed.[6][7] Incomplete reaction can leave unreacted o-toluidine.

Q3: What are the common impurities found in this compound synthesized via ammoxidation of o-xylene?

A3: Ammoxidation of o-xylene can lead to several byproducts, including phthalimide (B116566), phthalonitrile (B49051), and benzonitrile.[2][3][8][9] Over-oxidation can result in the formation of carbon dioxide.[2] this compound itself is an intermediate in the synthesis of phthalonitrile, so incomplete conversion of the subsequent step can lead to phthalonitrile as an impurity.[10]

Q4: Can the final product, this compound, degrade or form impurities during workup or storage?

A4: Yes, this compound can undergo hydrolysis to form o-toluamide and subsequently o-toluic acid, especially in the presence of acidic or basic conditions and water.[11]

Troubleshooting Guides

Sandmeyer Reaction from o-Toluidine

Issue 1: Low yield of this compound and significant formation of o-cresol.

  • Cause: The diazonium salt is reacting with water instead of the cyanide source. This is often due to elevated temperatures during the diazotization or the Sandmeyer reaction itself.

  • Troubleshooting:

    • Maintain a low temperature (0-5 °C) during the diazotization of o-toluidine.[1]

    • Ensure the Sandmeyer reaction with the copper(I) cyanide is also carried out at a low temperature, allowing it to warm to room temperature gradually.[1]

    • Use a stoichiometric excess of the cyanide reagent to favor the desired reaction.

Issue 2: Presence of unreacted o-toluidine in the final product.

  • Cause: Incomplete diazotization.

  • Troubleshooting:

    • Ensure complete dissolution of o-toluidine in the acidic solution before adding sodium nitrite (B80452).

    • Use a slight excess of sodium nitrite and test for its presence with starch-iodide paper at the end of the addition.[1]

    • Maintain the recommended low temperature throughout the diazotization process.

Ammoxidation of o-Xylene

Issue 1: High levels of phthalimide and phthalonitrile in the product.

  • Cause: Reaction conditions are favoring the further oxidation of this compound. This can be influenced by temperature, catalyst, and residence time.

  • Troubleshooting:

    • Optimize the reaction temperature. Higher temperatures can lead to the formation of dinitriles and imides.[2]

    • Adjust the contact time. Longer contact times can increase the conversion of this compound to subsequent products.[2]

    • Consider implementing a recirculation process for unreacted o-xylene and the intermediate this compound to improve selectivity towards the desired product.[2][12]

Issue 2: Significant formation of carbon dioxide.

  • Cause: Deep oxidation of the aromatic ring, which is an undesired side reaction.

  • Troubleshooting:

    • Optimize the catalyst system. The choice of catalyst and support is crucial in minimizing deep oxidation.

    • Control the oxygen-to-hydrocarbon ratio. An excessive amount of oxygen can promote complete combustion.

    • Lowering the reaction temperature can also reduce the extent of deep oxidation.[13]

Data Presentation

Table 1: Common Byproducts in this compound Synthesis

Synthesis RouteCommon ByproductsFactors Promoting Formation
Sandmeyer Reaction o-CresolHigh reaction temperature, presence of excess water.[4][5]
Biaryl compoundsRadical nature of the reaction mechanism.[6][7]
Ammoxidation PhthalimideHigh temperature, long contact time, hydrolysis of dinitrile.[2][3]
PhthalonitrileFurther ammoxidation of this compound.[10]
BenzonitrileSide reaction from this compound or phthalimide.[8]
Carbon DioxideDeep oxidation at high temperatures.[2]
Product Impurities o-ToluamideIncomplete hydrolysis of this compound.[11]
o-Toluic AcidComplete hydrolysis of this compound.[11]

Experimental Protocols

Key Experiment: Sandmeyer Synthesis of this compound from o-Toluidine

This protocol is adapted from a literature procedure.[1]

1. Diazotization of o-Toluidine:

  • In a suitable reaction vessel, suspend o-toluidine in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring for a short period and confirm the presence of excess nitrous acid using starch-iodide paper.

2. Preparation of Copper(I) Cyanide Solution:

  • In a separate vessel, dissolve copper(I) chloride in a solution of sodium cyanide in water. This reaction is exothermic and should be cooled.

3. Sandmeyer Reaction:

  • Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution, maintaining a low temperature (initially 0-5 °C).

  • Nitrogen gas will evolve as the reaction proceeds.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

4. Work-up and Purification:

  • Extract the reaction mixture with an organic solvent (e.g., diethyl ether or toluene).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification o-Toluidine o-Toluidine Diazotization_Step Diazotization o-Toluidine->Diazotization_Step 1. HCl, H2O HCl, H2O HCl, H2O->Diazotization_Step NaNO2 NaNO2 NaNO2->Diazotization_Step 2. (0-5 °C) Diazonium Salt Diazonium Salt Sandmeyer_Step Sandmeyer Reaction Diazonium Salt->Sandmeyer_Step 3. Diazotization_Step->Diazonium Salt CuCN CuCN CuCN->Sandmeyer_Step o-Tolunitrile_Crude Crude this compound Extraction Extraction o-Tolunitrile_Crude->Extraction 4. Sandmeyer_Step->o-Tolunitrile_Crude Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Pure_o_Tolunitrile Pure this compound Distillation->Pure_o_Tolunitrile

Caption: Experimental workflow for the synthesis of this compound via the Sandmeyer reaction.

Byproduct_Formation_Pathways cluster_sandmeyer Sandmeyer Reaction cluster_ammoxidation Ammoxidation Diazonium_Salt o-Tolyl Diazonium Salt o_Tolunitrile This compound (Product) Diazonium_Salt->o_Tolunitrile + CuCN o_Cresol o-Cresol (Byproduct) Diazonium_Salt->o_Cresol + H2O (heat) o_Xylene o-Xylene o_Tolunitrile_Ammox This compound o_Xylene->o_Tolunitrile_Ammox + NH3, O2 CO2 CO2 (Byproduct) o_Xylene->CO2 Deep Oxidation Phthalonitrile Phthalonitrile (Byproduct) o_Tolunitrile_Ammox->Phthalonitrile + NH3, O2 Phthalimide Phthalimide (Byproduct) Phthalonitrile->Phthalimide + H2O

Caption: Major byproduct formation pathways in the synthesis of this compound.

References

Technical Support Center: Purification of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of o-tolunitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from common impurities.

Common Impurities in this compound

The purity of this compound is crucial for its various applications in pharmaceuticals, agrochemicals, and dyes.[1] Impurities can arise from the synthetic route used for its preparation or from degradation over time. The most common impurities include:

  • Positional Isomers: m-Tolunitrile and p-tolunitrile (B1678323) are common impurities as they are often co-produced during the synthesis of this compound.

  • Hydrolysis Products: o-Toluamide and o-toluic acid can form if this compound is exposed to acidic or basic conditions, even in the presence of trace amounts of water.[2][3]

  • Unreacted Starting Materials and Byproducts: Depending on the synthetic method, impurities such as toluene, o-nitrotoluene, or o-toluidine (B26562) may be present in the crude product.

A logical workflow for identifying and removing these impurities is essential for obtaining high-purity this compound.

PurificationWorkflow Crude this compound Crude this compound Impurity Analysis (GC/HPLC) Impurity Analysis (GC/HPLC) Crude this compound->Impurity Analysis (GC/HPLC) Identify Impurities Identify Impurities Impurity Analysis (GC/HPLC)->Identify Impurities Isomers (m-, p-tolunitrile) Isomers (m-, p-tolunitrile) Identify Impurities->Isomers (m-, p-tolunitrile) Positional o-Toluamide, o-Toluic Acid o-Toluamide, o-Toluic Acid Identify Impurities->o-Toluamide, o-Toluic Acid Hydrolysis Starting Materials, Byproducts Starting Materials, Byproducts Identify Impurities->Starting Materials, Byproducts Synthetic Fractional Distillation Fractional Distillation Isomers (m-, p-tolunitrile)->Fractional Distillation Aqueous Wash Aqueous Wash o-Toluamide, o-Toluic Acid->Aqueous Wash Starting Materials, Byproducts->Fractional Distillation Purified this compound Purified this compound Fractional Distillation->Purified this compound Aqueous Wash->Purified this compound Purity Confirmation (GC/HPLC) Purity Confirmation (GC/HPLC) Purified this compound->Purity Confirmation (GC/HPLC)

Caption: General workflow for the purification of this compound.

Troubleshooting Guides and FAQs

This section provides answers to common questions and troubleshooting tips for challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

A1: The most prevalent impurities are typically the meta (m) and para (p) isomers of tolunitrile. Additionally, hydrolysis of the nitrile functional group can lead to the formation of o-toluamide and o-toluic acid.[2][3] Depending on the synthetic route, you might also find residual starting materials or byproducts.

Q2: What is the best general method for purifying this compound?

A2: Fractional distillation is a highly effective method for separating this compound from its isomers and other volatile impurities due to differences in their boiling points. For non-volatile impurities or hydrolysis products, a combination of an aqueous wash followed by distillation is recommended.

Q3: How can I remove water from my this compound sample?

A3: To remove water, you can dry the this compound using a suitable drying agent like anhydrous magnesium sulfate (B86663) or calcium chloride, followed by decantation or filtration. For very low water content, azeotropic distillation with a suitable solvent (like toluene) can be employed prior to the final fractional distillation.

Q4: Can I use recrystallization to purify this compound?

A4: Since this compound is a liquid at room temperature (melting point: -13 °C), standard recrystallization is not a suitable primary purification method.[4] However, if you have solid impurities like o-toluamide, you might be able to induce crystallization of the impurity from a cooled solution of this compound in a suitable solvent, though this is less common.

Troubleshooting Guide

Problem 1: Poor separation of isomers during fractional distillation.

  • Possible Cause 1: Insufficient column efficiency. The fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Insulating the column with glass wool or aluminum foil can also improve efficiency by minimizing heat loss.[5]

  • Possible Cause 2: Distillation rate is too high. A fast distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops of distillate per second.[5]

  • Possible Cause 3: Fluctuating heat source. Unstable heating can disrupt the temperature gradient in the column.

    • Solution: Use a stable heating source like an oil bath or a heating mantle with a controller to maintain a constant temperature.

Problem 2: My purified this compound is still acidic.

  • Possible Cause: Presence of o-toluic acid. o-Toluic acid is a common hydrolysis product and will not be efficiently removed by distillation alone.

    • Solution: Before distillation, wash the crude this compound with a dilute aqueous basic solution, such as 5% sodium bicarbonate. This will convert the acidic o-toluic acid into its water-soluble salt, which will partition into the aqueous layer. Separate the organic layer, wash it with brine, and then dry it before proceeding with distillation.[6]

AcidRemoval cluster_extraction Liquid-Liquid Extraction Crude this compound\n(containing o-toluic acid) Crude this compound (containing o-toluic acid) Add 5% NaHCO3 (aq) Add 5% NaHCO3 (aq) Crude this compound\n(containing o-toluic acid)->Add 5% NaHCO3 (aq) Separate Layers Separate Layers Add 5% NaHCO3 (aq)->Separate Layers Aqueous Layer\n(Sodium o-toluate) Aqueous Layer (Sodium o-toluate) Separate Layers->Aqueous Layer\n(Sodium o-toluate) Organic Layer\n(this compound) Organic Layer (this compound) Separate Layers->Organic Layer\n(this compound) Wash with Brine Wash with Brine Organic Layer\n(this compound)->Wash with Brine Dry (e.g., MgSO4) Dry (e.g., MgSO4) Wash with Brine->Dry (e.g., MgSO4) Fractional Distillation Fractional Distillation Dry (e.g., MgSO4)->Fractional Distillation Pure this compound Pure this compound Fractional Distillation->Pure this compound

Caption: Workflow for removing acidic impurities.

Problem 3: A solid has formed in my this compound upon standing.

  • Possible Cause: Formation of o-toluamide. o-Toluamide is a solid at room temperature and can form from the hydrolysis of this compound.

    • Solution: If a significant amount of solid is present, you can attempt to filter it out. For smaller amounts, a pre-distillation wash as described for acidic impurities can be helpful, although o-toluamide is less reactive. The most effective method is fractional distillation, as o-toluamide has a much higher boiling point than this compound and will remain in the distillation flask.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from its isomers (m- and p-tolunitrile) and other volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column of at least 30 cm in length is recommended. Ensure all glass joints are properly sealed. It is advisable to perform the distillation under reduced pressure (vacuum) to lower the boiling points and prevent potential decomposition.[7]

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Once boiling starts, adjust the heating rate to allow a slow and steady rise of the vapor up the fractionating column.

    • Collect a small initial fraction (forerun) which may contain more volatile impurities.

    • Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the given pressure.

    • The temperature should then rise, indicating that the next, higher-boiling point component is starting to distill. At this point, stop the distillation or change the receiving flask to collect the next fraction.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.[8]

Boiling Points of Tolunitrile Isomers at Atmospheric Pressure:

CompoundBoiling Point (°C)
This compound205
m-Tolunitrile212
p-Tolunitrile218

Note: Under vacuum, these boiling points will be significantly lower.

Protocol 2: Purification of this compound by Preparative HPLC

For very high purity requirements or difficult separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Methodology:

  • Analytical Method Development: First, develop an analytical HPLC method that shows good separation of this compound from its isomers and other impurities. A column that provides π-π interactions, such as a nitrophenylethyl (NPE) or pyrenylethyl (PYE) stationary phase, can be effective for separating aromatic isomers.

  • Sample Preparation: Dissolve the crude this compound in the mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection to prevent clogging of the column.

  • Preparative Run:

    • Scale up the analytical method to a preparative scale. This involves using a larger diameter column and a higher flow rate.

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the this compound peak using a fraction collector.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the HPLC solvent, typically by rotary evaporation.

    • The purity of the isolated this compound should be confirmed by analytical HPLC or GC.

Example HPLC Conditions for Isomer Separation:

ParameterValue
Column COSMOSIL NPE
Mobile Phase Methanol / Water
Detection UV at 254 nm

Note: The specific mobile phase composition and gradient will need to be optimized for your specific mixture.

Quantitative Data

The following table provides hypothetical data to illustrate the effectiveness of different purification methods. Actual results will vary depending on the initial purity of the crude product and the specific experimental conditions.

Table 1: Purity of this compound After Various Purification Methods

Purification MethodInitial Purity (%)Purity of Main Fraction (%)Recovery (%)Key Impurities Removed
Single Simple Distillation 90.095.085Volatile impurities with significantly different boiling points.
Fractional Distillation (Vigreux Column) 90.0 (with 5% m- and 5% p-isomers)99.075m- and p-tolunitrile, other volatile impurities.
Aqueous Wash + Fractional Distillation 88.0 (with 2% o-toluic acid)99.270o-Toluic acid, m- and p-tolunitrile.
Preparative HPLC 98.0 (with 2% isomers)>99.960Trace amounts of closely eluting isomers.

This data is for illustrative purposes only.

By following these guidelines and protocols, researchers can effectively purify this compound and troubleshoot common issues encountered during the process, ensuring a high-quality product for their research and development needs.

References

troubleshooting emulsion formation during o-Tolunitrile workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: o-Tolunitrile Workup

This guide provides troubleshooting strategies and frequently asked questions regarding emulsion formation during the workup of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my this compound workup?

An emulsion is a stable mixture of two or more immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic droplets.[1][2] During the workup of this compound, you are typically performing a liquid-liquid extraction to separate your product from the reaction mixture using an organic solvent and an aqueous solution.[3] Emulsions form when vigorous mixing creates fine droplets that are stabilized by other substances present in the mixture, preventing the organic and aqueous layers from separating cleanly.

Q2: What are the common causes of emulsion formation in this specific workup?

Several factors can cause or stabilize an emulsion during the workup of this compound:

  • Vigorous Agitation: Shaking the separatory funnel too aggressively is a primary cause.

  • Presence of Surfactant-like Impurities: Byproducts from the synthesis, unreacted starting materials, or certain reagents can act as surfactants, reducing the interfacial tension between the organic and aqueous layers.[4]

  • Finely Divided Solids: Insoluble particulate matter from the reaction can accumulate at the interface, physically preventing the droplets from coalescing.[2][5]

  • High Concentration of Product: A high concentration of this compound or other organic materials can increase the viscosity of the organic phase, hindering separation.

  • pH-sensitive Compounds: The synthesis of this compound can involve acidic or basic steps.[6][7] During neutralization or extraction, salts or partially soluble compounds can form that stabilize emulsions.[1][8]

Q3: How can I prevent an emulsion from forming in the first place?

Prevention is always more effective than treatment. Consider these preventative measures:

  • Gentle Mixing: Instead of shaking, gently swirl or invert the separatory funnel multiple times to allow for sufficient surface area contact without excessive agitation.

  • Solvent Removal: Before starting the aqueous workup, consider removing the reaction solvent (e.g., DMF, THF) via rotary evaporation and then re-dissolving the residue in your desired extraction solvent.[5][9]

  • Pre-filtration: If your reaction mixture contains solids, filter it through a pad of Celite® or glass wool before transferring it to the separatory funnel.[5]

  • Salting Out: Before extraction, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer. This increases the ionic strength of the water, reducing the solubility of organic components and helping to prevent emulsion formation.[10]

Q4: An emulsion has formed. What are the first steps I should take?

If an emulsion appears, try these simple techniques first:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[8][9]

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion at the interface with a glass rod. This can help coalesce the dispersed droplets.[8][11]

  • Add Brine: Add a small amount of saturated sodium chloride (brine) solution, gently swirl, and allow it to stand. This is often the most effective initial step.[9]

Q5: The emulsion is very stubborn. What advanced techniques can I use?

For persistent emulsions, the following methods can be employed:

  • Filtration: Filter the entire mixture through a pad of a filter aid like Celite®. This physically removes the fine particulates that often stabilize emulsions.[5][9]

  • Centrifugation: Transfer the mixture to centrifuge tubes and spin them. The applied force will compel the denser phase to separate from the lighter phase, effectively breaking the emulsion.[1][8][10]

  • Solvent Addition: Add a small amount of a different solvent. For example, adding a little ethanol (B145695) or another miscible solvent can sometimes alter the intermolecular forces and break the emulsion.[1][10][11] Alternatively, significantly diluting the organic layer (e.g., 5-fold) can also be effective.[9]

  • Temperature Adjustment: Gently warming the mixture in a warm water bath can decrease viscosity and aid separation.[1] Conversely, cooling or freezing the aqueous layer can also physically disrupt the emulsion.[1] Caution: Only apply heat if your product and solvents are thermally stable and non-flammable.

  • pH Modification: If the emulsion is suspected to be stabilized by acidic or basic impurities, carefully adjust the pH of the aqueous layer away from neutral.[1][8]

Data Presentation: Troubleshooting Techniques

The table below summarizes various methods for preventing and breaking emulsions during the this compound workup.

Technique Principle of Action Application Stage Key Considerations
Gentle Inversion/Swirling Minimizes shear forces that create fine droplets.PreventionSlower extraction process but highly effective at preventing emulsions.
Salting Out (Adding Brine/NaCl) Increases ionic strength of the aqueous phase, forcing organics out.[10]Prevention / BreakingVery common and effective. Can be done before extraction or after emulsion forms.
Patience (Let it Stand) Allows time for droplets to coalesce naturally under gravity.[8][9]BreakingSimplest method; should always be the first step.
Filtration (Celite®/Glass Wool) Physically removes solid particulates that stabilize the emulsion.[5]Prevention / BreakingHighly effective for emulsions caused by suspended solids.
Centrifugation Applies mechanical force to accelerate phase separation.[1][10]BreakingOne of the most powerful methods, especially for fine emulsions. Requires appropriate equipment.
pH Adjustment Neutralizes or charges emulsifying agents, increasing their solubility in one phase.[1][8]BreakingUseful if acidic/basic impurities are present. Use with caution if product is pH-sensitive.
Solvent Addition/Dilution Alters the polarity and solvency of the organic phase to break the emulsion.[9]BreakingCan complicate solvent removal later. Add small amounts first.
Temperature Change (Heating/Cooling) Reduces viscosity (heating) or physically disrupts the emulsion structure (freezing).[1]BreakingRequires caution to avoid product degradation or boiling of low-boiling point solvents.

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine

  • Secure the separatory funnel containing the emulsion in a ring stand.

  • Remove the stopper.

  • Prepare a saturated solution of sodium chloride (NaCl) in water (brine).

  • Add approximately 10-20% of the total volume of the emulsion as brine to the separatory funnel.

  • Replace the stopper and gently invert the funnel two to three times. Do not shake vigorously.

  • Vent the funnel.

  • Allow the funnel to stand for 10-15 minutes and observe for phase separation.

  • If separation is slow, you can add a small amount of solid NaCl to the funnel to further increase the ionic strength.[9]

Protocol 2: Filtration through Celite® to Break an Emulsion

  • Place a Büchner or Hirsch funnel on a clean filter flask connected to a vacuum source.

  • Place a piece of filter paper in the funnel that covers all the holes.

  • Wet the filter paper with the organic solvent used in your extraction to ensure it lays flat.

  • Prepare a slurry of Celite® (diatomaceous earth) in your extraction solvent. The consistency should be like a thin milkshake.

  • With the vacuum on gently, pour the Celite® slurry into the funnel to form a flat pad about 1-2 cm thick.

  • Gently pour the entire emulsified mixture from the separatory funnel onto the Celite® pad.

  • The liquid that passes through (the filtrate) should be biphasic and no longer emulsified.[5]

  • Transfer the filtrate back to a clean separatory funnel to separate the layers.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of this compound.

G cluster_initial Initial Steps cluster_advanced Advanced Techniques start Emulsion Formed during Workup patience Let Stand (15-30 min) start->patience brine Add Saturated Brine (10-20% vol) stir Gently Stir Interface solids Suspected Solids? stir->solids stubborn Still Emulsified? solids->stubborn No filter Filter through Celite® solids->filter Yes ph_issue Suspected pH Issue? stubborn->ph_issue centrifuge Centrifuge ph_issue->centrifuge No ph_adjust Adjust pH ph_issue->ph_adjust Yes resolved Problem Resolved (Separate Layers) filter->resolved centrifuge->resolved ph_adjust->resolved

Caption: Troubleshooting workflow for resolving emulsions.

References

optimizing temperature and reaction time for o-Tolunitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of o-Tolunitrile, with a focus on optimizing reaction temperature and time. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound, particularly via the Sandmeyer reaction. Careful control of temperature and reaction time is critical at each stage.

Issue Probable Cause Recommended Solution
Low or No Product Yield Incomplete diazotization: The initial formation of the diazonium salt from o-toluidine (B26562) may be inefficient.- Maintain the temperature of the diazotization reaction strictly between 0-5°C.[1] - Ensure the sodium nitrite (B80452) solution is added slowly and with vigorous stirring to prevent localized warming. - Test for the presence of excess nitrous acid using starch-iodide paper to confirm the completion of the reaction.[1]
Decomposition of the diazonium salt: Aryldiazonium salts are thermally unstable and can decompose before the cyanation step.[2]- Use the diazonium salt solution immediately after preparation.[2] - Keep the diazonium salt solution at 0-5°C until it is used.
Ineffective cyanation: The displacement of the diazonium group with cyanide may be inefficient.- Ensure the copper(I) cyanide solution is freshly prepared and active.[2] - Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to control the reaction rate and gas evolution.[1]
Formation of o-Cresol (Phenol byproduct) Reaction of the diazonium salt with water: This side reaction is favored at elevated temperatures.- Maintain a low temperature (0-5°C) during the addition of the diazonium salt to the cyanide solution.[3] - While some protocols allow the reaction to warm to room temperature, prolonged exposure to higher temperatures before the cyanation is complete can increase phenol (B47542) formation.
Presence of Colored Impurities (Azo Dyes) Azo coupling: The diazonium salt can react with unreacted o-toluidine or other electron-rich aromatic compounds present in the reaction mixture.- Ensure sufficient acidity during the diazotization step to prevent the coupling reaction.[1] - The slow addition of the diazonium salt to the cyanide solution helps to ensure it reacts quickly in the desired Sandmeyer reaction.
Reaction Stalls or is Sluggish Low reaction temperature during cyanation: While low temperatures are necessary initially, the cyanation reaction rate may be slow at 0-5°C.- After the initial controlled addition of the diazonium salt at 0-5°C, consider allowing the reaction mixture to slowly warm to room temperature and stir for several hours to ensure completion.[4]
Inactive catalyst: The copper(I) cyanide may have oxidized to copper(II), which is less effective.- Use high-quality, freshly prepared copper(I) cyanide.

Frequently Asked Questions (FAQs)

Diazotization Step

Q1: What is the optimal temperature for the diazotization of o-toluidine and why is it so critical?

A1: The optimal temperature for the diazotization of o-toluidine is 0-5°C.[1] This low temperature is critical because the resulting o-tolyldiazonium salt is thermally unstable.[2] At temperatures above 5°C, the diazonium salt can rapidly decompose, leading to a significant decrease in the yield of the desired this compound and the formation of byproducts, most notably o-cresol, through reaction with water.[3]

Q2: How long should the diazotization reaction be stirred?

A2: The addition of the sodium nitrite solution is typically carried out over 15-20 minutes, while maintaining the temperature at 0-5°C. After the addition is complete, it is recommended to stir the reaction mixture for an additional 15-30 minutes at the same temperature to ensure the reaction goes to completion.[1] The presence of excess nitrous acid, which indicates complete consumption of the starting amine, can be verified using starch-iodide paper.[1]

Cyanation Step

Q3: What is the recommended temperature profile for the Sandmeyer cyanation reaction?

A3: The initial addition of the cold diazonium salt solution to the copper(I) cyanide solution should be performed at a low temperature, typically 0-5°C.[4] This is to control the initial exothermic reaction and the evolution of nitrogen gas. After the addition is complete, the reaction mixture is often stirred at this low temperature for a period (e.g., 30 minutes) and then allowed to warm to room temperature to drive the reaction to completion.[4] Some Sandmeyer cyanation reactions have been reported to be carried out at room temperature or even elevated temperatures (e.g., 55°C) for several hours, which can increase the reaction rate but may also lead to a higher proportion of byproducts if not carefully controlled.[5]

Q4: How does the reaction time for the cyanation step affect the yield of this compound?

A4: The optimal reaction time for the cyanation step is a balance between ensuring the reaction goes to completion and minimizing the decomposition of any remaining diazonium salt and the formation of byproducts. After the addition of the diazonium salt at low temperature, a common procedure is to stir for an additional 30 minutes at that temperature, followed by several hours of stirring at room temperature.[4] Monitoring the reaction by a suitable technique (e.g., TLC or GC) is the best way to determine the optimal reaction time for a specific setup. Prolonged reaction times, especially at elevated temperatures, may not necessarily increase the yield and could lead to the formation of degradation products.

Data on Reaction Conditions

The following table summarizes various reported conditions for the Sandmeyer cyanation of aryl amines to provide a comparative overview. While not all examples are for this compound specifically, they offer valuable insights into the range of applicable temperatures and reaction times.

Aryl Amine Cyanide Source Catalyst Temperature Reaction Time Yield (%)
o-ToluidineNaCN/CuCNCu(I)0-5°C, then warm to RT~3.5 hours64-70
Various anilinesKCNCuCN (10 mol%)Room Temperature20 hours52-93
Arenediazonium tetrafluoroboratesTMSCNCu₂O (0.4 eq)55°C10 hours38-92
Arenediazonium o-benzenedisulfonimidesTetrabutylammonium cyanideNoneRoom TemperatureNot specified34-92

Experimental Protocols

Synthesis of this compound via the Sandmeyer Reaction

This protocol is adapted from a reliable procedure and emphasizes the critical control of temperature.[4]

Part 1: Preparation of the Diazonium Salt Solution

  • In a suitable reaction vessel, combine o-toluidine and concentrated hydrochloric acid in water.

  • Cool the mixture to 0°C in an ice-salt bath with vigorous mechanical stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0°C.

  • Slowly add the cold sodium nitrite solution to the o-toluidine hydrochloride suspension over 15-20 minutes, ensuring the internal temperature is maintained between 0-5°C.

  • After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

  • Test for the presence of excess nitrous acid with starch-iodide paper.

Part 2: Sandmeyer Cyanation

  • In a separate vessel, prepare a solution of copper(I) cyanide. This is typically done by reacting copper(I) chloride with sodium cyanide in water.

  • Cool the copper(I) cyanide solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred copper(I) cyanide solution over a period of 30 minutes. Maintain the temperature at 0-5°C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The this compound can then be isolated by steam distillation followed by purification.

Visualizations

experimental_workflow This compound Synthesis Workflow cluster_diazotization Diazotization (0-5°C) cluster_cyanation Sandmeyer Cyanation o_toluidine o-Toluidine + HCl na_no2 Add NaNO2 solution o_toluidine->na_no2 Slowly stir_diazotization Stir for 30 min na_no2->stir_diazotization diazonium_salt o-Tolyldiazonium Chloride Solution stir_diazotization->diazonium_salt add_diazonium Add Diazonium Salt (0-5°C) diazonium_salt->add_diazonium cu_cn Prepare CuCN Solution cu_cn->add_diazonium stir_cold Stir at 0-5°C for 30 min add_diazonium->stir_cold warm_stir Warm to RT and Stir stir_cold->warm_stir isolation Isolation & Purification warm_stir->isolation o_tolunitrile This compound isolation->o_tolunitrile troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization check_cyanation Check Cyanation Step start->check_cyanation temp_control Temperature > 5°C? check_diazotization->temp_control nitrite_addition NaNO2 added too fast? check_diazotization->nitrite_addition incomplete_rxn Incomplete Reaction? check_diazotization->incomplete_rxn solution_diazotization Solution: Maintain 0-5°C temp_control->solution_diazotization solution_addition Solution: Slow, controlled addition nitrite_addition->solution_addition solution_stir_time Solution: Stir longer / Check with starch-iodide incomplete_rxn->solution_stir_time catalyst_issue Old/Inactive CuCN? check_cyanation->catalyst_issue cyanation_temp Cyanation Temp Too Low? check_cyanation->cyanation_temp reaction_time Reaction Time Too Short? check_cyanation->reaction_time solution_catalyst Solution: Use fresh CuCN catalyst_issue->solution_catalyst solution_cyanation_temp Solution: Allow to warm to RT after initial cold stir cyanation_temp->solution_cyanation_temp solution_reaction_time Solution: Monitor by TLC/GC and extend time reaction_time->solution_reaction_time

References

dealing with moisture sensitivity in reactions involving o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling o-tolunitrile in moisture-sensitive reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: this compound is susceptible to hydrolysis, a reaction with water, which can occur under both acidic and basic conditions.[1][2][3] The nitrile group (-C≡N) reacts with water to first form an amide intermediate (o-toluamide), which can then be further hydrolyzed to the corresponding carboxylic acid (o-toluic acid). This side reaction consumes your starting material and generates impurities, leading to reduced yields and complex purification steps.

Q2: What are the common signs of moisture contamination in my reaction?

A2: The primary indicators of moisture contamination include:

  • Low Yield: The most common symptom is a significantly lower yield of the desired product than expected.[4]

  • Formation of Side Products: Isolation of o-toluamide or o-toluic acid is a direct confirmation of hydrolysis.[5][6] The presence of these can often be detected by TLC, GC-MS, or NMR analysis of the crude reaction mixture.

  • Reagent Decomposition: If using highly water-sensitive reagents, such as organolithiums (e.g., n-BuLi) or Grignard reagents, their reaction with trace water is often rapid and exothermic, leading to their deactivation and failure of the intended reaction.[7][8]

Q3: How can I effectively dry this compound before use?

A3: For rigorous exclusion of moisture, this compound can be purified. A standard procedure involves washing with concentrated acid (HCl or H₂SO₄) to remove isonitriles and amines, followed by washes with sodium bicarbonate and brine. The material is then dried over a suitable drying agent like anhydrous potassium carbonate (K₂CO₃) or calcium chloride (CaCl₂) and fractionally distilled under reduced pressure.[2][9]

Q4: What are the best practices for handling and storing this compound and other moisture-sensitive reagents?

A4: To maintain the integrity of moisture-sensitive reagents, they should be stored under an inert atmosphere (nitrogen or argon).[10] Many are packaged in bottles with crown caps (B75204) and PTFE-faced rubber liners (e.g., Sure/Seal™ bottles) that allow for the removal of the liquid via a dry syringe or cannula without exposing the contents to the atmosphere.[11] Always use a positive pressure of inert gas to replace the volume of reagent removed.[11]

Q5: How do I properly set up a reaction under an inert atmosphere?

A5: The most common methods for creating an inert atmosphere are using a Schlenk line or a glovebox.[4][10] For a Schlenk line setup, all glassware must be rigorously dried, typically by oven-drying overnight (>125 °C) or by flame-drying under vacuum.[7][12][13] The assembled apparatus is then subjected to several cycles of evacuating the air with a vacuum pump and refilling with a high-purity inert gas like nitrogen or argon.[4] Liquid reagents and solvents are then transferred using gas-tight syringes.[12][14]

Q6: Which drying agents are most effective for the solvents used in my reaction?

A6: The choice of drying agent depends on the solvent.

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying a wide range of solvents, including THF, dichloromethane, and acetonitrile.[13][15] They are efficient and can provide solvents with residual moisture in the sub-10 ppm range.[15]

  • Calcium Hydride (CaH₂): A powerful drying agent suitable for ethers, hydrocarbons, and dichloromethane. It reacts with water to produce hydrogen gas.[15]

  • Sodium/Benzophenone (B1666685): A classic method for rigorously drying ethereal solvents like THF and diethyl ether. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates truly anhydrous conditions.[15]

Q7: How can I detect and quantify trace amounts of water in my reagents or solvents?

A7: The industry standard for accurately measuring water content is Karl Fischer titration.[16] For a more accessible laboratory method, ¹⁹F NMR-based aquametry has been developed as a highly sensitive technique.[16] For many routine applications, qualitative indicators, such as the sodium/benzophenone still for ethers, are sufficient to confirm dryness.

Troubleshooting Guide

Problem 1: My reaction yield is critically low, and I suspect moisture is the culprit.

This is a common issue when working with moisture-sensitive compounds. A systematic approach is necessary to identify the source of contamination.

G start Low Yield Observed check_glassware Step 1: Verify Glassware Dryness Was it oven-dried (>125°C) or flame-dried under vacuum? start->check_glassware check_atmosphere Step 2: Check Inert Atmosphere Were 3+ vacuum/inert gas cycles performed? Is the gas source pure? check_glassware->check_atmosphere If Yes sub_glass Action: Re-dry all glassware using proper technique. check_glassware->sub_glass If No check_solvents Step 3: Assess Solvent Purity Was the solvent freshly dried/distilled? Was it handled under inert gas? check_atmosphere->check_solvents If Yes sub_atmo Action: Improve Schlenk line technique. Check for leaks. check_atmosphere->sub_atmo If No check_reagents Step 4: Evaluate Reagent Quality Is the this compound pure and dry? Were other reagents handled properly? check_solvents->check_reagents If Yes sub_solvent Action: Re-dry solvent over an appropriate agent (e.g., mol. sieves, CaH₂). check_solvents->sub_solvent If No re_run Implement Corrections & Rerun Reaction check_reagents->re_run If Yes sub_reagent Action: Purify/distill this compound. Use fresh, properly stored reagents. check_reagents->sub_reagent If No sub_glass->re_run sub_atmo->re_run sub_solvent->re_run sub_reagent->re_run

Caption: Troubleshooting workflow for low-yield reactions.

Problem 2: I've isolated o-toluamide or o-toluic acid as a major byproduct.

This is a definitive sign of hydrolysis. The presence of water in your reaction has led to the breakdown of the nitrile.

G cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 This compound A2 Protonated Nitrile A1->A2 + H₃O⁺ A3 Amide Intermediate (o-Toluamide) A2->A3 + H₂O A4 Carboxylic Acid (o-Toluic Acid) A3->A4 + H₃O⁺, Heat B1 This compound B2 Amide Intermediate (o-Toluamide) B1->B2 + OH⁻, H₂O B3 Carboxylate Salt B2->B3 + OH⁻, Heat

Caption: Hydrolysis pathways of this compound.

Solution:

  • Review Protocols: Meticulously review your procedures for drying glassware, solvents, and reagents.[17]

  • Improve Inert Atmosphere Technique: Ensure your system is leak-free and that you are using a sufficient number of vacuum/inert gas cycles to remove atmospheric moisture.[4]

  • Purify Starting Materials: Consider purifying your this compound and solvents immediately before use, even if they are from a new bottle.[2]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 529-19-1[3]
Molecular Formula C₈H₇N[2]
Molecular Weight 117.15 g/mol [1][3]
Appearance Clear colorless to light blue liquid[1][2][3]
Boiling Point 205 °C (at 760 mmHg)[2]
Melting Point -13 °C[2]
Density 0.989 g/mL at 25 °C[2]
Water Solubility <0.1 g/100 mL (Insoluble)[1][2]

Table 2: Efficiency of Common Drying Agents for Tetrahydrofuran (THF)

Drying AgentConditionsResidual Water Content (ppm)Reference
Sodium/Benzophenone Reflux~43[15]
Activated 3Å Mol. Sieves Stand 48h (20% m/v)<10[15]
Potassium Hydroxide (KOH) Pre-dryingNot specified for final dryness[15]

This table illustrates that while traditional reflux methods are effective, simply standing the solvent over activated molecular sieves can achieve superior dryness levels.[15]

Experimental Protocols

Protocol 1: Purification and Drying of this compound

This protocol is adapted from established purification methods.[2]

  • Acid Wash: In a separatory funnel, wash the this compound with 50% H₂SO₄. Shake well and discard the aqueous layer. Repeat until the acid layer remains colorless. This step removes basic impurities like amines.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of dissolved water.[18]

  • Drying: Transfer the this compound to a dry flask and add an anhydrous drying agent such as K₂CO₃ or MgSO₄. Allow it to stand for several hours with occasional swirling.

  • Distillation: Filter the this compound away from the drying agent into a distillation flask. Perform a fractional distillation, preferably under reduced pressure, collecting the fraction that boils at the correct temperature.

Protocol 2: Setting up a Reaction under Inert Atmosphere (Schlenk Line)

G A 1. Assemble Dry Glassware (Oven or flame-dried) B 2. Connect to Schlenk Line A->B C 3. Evacuate & Refill (3x) - Open to Vacuum - Close Vacuum, Open to Inert Gas B->C D 4. Establish Positive Pressure (Inert gas flows out through bubbler) C->D E 5. Add Reagents via Syringe - Insert needle through septum - Add liquids/solutions D->E F 6. Run Reaction (Maintain positive inert gas pressure) E->F

Caption: Experimental workflow for a Schlenk line reaction.

  • Glassware Preparation: Ensure all glassware, including stir bars, is scrupulously clean and dry. Either oven-dry all components at >125 °C overnight or assemble the apparatus and flame-dry it under vacuum.[7][12]

  • Assembly & Purging: Assemble the reaction flask, condenser, and any other components while hot (if oven-dried) and immediately connect to a dual-manifold Schlenk line.[7] Perform a minimum of three cycles of evacuating the flask with the vacuum pump and refilling it with high-purity nitrogen or argon.[4]

  • Positive Pressure: Leave the flask connected to the inert gas manifold, ensuring a slight positive pressure is maintained, which can be monitored with an oil bubbler.[14]

  • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum.[12] To transfer liquids, first draw a small amount of inert gas from the flask's headspace into the syringe (a "nitrogen buffer") before drawing up the liquid from its source bottle.[12] Insert the needle through the reaction flask's septum and first inject the gas buffer, then the liquid reagent.[12] Solids can be added quickly under a strong positive flow of inert gas.

References

Technical Support Center: Catalyst Deactivation in o-Tolunitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving o-tolunitrile. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for catalyst deactivation when using this compound as a substrate?

A1: The primary challenges with this compound in cross-coupling reactions stem from the nitrile group and potential impurities. The main causes of catalyst deactivation include:

  • Catalyst Poisoning by Cyanide: The nitrile group of this compound, or cyanide ions from other sources, can irreversibly bind to the palladium catalyst. This forms stable, catalytically inactive complexes such as [(CN)₄Pd]²⁻, [(CN)₃PdH]²⁻, and [(CN)₃PdAr]²⁻, which disrupt all key steps of the catalytic cycle.[1][2][3][4]

  • Ligand Degradation: Phosphine (B1218219) ligands, crucial for stabilizing the active catalyst, can degrade via oxidation to phosphine oxides, P-C bond cleavage at elevated temperatures, or hydrolysis.[5]

  • Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into palladium black, particularly under non-anhydrous or oxygen-containing conditions.[6]

  • Substrate-Induced Deactivation: The Lewis basic nitrogen of the nitrile group can coordinate to the palladium center, leading to the formation of off-cycle, inactive complexes, similar to the "2-pyridyl problem" observed with pyridine-containing substrates.[7]

Q2: My reaction is sluggish or has stalled completely. How can I determine if catalyst deactivation is the cause?

A2: A stalled reaction before the complete consumption of starting materials is a strong indicator of catalyst deactivation. To confirm this, you can perform the following:

  • Reaction Monitoring: Track the reaction progress using techniques like TLC, GC/LC-MS, or ¹H NMR. A plateau in product formation over time suggests the catalyst is no longer active.[7]

  • Visual Inspection: The formation of a black precipitate (palladium black) is a clear sign of catalyst agglomeration and deactivation.[6]

  • Second Catalyst Addition: If the reaction has stalled, adding a fresh charge of catalyst can help determine if the original catalyst was deactivated. If the reaction restarts, it confirms that the initial catalyst lost its activity.

Q3: Can the choice of palladium precatalyst influence deactivation?

A3: Yes, the choice of precatalyst is important. Pd(II) precatalysts like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[8][9] If this reduction is inefficient or incomplete, it can lead to side reactions or the formation of inactive Pd(II) species. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous, but these can also be sensitive to air and moisture.[8] For challenging substrates, specialized precatalysts like palladacycles have been shown to be more effective by resisting poisoning by cyanide during the activation phase.[8]

Q4: How does the choice of base affect catalyst stability in these reactions?

A4: The base plays a critical role and can significantly impact catalyst stability. A base that is too strong or not suitable for the specific reaction can lead to the degradation of sensitive substrates or ligands.[10] For instance, some bases can promote the hydrolysis of the nitrile group, which could lead to catalyst inhibition. The use of moderate-strength bases can sometimes limit the decomposition of the substrate, thereby preventing the formation of species that could deactivate the catalyst.[10]

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, follow this troubleshooting workflow:

G start Low/No Conversion check_reagents Verify Reagent Quality & Purity (this compound, coupling partner, solvent, base) start->check_reagents check_conditions Confirm Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK sub_remediation Use fresh, purified reagents. Dry solvents rigorously. check_reagents->sub_remediation Impurity Suspected catalyst_system Evaluate Catalyst System check_conditions->catalyst_system Conditions OK sub_conditions Improve degassing technique. Use a glovebox. check_conditions->sub_conditions Contamination Suspected side_reactions Investigate Side Reactions (e.g., homocoupling, protodeboronation) catalyst_system->side_reactions Catalyst System OK sub_catalyst Screen different ligands/precatalysts. Increase catalyst loading. catalyst_system->sub_catalyst Deactivation Suspected remediation Remediation Steps side_reactions->remediation Side Reactions Identified sub_side_reactions Optimize reaction temperature. Change base or solvent. side_reactions->sub_side_reactions Byproducts Observed G start Reaction Stalls monitor Monitor Reaction Profile (TLC, GC/MS, NMR) start->monitor visual Visual Inspection for Palladium Black monitor->visual Plateau Observed ligand_deg Suspect Ligand Degradation visual->ligand_deg No Precipitate cyanide_poison Suspect Cyanide Poisoning visual->cyanide_poison Precipitate Observed solution Implement Solutions ligand_deg->solution sub_ligand Use more robust/sterically hindered ligand. Lower reaction temperature. ligand_deg->sub_ligand cyanide_poison->solution sub_cyanide Ensure strictly anhydrous conditions. Consider cyanide scavengers (e.g., copper salts in some cases). cyanide_poison->sub_cyanide G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Poisoning Cyanide Poisoning (from this compound/HCN) Pd0->Poisoning Degradation Ligand Degradation (Oxidation, P-C Cleavage) Pd0->Degradation Aggregation Aggregation to Pd Black Pd0->Aggregation Inhibition Nitrile Coordination (Substrate Inhibition) Pd0->Inhibition Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Inactive Inactive Species Poisoning->Inactive Degradation->Inactive Aggregation->Inactive Inhibition->Inactive

References

removing residual starting material from o-Tolunitrile product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual starting materials from o-Tolunitrile products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: This can include o-toluidine (B26562) (from a Sandmeyer reaction) or toluene.[1][2]

  • Isomeric impurities: p-Tolunitrile and m-Tolunitrile may be present.

  • Side-products: Cresol isomers can form as byproducts.[3]

  • Solvents: Residual solvents from the reaction or initial work-up, such as benzene (B151609) or other organic solvents.[1]

Q2: My this compound product is a liquid. Can I still use recrystallization to purify it?

A2: Direct recrystallization of this compound is not feasible as it is a liquid at room temperature with a melting point between -13°C and -11°C. However, it is possible to convert the nitrile to a solid derivative, such as o-toluic acid, which can then be purified by recrystallization.[4] This is generally only done if other purification methods fail or if the carboxylic acid is the desired final product.

Q3: Which purification method is most suitable for large-scale purification of this compound?

A3: For multi-gram quantities, fractional distillation is often the most practical and efficient method for purifying this compound, especially for separating it from starting materials with significantly different boiling points.[5][6]

Q4: When should I consider using column chromatography?

A4: Column chromatography is the preferred method when dealing with small quantities of product (less than a gram) or when impurities have very similar boiling points to this compound, making separation by distillation difficult.[5]

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation Insufficient column efficiency (not enough theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure a slow and steady distillation rate.[7]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.[7]
"Flooding" of the Column Heating rate is too high, causing a large volume of condensate to be sent up the column.Immediately reduce the heat and allow the liquid to drain back into the distilling flask. Resume heating at a gentler rate.[8]
No Product Distilling Over Insufficient heating.The distilling pot needs to be significantly hotter than the column head. Insulate the column with glass wool and aluminum foil to prevent heat loss.[8]
A leak in the system (especially under vacuum).Check all joints and connections for a proper seal. Re-grease joints if necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Starting Material Incorrect solvent system (eluent).Optimize the solvent system using Thin Layer Chromatography (TLC) first. A solvent system that gives an Rf value of 0.2-0.4 for this compound is often a good starting point. Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
Column was not packed properly.Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks.
Product is "Stuck" on the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. A flush with a more polar solvent at the end can be used to recover highly retained compounds.
Low Recovery of Product Premature elution of the product.Ensure that all fractions are collected and analyzed by TLC before combining and evaporating the solvent.
Adsorption of the product onto the silica gel.If your compound is sensitive to the acidic nature of silica gel, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.[9]

Quantitative Data Summary

The following table provides typical purity levels and expected yield losses for the purification of this compound using different methods. These values can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Final Purity (by GC) Expected Yield Loss Notes
Fractional Distillation > 99%10-30%Highly effective for separating components with different boiling points. Yield loss can occur in the initial and intermediate fractions.
Flash Column Chromatography > 98%15-40%Ideal for small-scale purifications and for separating compounds with similar boiling points. Yield loss is dependent on the difficulty of the separation.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for purifying this compound from starting materials with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Stir bar or boiling chips

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.

  • Heating: Begin heating the flask gently.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. Droplets of condensate should be visible on the packing material.[8]

  • Fraction Collection:

    • Collect the first fraction, which will be enriched in lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (approx. 205 °C at atmospheric pressure), switch to a new receiving flask to collect the pure product.

    • Monitor the temperature closely. A sharp drop in temperature after the main fraction has been collected indicates that most of the product has distilled.

  • Shutdown: Stop the distillation before the distilling flask runs dry.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC).

Protocol 2: Purification of this compound by Flash Column Chromatography

This protocol is designed for the purification of smaller quantities of this compound or for separating it from impurities with similar boiling points.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • Pressurized air source

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed. Tap the column gently to remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure to begin elution.

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the separation by spotting fractions on a TLC plate.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_decision Method Selection cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography cluster_end Final Product Crude_Product Crude this compound (with starting material) Decision Quantity & Impurity Boiling Point Difference Crude_Product->Decision Distillation Perform Fractional Distillation Decision->Distillation Large Quantity / Different B.P. Chromatography Perform Column Chromatography Decision->Chromatography Small Quantity / Similar B.P. Fractions Collect Fractions Distillation->Fractions Analysis_D Analyze Fractions (GC) Fractions->Analysis_D Pure_Product Pure this compound Analysis_D->Pure_Product Elution Collect Eluted Fractions Chromatography->Elution Analysis_C Analyze Fractions (TLC/GC) Elution->Analysis_C Analysis_C->Pure_Product Fractional_Distillation_Troubleshooting Start Fractional Distillation Issue Poor_Sep Poor Separation? Start->Poor_Sep Flooding Column Flooding? Poor_Sep->Flooding No Sol_Poor_Sep Increase column efficiency (longer column/better packing) OR Decrease distillation rate Poor_Sep->Sol_Poor_Sep Yes No_Distillate No Distillate? Flooding->No_Distillate No Sol_Flooding Reduce heating rate Flooding->Sol_Flooding Yes Sol_No_Distillate Increase heat to pot OR Insulate column No_Distillate->Sol_No_Distillate Yes Success Successful Purification No_Distillate->Success No Sol_Poor_Sep->Success Sol_Flooding->Success Sol_No_Distillate->Success

References

side reactions of o-Tolunitrile under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the side reactions of o-tolunitrile under strong acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this compound hydrolysis under strong acidic or basic conditions?

Under both strong acidic (e.g., concentrated sulfuric or hydrochloric acid) and strong basic (e.g., sodium hydroxide (B78521) solution) conditions, the primary reaction of this compound is hydrolysis to produce o-toluic acid.[1][2] In the case of basic hydrolysis, the initial product is the salt of the carboxylic acid (e.g., sodium o-toluate), which is then protonated in a subsequent acidic workup to yield the free carboxylic acid.[2][3]

Q2: What is the most common side product or intermediate in the hydrolysis of this compound?

The most common side product, which is also an intermediate in the reaction pathway, is o-toluamide.[1][4] The formation of o-toluamide results from the incomplete hydrolysis of the nitrile group.[1][3]

Q3: Under what conditions is the formation of o-toluamide favored during hydrolysis?

The formation of o-toluamide is generally favored by milder reaction conditions. This includes shorter reaction times, lower temperatures, or less concentrated acid or base.[1][3] Vigorous and prolonged heating is necessary to ensure the complete conversion of the intermediate amide to the final carboxylic acid product.[1]

Q4: Are there any other significant side reactions of this compound under strong basic conditions besides hydrolysis?

Yes. With extremely strong bases, such as organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), a primary side reaction is the deprotonation of the methyl group (a lithiation reaction) to form a benzylic carbanion.[5][6][7] This carbanion is a potent nucleophile and can participate in various subsequent reactions, representing a different reaction pathway from hydrolysis.

Q5: Does this compound undergo polymerization under strong acidic or basic conditions?

While nitriles can be susceptible to polymerization under certain conditions, significant polymerization of this compound is not a commonly reported side reaction during typical strong acid or base-catalyzed hydrolysis in aqueous media.

Troubleshooting Guides

Issue 1: Low Yield of o-Toluic Acid and Presence of an Unwanted Solid in Acidic Hydrolysis
  • Symptom: The yield of the desired o-toluic acid is lower than expected, and a solid insoluble in the final acidic solution but soluble in organic solvents is isolated.

  • Probable Cause: Incomplete hydrolysis of the intermediate o-toluamide.[1] This occurs if the reaction time is too short or the temperature is not sufficiently high.[1]

  • Solution:

    • Isolate the byproduct: The insoluble material is likely o-toluamide. It can be isolated by filtration.[1]

    • Confirm identity: The melting point of pure o-toluamide is 141–141.5 °C.[8]

    • Optimize reaction conditions: To increase the yield of o-toluic acid, prolong the heating period or increase the reaction temperature as specified in the experimental protocol.[1] Ensure the temperature is maintained at 150–160 °C for a sufficient duration before raising it to complete the reaction.[1]

Issue 2: Formation of an Amide Instead of a Carboxylic Acid in Basic Hydrolysis
  • Symptom: The primary product isolated after the reaction is o-toluamide, not o-toluic acid (after acidification).

  • Probable Cause: The basic hydrolysis conditions were too mild (e.g., lower temperature, shorter reaction time) to hydrolyze the intermediate amide.[3][4]

  • Solution:

    • Increase reaction vigor: For complete hydrolysis to the carboxylic acid, more vigorous conditions are required, such as prolonged reflux at a higher temperature.[3]

    • Re-subject the amide to hydrolysis: The isolated o-toluamide can be subjected to another round of basic hydrolysis under more forceful conditions to convert it to o-toluic acid.

Issue 3: Unexpected Reaction Products When Using a Very Strong Base
  • Symptom: When using an organolithium reagent like n-BuLi with the intention of hydrolysis (after quenching with water), the expected o-toluic acid is not the major product. Instead, products resulting from reaction at the methyl group are observed.

  • Probable Cause: Organolithium reagents are exceptionally strong bases and will preferentially deprotonate the acidic benzylic protons of the methyl group rather than promoting hydrolysis of the nitrile.[5][6][7]

  • Solution:

    • Choose the appropriate base for hydrolysis: For hydrolysis, use aqueous hydroxide solutions (e.g., NaOH, KOH) rather than organolithium reagents.

    • Utilize the lithiation pathway if intended: If functionalization of the methyl group is desired, then the use of n-BuLi or LDA is appropriate. The resulting benzylic carbanion can be reacted with various electrophiles.

Quantitative Data Summary

The following tables summarize the expected product distribution under different conditions. Note that the yield of o-toluamide as a side product in hydrolysis is often not explicitly quantified in the literature and is highly dependent on the specific reaction conditions.

Table 1: Product Distribution in Strong Acidic Hydrolysis of this compound

ReagentTemperature (°C)Reaction Time (h)Main ProductMain Product Yield (%)Major Side ProductSide Product Yield (%)
75% H₂SO₄150-160, then 1903o-Toluic Acid80-89[1]o-ToluamideNot specified, but noted as significant with insufficient heating[1]

Table 2: Product Distribution in Strong Basic Hydrolysis of this compound

ReagentTemperature (°C)Main ProductMain Product Yield (%)Major Side ProductSide Product Yield (%)
aq. NaOHRefluxo-Toluic Acid (after acidification)High (typically >90%)o-ToluamideLow (if reaction goes to completion)
6N NaOH / 30% H₂O₂40-50o-Toluamide90-92[8]o-Toluic AcidNot reported under these conditions

Table 3: Reaction with Organolithium Reagents

ReagentTemperature (°C)Main Product
n-Butyllithium (n-BuLi)Low (e.g., -78)2-(lithiomethyl)benzonitrile
Lithium diisopropylamide (LDA)Low (e.g., -78)2-(lithiomethyl)benzonitrile

Experimental Protocols

Acidic Hydrolysis of this compound to o-Toluic Acid[1]
  • Apparatus Setup: Equip a 5-liter flask with a mechanical stirrer, a reflux condenser, and a separatory funnel.

  • Reagents: Place 3 kg of 75% sulfuric acid (sp. gr. 1.67) into the flask.

  • Reaction Initiation: Heat the sulfuric acid to approximately 150 °C and start the stirrer.

  • Addition of this compound: Add 1 kg (8.54 moles) of this compound through the separatory funnel over a period of two hours, maintaining the temperature at 150–160 °C.

  • Heating: After the addition is complete, continue stirring at 150–160 °C for an additional two hours. Then, raise the temperature to 190 °C and stir for another hour.

  • Workup:

    • Cool the reaction mixture and pour it into ice water.

    • Filter the crude product.

    • Dissolve the crude material in an excess of 10% sodium hydroxide solution and filter while hot to remove any insoluble o-toluamide.

    • Acidify the filtrate with dilute sulfuric acid.

  • Purification: Collect the precipitated o-toluic acid on a Büchner funnel, dry it, and recrystallize from benzene. The expected yield is 930–1030 g (80–89%).

Basic Conversion of this compound to o-Toluamide[8]
  • Apparatus Setup: Use a 2-liter round-bottomed flask.

  • Reagents: In the flask, combine 88 g (0.75 mole) of this compound, 300 cc of 30% hydrogen peroxide, 400 cc of 95% alcohol, and 30 cc of 6 N sodium hydroxide solution.

  • Reaction Control: The reaction is exothermic and evolves oxygen. Maintain the temperature at 40–50 °C by external cooling.

  • Heating: After the initial exothermic reaction subsides (about one hour), heat the mixture at 50 °C for an additional three hours.

  • Workup:

    • While still warm, neutralize the mixture to litmus (B1172312) with 5% sulfuric acid.

    • Perform steam distillation until about 1 liter of distillate is collected.

    • Cool the residue to 20 °C to crystallize the product.

  • Purification:

    • Filter the crystals and wash them with cold water.

    • The yield of o-toluamide is 91–93 g (90–92%). Recrystallization can be done from water.

Visualizations

Hydrolysis_Pathways o_Tolunitrile This compound o_Toluamide o-Toluamide (Intermediate/Side Product) o_Tolunitrile->o_Toluamide H₂O (Incomplete Hydrolysis) o_Toluic_Acid o-Toluic Acid (Final Product) o_Toluamide->o_Toluic_Acid H₂O (Complete Hydrolysis)

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Logic Start Experiment Start: Hydrolysis of this compound Condition Reaction Conditions? Start->Condition Product Major Product? Condition->Product Vigorous (High Temp, Long Time) Amide o-Toluamide Isolated Condition->Amide Mild (Low Temp, Short Time) Acid o-Toluic Acid (Success) Product->Acid o-Toluic Acid Product->Amide o-Toluamide Troubleshoot Troubleshooting: - Increase temp/time - Re-run hydrolysis Amide->Troubleshoot

Caption: Troubleshooting workflow for hydrolysis.

Base_Reaction_Choice Start This compound + Strong Base Base_Type Type of Strong Base? Start->Base_Type Hydroxide Aqueous Hydroxide (e.g., NaOH, KOH) Base_Type->Hydroxide Protic Conditions Organolithium Organolithium (e.g., n-BuLi, LDA) Base_Type->Organolithium Aprotic Conditions Hydrolysis_Product Hydrolysis: o-Toluic Acid Salt Hydroxide->Hydrolysis_Product Lithiation_Product Deprotonation (Lithiation) of Methyl Group Organolithium->Lithiation_Product

Caption: Choice of strong base dictates reaction path.

References

Technical Support Center: Minimizing Tar Formation in High-Temperature Reactions of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-temperature reactions of o-Tolunitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize tar formation and optimize your experimental outcomes.

Disclaimer: Specific research on tar formation exclusively from this compound is limited. The guidance provided here is based on established principles of high-temperature chemistry, pyrolysis of aromatic compounds, and studies on related nitriles.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of this compound reactions?

A1: In high-temperature reactions of this compound, "tar" refers to a complex mixture of high-molecular-weight organic compounds that are undesirable byproducts. These can range from viscous liquids to solid, coke-like residues. Tar formation can reduce the yield of your desired product and cause operational issues such as reactor fouling.

Q2: What are the primary factors that influence tar formation?

A2: The main factors influencing tar formation are reaction temperature, residence time, and the presence of certain catalysts or contaminants. Excessively high temperatures and long residence times can promote the decomposition of this compound into reactive intermediates that polymerize to form tar.

Q3: Can the reaction atmosphere affect tar formation?

A3: Yes, the reaction atmosphere is crucial. Inert atmospheres, such as nitrogen or argon, are generally preferred to prevent oxidative side reactions that can contribute to tar formation. The presence of steam or hydrogen can sometimes help to suppress tar formation by promoting gasification of tar precursors or by capping reactive radical species.

Q4: Are there any known catalysts that can help minimize tar formation?

A4: While specific catalysts for this compound tar reduction are not well-documented, general principles from biomass and coal pyrolysis suggest that certain materials can be effective. These include:

  • Dolomite and Olivine: These natural minerals have been shown to be effective in cracking tars in other systems.

  • Char-based catalysts: Activated carbon or biochar can provide a high surface area for cracking tar molecules.

  • Nickel-based catalysts: These are known for their high activity in steam reforming of tars, though they can be susceptible to deactivation.

Q5: At what temperature range does tar formation become a significant issue for aromatic nitriles?

A5: While a precise temperature is difficult to state without specific experimental data for this compound, for many aromatic compounds, significant thermal decomposition and secondary reactions leading to tar and char can occur at temperatures above 600°C. A patent on benzonitrile (B105546) production suggests that temperatures exceeding 1100°C can lead to decomposition and carbon formation.[1]

Troubleshooting Guide

Problem 1: I am observing a higher than expected amount of solid residue (char/coke) in my reactor.

  • Question: Could my reaction temperature be too high?

    • Answer: Yes, excessively high temperatures can lead to the thermal decomposition of this compound and subsequent polymerization and coking. Consider reducing the reaction temperature in increments of 25-50°C to find an optimal balance between your desired reaction rate and minimal char formation. Studies on other organic compounds show that coke formation increases exponentially with temperature.

  • Question: Is it possible that the residence time of my reactants is too long?

    • Answer: A longer residence time at high temperatures increases the likelihood of secondary reactions that lead to tar and coke. Try increasing the flow rate of your carrier gas or reducing the reactor volume to decrease the residence time.

  • Question: Could my reactor material be contributing to coke formation?

    • Answer: Certain metals can catalyze coke formation. If you are using a metallic reactor, consider if the material is appropriate for the reaction conditions. In some cases, passivation of the reactor surface or the use of a quartz or ceramic liner can help to minimize catalytic coking on the reactor walls.

Problem 2: My product is contaminated with a viscous, dark-colored liquid (tar).

  • Question: Are there any additives I can use to inhibit tar formation?

    • Answer: While not specifically tested for this compound, certain additives are used in other high-temperature processes to inhibit polymerization and coking. These include:

      • Sulfur-containing compounds: Dimethyl disulfide (DMDS) is used in industrial steam crackers to reduce coke formation.[2]

      • Phosphorus-based compounds: Some organophosphorus compounds act as antioxidants and may help to stabilize reactive intermediates.

      • Phthalocyanines: These have been patented as antifouling agents to prevent coke formation in petroleum reactions.[3] It is important to note that the compatibility and effectiveness of these additives would need to be experimentally verified for your specific reaction.

  • Question: Could impurities in my this compound or carrier gas be the cause?

    • Answer: Yes, impurities can act as catalysts or initiators for polymerization. Ensure you are using high-purity this compound and that your carrier gas is free of oxygen and other reactive species. The presence of oxide minerals has been suggested to promote the polymerization of nitriles into tar-like products.[4]

Problem 3: The catalyst I am using to promote my desired reaction is deactivating quickly.

  • Question: What is causing my catalyst to deactivate?

    • Answer: Catalyst deactivation in high-temperature reactions is often caused by the deposition of coke or tar on the active sites. This blocks access for the reactants and reduces the catalyst's effectiveness.

  • Question: How can I prevent catalyst deactivation?

    • Answer:

      • Optimize Reaction Conditions: Lowering the reaction temperature or residence time can reduce the rate of coke formation.

      • Introduce a Co-feed: Co-feeding steam or a small amount of hydrogen can help to gasify coke precursors and keep the catalyst surface clean.

      • Catalyst Selection: Choose a catalyst that is more resistant to coking. Catalysts with a hierarchical pore structure or those with basic sites may be less prone to coking from acidic tar precursors.

      • Regeneration: If possible, a regeneration cycle where the catalyst is treated with a steam/air mixture at high temperature can burn off coke deposits.

Data Summary

Due to the limited direct data on this compound, the following table summarizes the general effects of various parameters on tar formation based on literature for other high-temperature organic reactions.

ParameterEffect on Tar FormationGeneral Recommendation for Minimization
Temperature Increases significantly with higher temperatures.Operate at the lowest temperature that allows for an acceptable rate of the desired reaction.
Residence Time Longer residence times generally increase tar formation.Minimize residence time by adjusting flow rates or reactor volume.
Pressure The effect is complex and system-dependent.Investigate the effect of pressure on your specific reaction; often, lower pressures are favorable.
Reaction Atmosphere Oxidizing atmospheres can increase tar. Inert atmospheres are preferred. Steam or H₂ can sometimes reduce tar.Use an inert carrier gas (N₂, Ar). Consider co-feeding steam or H₂.
Catalysts Acidic catalysts can sometimes promote polymerization. Basic catalysts or cracking catalysts can reduce tar.Screen different types of catalysts (e.g., dolomite, olivine, char, Ni-based) to find one that is selective for your desired product and minimizes tar.
Additives Certain compounds (e.g., sulfur compounds) can inhibit coke formation.Experiment with small amounts of known coke inhibitors, ensuring they do not interfere with the desired reaction.

Experimental Protocols

General Protocol for Minimizing Tar Formation in a Flow Reactor

This protocol provides a general methodology for conducting high-temperature reactions of this compound in a continuous flow reactor with the aim of minimizing tar formation.

1. Materials and Equipment:

  • High-purity this compound

  • High-purity inert carrier gas (e.g., Nitrogen or Argon)

  • Optional: Co-feed gas (e.g., steam, hydrogen)

  • Tubular flow reactor (Quartz or passivated stainless steel recommended)

  • Syringe pump for liquid feed

  • Mass flow controllers for gases

  • Tube furnace with temperature controller

  • Condensation system (e.g., cold trap) to collect products

  • Gas chromatograph (GC) for product analysis

2. Experimental Procedure:

  • Reactor Setup: Assemble the flow reactor system. If using a catalyst, pack a known amount into the center of the reactor tube, secured with quartz wool.

  • Leak Check: Pressurize the system with the inert carrier gas and check for leaks.

  • Purging: Purge the system with the inert carrier gas for at least 30 minutes to remove any residual air.

  • Heating: Heat the furnace to the desired reaction temperature.

  • Reaction Initiation:

    • Start the flow of the inert carrier gas at a predetermined rate to achieve the desired residence time.

    • If using a co-feed, start its flow.

    • Begin feeding this compound into the reactor using the syringe pump at a constant, low flow rate.

  • Product Collection: Pass the reactor effluent through the cold trap to condense liquid products. Gaseous products can be collected in a gas bag for analysis.

  • Reaction Termination:

    • Stop the this compound feed.

    • Continue the inert gas flow to purge the reactor.

    • Turn off the furnace and allow the reactor to cool to room temperature under the inert gas flow.

  • Analysis:

    • Analyze the collected liquid and gaseous products by GC to determine the yield of the desired product and identify byproducts.

    • Visually inspect the reactor for tar and coke deposits. If significant, the deposits can be quantified by weighing the reactor tube before and after the experiment or by temperature-programmed oxidation (TPO).

3. Parameter Optimization:

  • Temperature Screening: Perform a series of experiments at different temperatures (e.g., 500°C to 800°C) while keeping other parameters constant to identify the optimal temperature for maximizing the desired product yield and minimizing tar.

  • Residence Time Variation: At the optimal temperature, vary the carrier gas flow rate to investigate the effect of residence time.

  • Catalyst/Additive Screening: If tar formation is still an issue, introduce a catalyst or an additive to the system and repeat the optimization experiments.

Visualizations

TarFormationPathway oT This compound DesiredProduct Desired Product oT->DesiredProduct High T (Controlled) Intermediates Reactive Intermediates (Radicals, Unsaturates) oT->Intermediates High T (Excessive) Polymerization Polymerization & Aromatization Intermediates->Polymerization Tar Tar / Coke Polymerization->Tar

Caption: Proposed reaction pathway for this compound at high temperatures.

TroubleshootingWorkflow Start High Tar Formation Observed Temp Is Temperature > 600°C? Start->Temp ReduceTemp Reduce Temperature Temp->ReduceTemp Yes ResTime Is Residence Time Long? Temp->ResTime No ReduceTemp->ResTime IncreaseFlow Increase Flow Rate / Decrease Reactor Volume ResTime->IncreaseFlow Yes Catalyst Using a Catalyst? ResTime->Catalyst No IncreaseFlow->Catalyst CheckCatalyst Consider Catalyst Type (e.g., basic, cracking) Catalyst->CheckCatalyst Yes Additives Consider Additives (e.g., Sulfur compounds) Catalyst->Additives No CheckCatalyst->Additives Impurities Check Purity of Reactants and Carrier Gas Additives->Impurities End Re-evaluate Tar Formation Impurities->End

Caption: Troubleshooting workflow for mitigating tar formation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the structural elucidation and characterization of aromatic nitriles, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of o-tolunitrile, with benzonitrile (B105546) and its other isomers, m-tolunitrile and p-tolunitrile, as insightful alternatives. The presented data, experimental protocols, and interpretation workflows are intended to serve as a practical reference for routine analysis and complex research applications.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the case of tolunitrile isomers, the position of the methyl group relative to the nitrile group significantly influences the magnetic shielding of the aromatic protons and carbons, leading to distinct spectral patterns. The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound and its comparators, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data

CompoundAr-H Chemical Shifts (δ, ppm)Multiplicity & Coupling Constants (J, Hz)-CH₃ Chemical Shift (δ, ppm)MultiplicityIntegration
This compound 7.56, 7.47, 7.25d (J = 8.0 Hz), t (J = 8.0 Hz), d (J = 8.0 Hz)2.53s4H, 3H
m-Tolunitrile 7.47 - 7.34m2.39s4H, 3H
p-Tolunitrile 7.52, 7.27d (J = 8.0 Hz), d (J = 8.0 Hz)2.42s4H, 3H
Benzonitrile 7.64, 7.60, 7.47d (J = 8.0 Hz), d (J = 8.0 Hz), t (J = 8.0 Hz)--5H

Note: Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).[1][2][3][4]

Table 2: ¹³C NMR Spectral Data

CompoundAromatic & -CN Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)
This compound 141.6, 132.4, 132.2, 130.0, 126.0, 117.9, 112.420.2
m-Tolunitrile 138.8, 133.4, 132.1, 128.7, 118.7, 111.820.8
p-Tolunitrile 144.3, 132.2, 129.8, 118.9, 109.121.8
Benzonitrile 132.6, 132.0, 128.9, 118.6, 112.2-

[1][3][5]

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the analyte (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.[6][7]

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to a final concentration of 0.03-0.05% v/v. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution and sharp spectral lines. This is typically an automated process on modern spectrometers.

3. ¹H NMR Spectrum Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: Set a spectral width of approximately 12-16 ppm to encompass all expected proton signals.

  • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

  • Relaxation Delay: A relaxation delay of 1-5 seconds allows for the full relaxation of protons between scans, ensuring accurate integration.

  • Number of Scans: For a sample of this concentration, 8-16 scans are usually enough to achieve a good signal-to-noise ratio.

4. ¹³C NMR Spectrum Acquisition:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon atom.

  • Spectral Width: A wider spectral width, typically 200-240 ppm, is required for ¹³C NMR.[8]

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is standard.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

  • For ¹H spectra, integrate the signals to determine the relative number of protons.

NMR Spectral Analysis Workflow

The interpretation of NMR spectra is a systematic process that allows for the deduction of a molecule's structure. The following diagram, generated using the DOT language, illustrates the logical workflow for the analysis of the NMR spectra of a compound like this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_struct Structure Elucidation Sample Analyte (this compound) Solvent Deuterated Solvent (CDCl3) Standard Internal Standard (TMS) NMR_Tube Sample in NMR Tube Acquisition NMR Spectrometer (¹H & ¹³C Spectra) NMR_Tube->Acquisition Processing Fourier Transform Phasing Baseline Correction Calibration Acquisition->Processing ChemShift Chemical Shift (δ) (Electronic Environment) Processing->ChemShift Integration Integration (Proton Ratio) Processing->Integration Multiplicity Splitting Pattern (Neighboring Protons) Processing->Multiplicity Coupling Coupling Constant (J) (Connectivity) Processing->Coupling Structure Final Structure Confirmation ChemShift->Structure Integration->Structure Multiplicity->Structure Coupling->Structure

Caption: Workflow for NMR spectral analysis.

This guide provides a foundational understanding of the NMR characteristics of this compound in comparison to its structural isomers and parent compound. The detailed experimental protocol and the logical workflow for spectral interpretation offer a robust framework for researchers in the pharmaceutical and chemical sciences to confidently perform and interpret NMR-based structural analysis.

References

Interpreting the Mass Spectrum of 2-Methylbenzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and deducing structural features through fragmentation analysis. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of 2-methylbenzonitrile, comparing its fragmentation pattern with theoretical principles and related structures.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The data presented herein is based on standard EI-MS experimental conditions, typically employed for the analysis of volatile organic compounds.

  • Sample Introduction: The analyte, 2-methylbenzonitrile, is introduced into the ion source in the vapor phase. This is commonly achieved via direct infusion or through a gas chromatography (GC) column.

  • Ionization: Gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+).

  • Fragmentation: The high internal energy of the molecular ion causes it to be energetically unstable. To stabilize, it undergoes fragmentation, breaking into smaller charged ions (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Data Summary: Mass Spectrum of 2-Methylbenzonitrile

The electron ionization mass spectrum of 2-methylbenzonitrile is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below.

m/zProposed Fragment IonFormulaRelative Abundance (%)
117[M]•+ (Molecular Ion)[C₈H₇N]•+100.00
116[M-H]⁺[C₈H₆N]⁺54.44
90[M-HCN]⁺ or [M-CH₃-CN]•+[C₇H₆]•+47.99
89[M-H₂-CN]⁺[C₇H₅]⁺25.47
63[C₅H₃]⁺[C₅H₃]⁺10.01

Data sourced from the National Institute of Standards and Technology (NIST) and PubChem databases.[1][2]

Interpretation of the Fragmentation Pattern

The fragmentation of 2-methylbenzonitrile can be rationalized by considering the stability of the resulting ions and neutral losses. The presence of a stable aromatic ring and a nitrile group influences the fragmentation pathways.

  • Molecular Ion (m/z 117): The base peak in the spectrum is the molecular ion peak at m/z 117, which corresponds to the molecular weight of 2-methylbenzonitrile (C₈H₇N).[1][3][4] The high relative abundance of the molecular ion is characteristic of aromatic compounds, which can delocalize the positive charge, thereby increasing stability.[5]

  • [M-1]⁺ Ion (m/z 116): A significant peak is observed at m/z 116, corresponding to the loss of a single hydrogen atom ([M-H]⁺).[2] This is a common fragmentation pathway for alkyl-substituted aromatic compounds. The hydrogen atom is likely lost from the methyl group to form a stable benzyl-type cation, which can rearrange to a cyanotropylium-like structure.

  • [M-27]⁺ Ion (m/z 90): The peak at m/z 90 results from the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This fragmentation is characteristic of benzonitrile (B105546) and its derivatives. Alternatively, this peak could arise from the loss of the methyl group followed by the cyano radical.

  • [M-28]⁺ Ion (m/z 89): The ion at m/z 89 is likely formed by the loss of a hydrogen molecule (H₂) from the m/z 91 ion (which is not a major peak in this case but is common for toluene (B28343) derivatives) or through a concerted loss of H and HCN from the molecular ion.

  • Ion at m/z 63: The peak at m/z 63 is a common fragment in the mass spectra of benzene (B151609) derivatives and is often attributed to the C₅H₃⁺ ion, resulting from the fragmentation of the benzene ring itself.

Comparative Analysis

The fragmentation pattern of 2-methylbenzonitrile can be compared to its structural isomers, 3-methylbenzonitrile (B1361078) and 4-methylbenzonitrile, as well as the parent compounds, toluene and benzonitrile. While the major fragments are often similar, the relative abundances can differ, providing a basis for isomeric differentiation. The loss of a hydrogen atom to form the [M-1]⁺ ion is a prominent feature, analogous to the formation of the tropylium (B1234903) ion (m/z 91) from toluene, although in this case, the resulting ion is a cyanotropylium or a related stable isomer. The loss of HCN is a clear indicator of the benzonitrile moiety.

Fragmentation Pathway Diagram

The proposed fragmentation pathway for 2-methylbenzonitrile is illustrated in the following diagram, generated using the DOT language.

Fragmentation_of_2_Methylbenzonitrile M C₈H₇N (m/z 117) Molecular Ion M_minus_H C₈H₆N⁺ (m/z 116) M->M_minus_H - H• M_minus_HCN C₇H₆⁺ (m/z 90) M->M_minus_HCN - HCN M_minus_H_HCN C₇H₅⁺ (m/z 89) M_minus_H->M_minus_H_HCN - HCN M_minus_HCN->M_minus_H_HCN - H• C5H3 C₅H₃⁺ (m/z 63) M_minus_HCN->C5H3 - C₂H₃•

Caption: Proposed fragmentation pathway of 2-methylbenzonitrile under electron ionization.

This guide provides a foundational understanding of the mass spectrometric behavior of 2-methylbenzonitrile. For unambiguous identification, especially when dealing with complex matrices in drug development, it is recommended to compare the obtained spectrum with that of a certified reference standard under identical experimental conditions.

References

A Comparative Guide to the FT-IR Spectroscopic Identification of o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data of o-tolunitrile with its structural isomers, m-tolunitrile and p-tolunitrile, as well as its parent compound, benzonitrile. Understanding the distinct vibrational frequencies of these closely related aromatic nitriles is crucial for accurate identification and quality control in research and development settings. This document presents experimental data, detailed protocols, and a logical workflow for the spectroscopic identification process.

Comparison of FT-IR Spectral Data

The primary distinguishing features in the FT-IR spectra of this compound and its alternatives arise from the substitution pattern on the benzene (B151609) ring, which influences the vibrational modes of the nitrile group, C-H bonds, and the aromatic ring itself. The following table summarizes the key absorption peaks for these compounds.

Functional Group Vibrational Mode This compound (cm⁻¹) m-Tolunitrile (cm⁻¹) *p-Tolunitrile (cm⁻¹) Benzonitrile (cm⁻¹)
Nitrile (C≡N)Stretching~2225~2230~2228~2229
Aromatic C-HStretching~3060, ~3020~3050~3030~3065
Aliphatic C-H (CH₃)Stretching~2925~2920~2920N/A
Aromatic C=CRing Stretching~1600, ~1485, ~1450~1605, ~1475~1608, ~1510~1590, ~1490, ~1450
C-H Bending (oop)Aromatic Substitution~755~780~815~755, ~690

Note: The peak positions are approximate and have been interpreted from spectral data available in public databases. For precise identification, comparison with a certified reference standard is recommended.

The nitrile (C≡N) stretching vibration is a strong, sharp peak and a key diagnostic marker for these compounds, typically appearing in the 2220-2230 cm⁻¹ region.[1] Subtle shifts in this peak's position can be observed due to the electronic effects of the methyl group and its position on the ring. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. The pattern of C-H out-of-plane (oop) bending vibrations in the fingerprint region (below 900 cm⁻¹) is particularly useful for distinguishing between the ortho, meta, and para isomers.

Experimental Protocol: FT-IR Spectroscopy of Liquid Samples

This protocol outlines the procedure for acquiring an FT-IR spectrum of a neat liquid sample, such as this compound, using a transmission cell with salt plates.

Materials:

  • FT-IR Spectrometer

  • Demountable transmission cell (e.g., with NaCl or KBr windows)

  • Pasteur pipette or syringe

  • The liquid sample (this compound)

  • Volatile solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)

  • Lens tissue

Procedure:

  • Spectrometer Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen, if available, to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • Clean the salt plates of the transmission cell with a volatile solvent and lens tissue. Handle the plates by their edges to avoid transferring moisture and oils.

    • Assemble the empty, clean cell and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.

  • Sample Preparation:

    • Disassemble the transmission cell.

    • Using a clean Pasteur pipette or syringe, place a small drop of the this compound sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid introducing air bubbles.

  • Sample Spectrum Acquisition:

    • Reassemble the cell with the sample and place it back into the sample holder in the spectrometer.

    • Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the acquired spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the wavenumbers of the major absorption peaks.

    • Compare the obtained spectrum with a reference spectrum of this compound for positive identification.

  • Cleaning:

    • Thoroughly clean the salt plates with a volatile solvent and lens tissue immediately after use.

    • Store the salt plates in a desiccator to protect them from moisture.

Logical Workflow for FT-IR Identification

The following diagram illustrates the logical workflow for identifying this compound using FT-IR spectroscopy, from sample preparation to final confirmation.

FT_IR_Identification_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Identification prep Prepare Liquid Sample (Neat or Solution) background Acquire Background Spectrum prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process peak_pick Identify Peak Wavenumbers process->peak_pick compare Compare with Reference Spectra peak_pick->compare identify Identify Compound compare->identify Match no_match No Match compare->no_match No Match

FT-IR identification workflow for this compound.

This structured approach ensures a systematic and accurate identification of this compound, distinguishing it from its isomers and other related compounds. The combination of characteristic peak analysis, a standardized experimental protocol, and a logical workflow provides a robust framework for the application of FT-IR spectroscopy in a professional research environment.

References

GC-MS for Purity Assessment of o-Tolunitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and success of their work. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of o-Tolunitrile, a key building block in the synthesis of various pharmaceuticals and specialty chemicals.

This document outlines the advantages of GC-MS for this application, presents a detailed experimental protocol, and compares it with alternative methods, supported by data on potential impurities.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the nature of the compound and its potential impurities. For a volatile and thermally stable compound like this compound, GC-MS offers a powerful and highly specific method of analysis. A comparison with other common techniques is summarized below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Separation based on partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Selectivity Excellent for separating volatile and semi-volatile compounds, including positional isomers. Mass spectral data provides high confidence in peak identification.Good for a wide range of compounds, but may require method development to separate closely related isomers.Excellent for structural elucidation and can distinguish isomers with different chemical environments.
Sensitivity Very high, capable of detecting trace-level impurities.High, but can be dependent on the chromophore of the analyte and impurities for UV detection.Generally lower sensitivity compared to GC-MS and HPLC.
Quantitation Can be quantitative with the use of appropriate standards.Highly quantitative and reproducible.Can be quantitative (qNMR), providing absolute purity without a reference standard of the analyte.
Sample Throughput Relatively high.High.Lower, as acquisition times can be longer.
Impurity Identification Excellent, mass spectra can be compared against libraries for identification of unknown impurities.Identification relies on retention time matching with known standards.Excellent for structural characterization of unknown impurities if present at sufficient concentration.

The Power of GC-MS for this compound Analysis

GC-MS is particularly well-suited for the purity assessment of this compound due to its ability to separate and identify a range of potential impurities that may arise during its synthesis. These can include:

  • Starting Materials: Unreacted toluene.

  • Intermediates: Residual o-nitrotoluene from the nitration step.

  • Positional Isomers: m-Tolunitrile and p-Tolunitrile, which are common by-products.

  • Hydrolysis Products: o-Toluamide, which can form if water is present.

  • Residual Solvents: Solvents used during the reaction or purification process.

The high resolving power of gas chromatography allows for the separation of these closely related compounds, while the mass spectrometer provides definitive identification based on their unique fragmentation patterns.

Experimental Protocol: GC-MS Analysis of this compound

The following protocol provides a robust method for the purity assessment of this compound.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a 2 mL GC vial.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: A non-polar or medium-polar capillary column is recommended for the analysis of aromatic nitriles. A suitable choice would be a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1 split ratio)[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300

3. Data Analysis

  • The purity of the this compound sample is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

  • The identity of the main peak and any impurity peaks should be confirmed by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Workflow

To better understand the logical flow of the purity assessment process using GC-MS, the following diagrams illustrate the key steps.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Transfer Transfer to Vial Vortex->Transfer Inject Inject Sample Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect TIC Generate TIC Detect->TIC Integrate Integrate Peaks TIC->Integrate Identify Identify Peaks (MS Library) Integrate->Identify Calculate Calculate Purity Identify->Calculate

Caption: Workflow for GC-MS Purity Assessment of this compound.

Method_Comparison_Logic start Purity Assessment of this compound q1 Volatile & Thermally Stable? start->q1 gcms GC-MS is a strong candidate q1->gcms Yes other_methods Consider other methods (e.g., HPLC, NMR) q1->other_methods No q2 Need for structural elucidation of major components? gcms->q2 nmr NMR is highly suitable q2->nmr Yes q3 Routine QC with known impurities? q2->q3 No hplc HPLC is a robust option q3->hplc Yes gcms_confirm GC-MS for confirmation and trace analysis hplc->gcms_confirm Orthogonal Method

References

comparison of reactivity between o-Tolunitrile, m-Tolunitrile, and p-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Tolunitrile Isomer Reactivity with Supporting Experimental Insights

In the landscape of organic synthesis, the tolunitriles—ortho-, meta-, and para-isomers—serve as versatile building blocks for a wide array of functionalized molecules. Their reactivity, however, is not uniform, being significantly influenced by the positional interplay between the electron-donating methyl group and the electron-withdrawing nitrile group. This guide provides a comprehensive comparison of the reactivity of o-, m-, and p-tolunitrile (B1678323) in key chemical transformations, including hydrolysis, reduction, and electrophilic aromatic substitution. The discussion is supported by theoretical principles and available experimental data to inform reaction design and optimization.

Executive Summary of Reactivity

The reactivity of the tolunitrile isomers is governed by a combination of electronic and steric effects. The electron-donating methyl group (+I, +R effects) enhances electron density on the aromatic ring and slightly reduces the electrophilicity of the nitrile carbon. Conversely, the electron-withdrawing nitrile group (-I, -M effects) deactivates the aromatic ring towards electrophilic attack and is a meta-director, while its carbon atom is susceptible to nucleophilic attack.

A qualitative summary of the expected reactivity trends is presented below:

  • Hydrolysis and Reduction (Nucleophilic Attack on the Nitrile Carbon): The electron-donating methyl group is expected to decrease the reactivity of the nitrile group toward nucleophiles compared to unsubstituted benzonitrile (B105546). The reactivity order is generally expected to be p-tolunitrile ≈ m-tolunitrile > o-tolunitrile . The ortho-isomer is anticipated to be the least reactive due to steric hindrance from the adjacent methyl group, which impedes the approach of nucleophiles.

  • Electrophilic Aromatic Substitution: The outcome of electrophilic substitution is determined by the directing effects of both the methyl (ortho-, para-directing and activating) and nitrile (meta-directing and deactivating) groups.

    • This compound: Substitution is expected to occur primarily at the 4- and 6-positions (para and ortho to the methyl group).

    • m-Tolunitrile: The directing effects are complex. The methyl group directs to the 2-, 4-, and 6-positions, while the nitrile group directs to the 5-position. The activating effect of the methyl group will likely dominate, leading to a mixture of products.

    • p-Tolunitrile: Substitution is expected to occur at the 2-position (ortho to the methyl group).

Comparative Data on Reactivity

Reaction TypeThis compoundm-Tolunitrilep-TolunitrileGeneral Reactivity Trend
Acid-Catalyzed Hydrolysis Slowest due to steric hindranceModerateModeratep- ≈ m- > o-
Base-Catalyzed Hydrolysis Slowest due to steric hindranceModerateModeratep- ≈ m- > o-
Reduction (e.g., with LiAlH₄) Slowest due to steric hindranceModerateModeratep- ≈ m- > o-
Electrophilic Nitration Major products at 4- and 6-positionsMixture of isomers (e.g., 2-, 4-, 6-nitro)Major product at the 2-positionReactivity influenced by activating -CH₃ and deactivating -CN

Experimental Protocols

Detailed experimental procedures for key transformations are provided below. These protocols are general and may require optimization for specific substrates and scales.

Acid-Catalyzed Hydrolysis of Tolunitriles to Toluic Acids

This procedure is adapted from the hydrolysis of benzonitrile and can be applied to the tolunitrile isomers.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place the respective tolunitrile (1.0 eq.).

  • Add a 3:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture cautiously over crushed ice.

  • The precipitated toluic acid is collected by vacuum filtration and washed with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Reduction of Tolunitriles to Benzylamines

This protocol describes a general method for the reduction of nitriles using lithium aluminum hydride (LiAlH₄).[2]

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Dissolve the respective tolunitrile (1.0 eq.) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or gently reflux for 30 minutes. Monitor the reaction by TLC.

  • Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide (B78521) solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzylamine.

  • The product can be purified by distillation under reduced pressure.

Electrophilic Nitration of Tolunitriles

This procedure is based on the nitration of toluene (B28343) and can be adapted for the tolunitrile isomers.[3]

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, add the respective tolunitrile (1.0 eq.).

  • Slowly add concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the cold nitrating mixture dropwise to the tolunitrile solution, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS.[4]

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomer distribution.[5]

Mechanistic Insights and Logical Relationships

The differing reactivity of the tolunitrile isomers can be visualized through the following diagrams, which illustrate the key electronic and steric factors at play.

Hydrolysis_Reactivity cluster_isomers Tolunitrile Isomers cluster_factors Influencing Factors cluster_reactivity Reactivity in Nucleophilic Attack o_tolu This compound steric Steric Hindrance (Ortho-Methyl Group) o_tolu->steric Strongly affected by m_tolu m-Tolunitrile electronic Electronic Effect (Methyl Group) m_tolu->electronic p_tolu p-Tolunitrile p_tolu->electronic reactivity_order Reactivity: p- ≈ m- > o- steric->reactivity_order Decreases Reactivity electronic->reactivity_order Slightly Decreases Reactivity

Caption: Factors influencing the reactivity of tolunitrile isomers in nucleophilic attack.

Nitration_Directing_Effects cluster_ortho This compound cluster_meta m-Tolunitrile cluster_para p-Tolunitrile o_tolu This compound o_methyl CH₃ (o,p-director) o_tolu->o_methyl o_cyano CN (m-director) o_tolu->o_cyano o_product Major Products: 4-nitro & 6-nitro o_methyl->o_product Directs to 4 & 6 o_cyano->o_product Directs to 5 m_tolu m-Tolunitrile m_methyl CH₃ (o,p-director) m_tolu->m_methyl m_cyano CN (m-director) m_tolu->m_cyano m_product Product Mixture: (e.g., 2-, 4-, 6-nitro) m_methyl->m_product Directs to 2, 4, 6 m_cyano->m_product Directs to 5 p_tolu p-Tolunitrile p_methyl CH₃ (o,p-director) p_tolu->p_methyl p_cyano CN (m-director) p_tolu->p_cyano p_product Major Product: 2-nitro p_methyl->p_product Directs to 2 p_cyano->p_product Directs to 3

Caption: Directing effects in the electrophilic nitration of tolunitrile isomers.

References

A Comparative Guide to the Solubility of o-Tolunitrile in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of o-Tolunitrile (also known as 2-methylbenzonitrile) in different solvent systems. Understanding the solubility of this versatile intermediate is crucial for its application in pharmaceutical synthesis, agrochemical development, and materials science. This document summarizes available solubility data, outlines detailed experimental protocols for its determination, and provides a visual representation of the experimental workflow.

Relative Solubility of this compound: A Comparative Overview

This compound, a colorless to pale yellow liquid, exhibits a range of solubilities depending on the polarity of the solvent. Generally, it is sparingly soluble in water but demonstrates high solubility in common organic solvents. This is attributed to its molecular structure, which includes a polar nitrile group (-C≡N) and a nonpolar toluene (B28343) moiety.

Qualitative Solubility Observations:

  • Water: Sparingly soluble to insoluble. One source quantifies this as less than 0.1 g/100 mL at 17 °C.[1][2]

  • Organic Solvents: Generally highly soluble. Solvents in which this compound is known to be soluble or miscible include:

    • Alcohols (e.g., Methanol, Ethanol)[1][3][4]

    • Ketones (e.g., Acetone)

    • Ethers (e.g., Diethyl ether)[4]

    • Halogenated hydrocarbons (e.g., Chloroform)[1]

Quantitative Solubility Data:

Despite extensive searches, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures remains elusive in readily available literature. The following table provides a summary of the qualitative and the limited quantitative information found.

Solvent SystemChemical FormulaPolaritySolubility of this compoundTemperature (°C)
WaterH₂OHigh< 0.1 g/100 mL17
MethanolCH₃OHHighSoluble (Slightly)[1][2]Not Specified
EthanolC₂H₅OHHighSoluble/Miscible[4]Not Specified
AcetoneC₃H₆OHighSolubleNot Specified
Diethyl Ether(C₂H₅)₂OLowMiscible[4]Not Specified
ChloroformCHCl₃MediumSoluble (Slightly)[1][2]Not Specified

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This protocol is based on the widely accepted "shake-flask" or isothermal equilibrium method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Thermostatic shaker or water bath with agitation capabilities

  • Calibrated thermometer

  • Glass vials or flasks with airtight seals

  • Syringes and syringe filters (chemically compatible with the solvent and solute)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)

Procedure:

  • Preparation of Solvent: Ensure the selected solvent is of high purity to avoid any interference with the solubility measurement.

  • Sample Preparation:

    • Add a known volume of the selected solvent to a series of glass vials or flasks.

    • To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved this compound) is necessary to ensure that a saturated solution is formed.

  • Equilibration:

    • Securely seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature.

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to determine the required equilibration time in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Collection and Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a sample from the supernatant (the saturated solution) using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets of this compound.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent in the desired units (e.g., g/100 mL, mole fraction).

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for this compound Solubility Determination A Preparation of Materials (this compound, Solvent) B Addition of Excess this compound to Solvent in Sealed Vials A->B C Equilibration in a Thermostatic Shaker B->C D Settling and Phase Separation C->D E Syringe Sampling of Supernatant D->E F Filtration of Sample E->F G Dilution of Filtrate F->G H Quantitative Analysis (GC-FID or HPLC) G->H I Data Calculation and Reporting H->I

Caption: Workflow for determining this compound solubility.

References

comparative study of different synthetic routes to o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Pathways to o-Tolunitrile

For Researchers, Scientists, and Drug Development Professionals

This compound (2-methylbenzonitrile) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The selection of an appropriate synthetic route is critical and is often governed by factors such as substrate availability, reaction yield, purity requirements, and scalability. This guide provides a comparative overview of three prominent synthetic methods for this compound: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and a modern palladium-catalyzed cyanation.

Comparative Overview of Synthetic Routes

The choice of synthesis for this compound hinges on a trade-off between starting material accessibility, reaction conditions, and overall efficiency. The following table summarizes the key quantitative data for three major synthetic pathways.

Parameter Sandmeyer Reaction Rosenmund-von Braun Reaction Palladium-Catalyzed Cyanation
Starting Material o-Toluidine (B26562)o-Bromotolueneo-Bromotoluene
Key Reagents NaNO₂, HCl, CuCNCuCNK₄[Fe(CN)₆], Pd(OAc)₂
Reaction Temperature 0–5 °C (diazotization), then steam distillationHigh temperature (typically 150-250 °C)100–140 °C
Reaction Time ~2-3 hoursSeveral hours (e.g., 8 hours)10–15 hours
Reported Yield 64–70%[2]Variable, often moderate to goodGood to excellent
Key Advantages Readily available starting material, well-established procedure.Direct conversion of an aryl halide.Milder conditions than Rosenmund-von Braun, uses a non-toxic cyanide source.
Key Disadvantages Use of toxic cyanide salts, unstable diazonium intermediate.[3]Harsh reaction conditions, use of excess toxic copper cyanide, difficult product purification.[4]Requires a more expensive palladium catalyst and ligands.
Logical Relationship of Synthetic Approaches

The synthesis of this compound can be approached from different precursors, primarily aromatic amines or aryl halides. The choice of starting material dictates the subsequent reaction pathway and the necessary reagents.

Synthetic Approaches to this compound o-Toluidine o-Toluidine This compound This compound o-Toluidine->this compound Sandmeyer Reaction (NaNO₂, HCl, CuCN) o-Bromotoluene o-Bromotoluene o-Bromotoluene->this compound Rosenmund-von Braun Reaction (CuCN) o-Bromotoluene->this compound Pd-Catalyzed Cyanation (K₄[Fe(CN)₆], Pd(OAc)₂) o-Xylene o-Xylene o-Xylene->this compound Ammoxidation (NH₃, O₂, Catalyst)

Caption: Synthetic pathways to this compound from various precursors.

Experimental Protocols

Sandmeyer Reaction from o-Toluidine

This well-established method involves the diazotization of o-toluidine followed by reaction with cuprous cyanide.[2]

Experimental Workflow: Sandmeyer Reaction

Workflow for Sandmeyer Synthesis of this compound cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_purification Purification o-Toluidine_HCl o-Toluidine in HCl Diazonium_salt o-Tolyl Diazonium Chloride Solution o-Toluidine_HCl->Diazonium_salt Add NaNO₂ at 0-5 °C NaNO2_solution Aqueous NaNO₂ NaNO2_solution->Diazonium_salt Reaction_mixture Reaction with Diazonium Salt Diazonium_salt->Reaction_mixture Slow addition at 0-5 °C CuCN_solution Cuprous Cyanide Solution CuCN_solution->Reaction_mixture o-Tolunitrile_crude Crude this compound Reaction_mixture->o-Tolunitrile_crude Steam Distillation Purified_this compound Pure this compound o-Tolunitrile_crude->Purified_this compound Fractional Distillation

Caption: Step-by-step workflow for the Sandmeyer synthesis of this compound.

Procedure:

  • Preparation of Cuprous Cyanide Solution: In a fume hood, a solution of cuprous chloride is prepared from copper sulfate (B86663) (1250 g, 5 moles) and sodium chloride (325 g, 5.6 moles) in hot water (4 L). This is reduced with a solution of sodium bisulfite (265 g) and sodium hydroxide (B78521) (175 g) in water (2 L). The resulting cuprous chloride is dissolved in a solution of sodium cyanide (650 g, 12.7-13 moles) in water (1 L) with stirring and cooling.[2]

  • Diazotization of o-Toluidine: A mixture of o-toluidine (428 g, 4 moles) and concentrated hydrochloric acid (1 L) is cooled to 0 °C with cracked ice. A solution of sodium nitrite (B80452) (280 g, 4.06 moles) in water (800 mL) is added slowly while maintaining the temperature between 0 and 5 °C. The completion of diazotization is confirmed with starch-iodide paper.[2]

  • Cyanation: The cold diazonium salt solution is cautiously neutralized with sodium carbonate. This neutralized solution is then added slowly to the chilled cuprous cyanide solution with vigorous stirring, keeping the temperature at 0-5 °C.[2]

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated on a steam bath to complete the decomposition. The this compound is isolated by steam distillation. The organic layer of the distillate is separated, washed, dried, and purified by fractional distillation to yield almost colorless this compound (300-330 g, 64-70%).[2]

Rosenmund-von Braun Reaction from o-Bromotoluene

This method involves the direct cyanation of an aryl halide using copper(I) cyanide at high temperatures.[5]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, o-bromotoluene (1 equivalent) and an excess of copper(I) cyanide (typically 1.5-2 equivalents) are combined in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine.[4]

  • Reaction: The mixture is heated to reflux (typically 150-250 °C) and maintained at this temperature for several hours with vigorous stirring. The reaction progress can be monitored by TLC or GC.

  • Work-up and Purification: After cooling, the reaction mixture is typically poured into a solution of ferric chloride and hydrochloric acid or an aqueous solution of ethylenediamine (B42938) to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., toluene (B28343) or diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Palladium-Catalyzed Cyanation of o-Bromotoluene

This modern approach utilizes a palladium catalyst and a less toxic cyanide source, potassium ferrocyanide, under milder conditions than the Rosenmund-von Braun reaction.[1]

Procedure:

  • Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add o-bromotoluene (1 equivalent), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.16-0.25 molar equivalents), palladium acetate (B1210297) (0.05% by weight of the substrate), sodium carbonate (as the inorganic base, 62% by weight of the substrate), and a suitable ligand (e.g., triphenylphosphine) in an anhydrous polar aprotic solvent such as N-methylpyrrolidone (NMP).[1]

  • Reaction: The mixture is heated to 100-140 °C and stirred for 10-15 hours. The reaction should be monitored by an appropriate method (TLC, GC, or HPLC) to determine completion.[1]

  • Work-up and Purification: Upon completion, the reaction is cooled and quenched with distilled water. The product is extracted with an organic solvent like n-hexane. The combined organic layers are washed with saturated aqueous NaCl solution and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to obtain the crude product.[1]

  • Purification: The crude this compound is purified by vacuum distillation to yield a high-purity product (purity of 99.75% or higher has been reported).[1]

References

Comparative Guide to Analytical Methods for o-Tolunitrile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC, GC, and UV Spectroscopy for the Quantitative Analysis of o-Tolunitrile.

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet (UV) Spectroscopy—for the quantitative analysis of this compound. The information presented is based on established analytical principles and data from analogous compounds to provide a robust framework for method development and selection.

Executive Summary

The choice of analytical method for this compound is contingent on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the need to resolve potential impurities.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely applicable technique, particularly well-suited for the analysis of this compound in complex matrices and for stability-indicating assays where separation from degradation products is critical.

  • Gas Chromatography (GC) is a powerful alternative, especially for the analysis of volatile and semi-volatile impurities in this compound. Its high resolution makes it ideal for separating structurally similar compounds.

  • UV Spectroscopy offers a simple, rapid, and cost-effective method for the direct quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength.

Data Presentation: Performance Comparison

The following tables summarize the typical performance characteristics of HPLC, GC, and UV Spectroscopy for the analysis of small aromatic nitriles like this compound. The data is compiled from various analytical method validation reports for analogous compounds and represents expected performance metrics.

Table 1: Comparison of Chromatographic Methods (HPLC and GC)

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)
Mobile/Carrier Gas Acetonitrile (B52724) and Water mixtureHelium or Nitrogen
Detector UV/Vis or Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (% RSD) < 2.0%< 2.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.03 - 0.3 µg/mL
Primary Application Assay, impurity profiling, stability studiesImpurity profiling, residual solvent analysis

Table 2: Performance of UV Spectroscopy

ParameterUV Spectroscopy
Principle Measurement of light absorption by the analyte at a specific wavelength.
Typical Solvent Methanol (B129727) or Acetonitrile
Linearity (r²) > 0.998
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL
Primary Application Rapid quantification in simple, interference-free samples.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point for method development and will require optimization and validation for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a stability-indicating reverse-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate for 10 minutes. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

This protocol describes a GC method suitable for the analysis of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

Chromatographic Conditions:

  • Column: Capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as dichloromethane (B109758) or methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a portion of the sample containing approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent.

UV Spectroscopy Method

This protocol provides a simple method for the quantitative determination of this compound in a clear solution.

Instrumentation:

  • A double-beam UV/Vis spectrophotometer with a 1 cm quartz cuvette.

Method Parameters:

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution of this compound in methanol from 200 to 400 nm. The expected λmax is around 220 nm.

  • Blank: Methanol.

Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Solution: Prepare a sample solution in methanol with an expected concentration of this compound that falls within the established linear range of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflows for HPLC method development and a comparison of the analytical techniques.

HPLC_Method_Development cluster_prep Preparation cluster_method Method Development & Optimization cluster_validation Method Validation (ICH Q2(R1)) cluster_analysis Analysis & Reporting SamplePrep Sample Preparation (Dissolution, Dilution, Filtration) ColumnSelection Column Selection (e.g., C18, C8) SamplePrep->ColumnSelection StandardPrep Standard Preparation (Stock and Working Solutions) StandardPrep->ColumnSelection MobilePhase Mobile Phase Optimization (Solvent Ratio, pH, Buffer) ColumnSelection->MobilePhase Detection Detector & Wavelength Selection (e.g., UV at 220 nm) MobilePhase->Detection FlowRateTemp Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) Detection->FlowRateTemp Specificity Specificity FlowRateTemp->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability DataAcquisition Data Acquisition SystemSuitability->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Report Reporting DataProcessing->Report

Caption: Workflow for HPLC Method Development and Validation.

Analytical_Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_uv UV Spectroscopy Analyte This compound Sample HPLC_Adv Advantages: - High versatility - Suitable for non-volatile compounds - Good for complex matrices - Stability-indicating Analyte->HPLC_Adv GC_Adv Advantages: - High resolution for volatile compounds - Excellent for impurity profiling - Fast analysis times Analyte->GC_Adv UV_Adv Advantages: - Simple and rapid - Low cost - Non-destructive Analyte->UV_Adv HPLC_Dis Disadvantages: - Higher solvent consumption - Longer run times (sometimes) GC_Dis Disadvantages: - Limited to volatile and thermally stable compounds - Derivatization may be required UV_Dis Disadvantages: - Prone to interference - Not suitable for complex mixtures - Lower sensitivity than chromatographic methods

Caption: Comparison of HPLC, GC, and UV Spectroscopy.

The Efficacy of o-Tolunitrile as a Precursor in Modern Drug Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and environmental footprint of a synthetic route. o-Tolunitrile (2-methylbenzonitrile), a versatile aromatic nitrile, has emerged as a valuable precursor in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). This guide provides an objective comparison of this compound's performance against alternative precursors in the synthesis of key pharmaceutical intermediates, supported by experimental data and detailed methodologies.

This compound serves as a foundational building block for a variety of pharmaceuticals, particularly in the therapeutic areas of cardiovascular disease, diabetes, and oncology.[1][2][3][4] Its utility stems from the reactivity of both the nitrile group and the methyl group, which can be readily functionalized to construct complex molecular architectures. This analysis will focus on the synthesis of three crucial intermediates where this compound is a primary precursor: o-tolyl benzonitrile (B105546) (OTBN), 2-cyanobenzyl bromide, and 2-aminobenzonitrile (B23959).

I. o-Tolyl Benzonitrile (OTBN): A Key Intermediate for Angiotensin II Receptor Blockers (Sartans)

OTBN is a critical biphenyl (B1667301) intermediate for the synthesis of the multi-billion dollar "sartan" class of antihypertensive drugs, including Losartan, Valsartan, and Irbesartan.[5] The primary synthetic strategy involves a cross-coupling reaction.

Comparative Synthesis of o-Tolyl Benzonitrile
Precursor 1Precursor 2MethodYield (%)Reference
o-Chlorobenzonitrile (from this compound)p-Tolylzinc ChlorideNegishi Coupling (Ni catalyst)High (not specified)[6]
o-Bromobenzonitrile (from this compound)p-Tolylmagnesium ChlorideKumada Coupling (Pd(II)/dppp catalyst)95[7]
o-Bromobenzonitrile (from this compound)p-Tolylmagnesium BromideTransition Metal CatalysisModerate to Good[8]
o-Halobenzonitrilep-Tolylmagnesium HalideMnCl2 Catalysis~70 (before crystallization)[7]
o-Chlorobenzonitrilep-ChlorotolueneTransition Metal Catalysis>70[8]

The data indicates that while various methods exist, the Kumada coupling of the Grignard reagent derived from p-bromotoluene with o-bromobenzonitrile (synthesizable from this compound) provides a very high yield of 95%.[7] While direct coupling of chloro-derivatives is more economical, it may require more specialized catalytic systems to achieve high yields.[6][8]

Experimental Protocols

Synthesis of o-Tolylbenzonitrile via Kumada Coupling

  • Reaction: o-Bromobenzonitrile + p-Tolylmagnesium Chloride

  • Catalyst: PdCl2/dppp complex

  • Solvent: Tetrahydrofuran (THF)

  • Procedure: To a solution of the PdCl2/dppp complex (0.1 mol %) and o-bromobenzonitrile in THF, a solution of p-tolylmagnesium chloride in THF is added over 30 minutes. After stirring for an additional 30 minutes, the reaction is worked up.

  • Yield: 95%[7]

Synthesis Pathway for o-Tolyl Benzonitrile

o_tolunitrile This compound o_bromobenzonitrile o-Bromobenzonitrile o_tolunitrile->o_bromobenzonitrile Bromination otbn o-Tolyl Benzonitrile (OTBN) o_bromobenzonitrile->otbn Pd Catalyst (Kumada Coupling) p_bromotoluene p-Bromotoluene p_tolylmagnesium_bromide p-Tolylmagnesium Bromide p_bromotoluene->p_tolylmagnesium_bromide Mg, THF p_tolylmagnesium_bromide->otbn Pd Catalyst (Kumada Coupling)

Synthesis of OTBN via Kumada Coupling.

II. 2-Cyanobenzyl Bromide: An Intermediate for the Antidiabetic Drug Alogliptin (B1666894)

2-Cyanobenzyl bromide is a key building block for the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2][9][10] It is typically synthesized via the radical bromination of this compound. An alternative approach involves a multi-step synthesis starting from 2-bromobenzyl alcohol.

Comparative Synthesis of 2-Cyanobenzyl Bromide
Starting MaterialReagentsMethodYield (%)Reference
This compoundN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)Radical Bromination57[9]
2-Bromobenzyl Alcohol1. TBSCl, Imidazole (B134444); 2. Zn(CN)2, Pd catalyst; 3. PBr3Multi-step74 (overall)[11]

While the radical bromination of this compound is a more direct, one-step process, its yield is moderate at 57%.[9] The alternative route starting from 2-bromobenzyl alcohol involves more steps but achieves a higher overall yield of approximately 74%.[11] The choice of route would depend on the availability and cost of the starting materials, as well as considerations for process scalability and purification.

Experimental Protocols

Synthesis of 2-Cyanobenzyl Bromide from this compound

  • Reagents: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)

  • Solvent: Carbon tetrachloride

  • Procedure: AIBN is added to a solution of this compound and NBS in carbon tetrachloride. The mixture is heated at 90°C for 2 hours. After cooling, the precipitated solid is removed by filtration, and the filtrate is washed, dried, and concentrated. The resulting solid is washed with hexane (B92381) and dried.

  • Yield: 57%[9]

Alternative Synthesis of 2-Cyanobenzyl Bromide from 2-Bromobenzyl Alcohol

  • Step 1: Protection: 2-Bromobenzyl alcohol is reacted with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane. Yield: 98% [11]

  • Step 2: Cyanation: The protected alcohol is reacted with zinc cyanide in DMF in the presence of a palladium catalyst (Pd2(dba)3) and a ligand (dppf). Yield: 85% [11]

  • Step 3: Bromination: The resulting silyl (B83357) ether is reacted with phosphorus tribromide in dichloromethane. Yield: 92% [11]

Synthesis Pathways for 2-Cyanobenzyl Bromide

cluster_0 Route 1 cluster_1 Route 2 (Alternative) o_tolunitrile This compound cyanobenzyl_bromide1 2-Cyanobenzyl Bromide o_tolunitrile->cyanobenzyl_bromide1 NBS, AIBN (Radical Bromination) bromobenzyl_alcohol 2-Bromobenzyl Alcohol protected_alcohol Protected Alcohol bromobenzyl_alcohol->protected_alcohol TBSCl, Imidazole cyano_intermediate Cyano Intermediate protected_alcohol->cyano_intermediate Zn(CN)2, Pd Catalyst cyanobenzyl_bromide2 2-Cyanobenzyl Bromide cyano_intermediate->cyanobenzyl_bromide2 PBr3

Comparison of synthetic routes to 2-Cyanobenzyl Bromide.

III. 2-Aminobenzonitrile: A Precursor for Quinazoline-Based Therapeutics

2-Aminobenzonitrile is a versatile intermediate used in the synthesis of various heterocyclic compounds, notably quinazolines and quinazolinones, which are scaffolds for numerous drugs with anticancer and other therapeutic properties.[1][12][13][14] While a direct synthesis from this compound is less commonly reported, several efficient methods exist using alternative precursors. A hypothetical route from this compound would likely involve a challenging amination step.

Comparative Synthesis of 2-Aminobenzonitrile
Starting MaterialReagentsMethodYield (%)Reference
AnthranilamidePhosphorus PentachlorideDehydration81.5 - 86[15]
2-Nitrobenzonitrile (B147312)Zinc Dust, HClReduction95[16]
o-BromoanilineNaCN, Pd(0)/t-Bu3PCyanation99[17]
IsatinHydroxylamine HCl, POCl3Multi-step73-82[18]

The data clearly shows that modern catalytic methods, such as the palladium-catalyzed cyanation of o-bromoaniline, offer nearly quantitative yields.[17] The reduction of 2-nitrobenzonitrile is also a very high-yielding and straightforward method.[16] The dehydration of the readily available anthranilamide provides a good yield and represents a classical approach.[15]

Experimental Protocols

Synthesis of 2-Aminobenzonitrile from 2-Nitrobenzonitrile

  • Reagents: 2-Nitrobenzonitrile, Zinc dust, Concentrated Hydrochloric Acid, Sodium Carbonate

  • Procedure: To a mixture of 2-nitrobenzonitrile and concentrated hydrochloric acid, zinc dust is added portion-wise while maintaining the temperature between 20-30°C. The mixture is stirred, then cooled and neutralized with sodium carbonate. The product is extracted with toluene, and the solvent is removed to yield 2-aminobenzonitrile.

  • Yield: 95%[16]

Synthesis of 2-Aminobenzonitrile from Anthranilamide

  • Reagents: Anthranilamide, Phosphorus pentachloride

  • Solvent: Ethylene (B1197577) chloride

  • Procedure: Anthranilamide is reacted with phosphorus pentachloride in ethylene chloride at 25-30°C for 1 hour. The reaction is then hydrolyzed with water, and the pH is adjusted to 7 with sodium hydroxide. The organic phase is separated, and the solvent is distilled off. The residue is distilled in vacuo.

  • Yield: 81.5%[15]

Logical Relationship of Precursors for 2-Aminobenzonitrile

aminobenzonitrile 2-Aminobenzonitrile anthranilamide Anthranilamide anthranilamide->aminobenzonitrile Dehydration (PCl5) nitrobenzonitrile 2-Nitrobenzonitrile nitrobenzonitrile->aminobenzonitrile Reduction (Zn, HCl) bromoaniline o-Bromoaniline bromoaniline->aminobenzonitrile Cyanation (Pd Catalyst) isatin Isatin isatin->aminobenzonitrile Multi-step o_tolunitrile This compound (Hypothetical Route) o_tolunitrile->aminobenzonitrile Amination (Challenging)

Alternative precursors for 2-Aminobenzonitrile synthesis.

Conclusion

This compound is a highly effective and versatile precursor in the synthesis of several important pharmaceutical intermediates. For the production of o-tolyl benzonitrile, a key component of sartan drugs, routes starting from this compound derivatives are high-yielding and well-established. In the case of 2-cyanobenzyl bromide for Alogliptin synthesis, the direct bromination of this compound offers a streamlined, albeit moderately yielding, process compared to a higher-yielding but more complex multi-step alternative. For 2-aminobenzonitrile, a gateway to quinazoline-based medicines, alternative precursors like 2-nitrobenzonitrile and o-bromoaniline currently provide more efficient and higher-yielding synthetic pathways than a hypothetical direct amination of an this compound derivative.

The choice of precursor ultimately depends on a multi-faceted analysis of factors including yield, cost of raw materials, process complexity, scalability, and environmental impact. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in making informed decisions for the efficient synthesis of these vital pharmaceutical building blocks.

References

A Comparative Analysis of o-Tolunitrile and Benzonitrile in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, benzonitrile (B105546) and its derivatives are pivotal intermediates in the creation of a wide array of pharmaceuticals and functional materials. The reactivity of the nitrile group towards nucleophilic addition is a cornerstone of their synthetic utility. This guide provides an objective comparison of the performance of o-tolunitrile and its parent compound, benzonitrile, in key nucleophilic addition reactions. The discussion is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their synthetic strategies.

The primary distinction between this compound and benzonitrile lies in the presence of a methyl group at the ortho position of the aromatic ring in this compound. This substitution introduces both electronic and steric effects that modulate the reactivity of the nitrile functional group.

Electronic and Steric Effects on Reactivity

The nitrile carbon is inherently electrophilic due to the electron-withdrawing nature of the nitrogen atom. Nucleophilic addition reactions proceed via the attack of a nucleophile on this electrophilic carbon.

  • Electronic Effect: The methyl group in this compound is a weak electron-donating group (+I effect). This inductive effect increases the electron density at the nitrile carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack compared to the unsubstituted benzonitrile.

  • Steric Effect: The ortho-position of the methyl group in this compound creates steric hindrance around the nitrile functional group. This bulkiness can physically impede the approach of a nucleophile, further decreasing the reaction rate compared to benzonitrile, where the nitrile group is more accessible.

These combined effects generally result in this compound being less reactive than benzonitrile in nucleophilic addition reactions.

Comparative Data in Nucleophilic Addition Reactions

The following sections present a comparative analysis of this compound and benzonitrile in common nucleophilic addition reactions, supported by available experimental data.

Hydrolysis to Carboxylic Acids

The hydrolysis of nitriles to carboxylic acids, typically under acidic or basic conditions, is a fundamental transformation. The rate of this reaction is sensitive to the electronic properties of the substituents on the aromatic ring.

Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of Substituted Benzonitriles

CompoundSubstituentRelative Rate of Hydrolysis (k/kH)
Benzonitrile-H1.0
p-Tolunitrile (B1678323)p-CH₃0.6
This compoundo-CH₃Predicted to be < 0.6

Data for p-tolunitrile is provided as a reference for the electronic effect of the methyl group. The rate for this compound is predicted to be lower due to the additional steric hindrance.

Addition of Grignard Reagents

The reaction of nitriles with Grignard reagents is a classic method for the synthesis of ketones, following hydrolysis of the intermediate imine. The reactivity in this reaction is also influenced by the electronic and steric environment of the nitrile group.

The electron-donating methyl group in this compound is expected to decrease the rate of Grignard addition compared to benzonitrile. Furthermore, the steric bulk of the ortho-methyl group will hinder the approach of the typically bulky Grignard reagent. Consequently, reactions with this compound may require longer reaction times or yield lower conversions compared to benzonitrile under identical conditions.

Table 2: Comparative Performance in Grignard Reactions (Qualitative)

CompoundExpected Relative ReactivityFactors Influencing Reactivity
BenzonitrileHigherUnhindered nitrile group, higher electrophilicity of nitrile carbon.
This compoundLowerSteric hindrance from the ortho-methyl group, reduced electrophilicity due to the electron-donating methyl group.
Reduction to Primary Amines

The reduction of nitriles to primary amines is a synthetically important transformation, commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Studies on the reduction of nitriles with LiAlH₄ have indicated that for both benzonitrile and this compound, a 1:1 molar ratio of hydride to nitrile is required for complete reduction. While direct comparative yield data under identical conditions is scarce, it is plausible that the steric hindrance in this compound might necessitate longer reaction times or slightly higher temperatures to achieve comparable yields to benzonitrile.

Table 3: Comparative Performance in Reduction with LiAlH₄ (Qualitative)

CompoundStoichiometry (LiAlH₄:Nitrile) for Complete ReductionExpected Relative Reaction Rate
Benzonitrile1:1Faster
This compound1:1Slower

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for comparative studies between this compound and benzonitrile.

Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile

Objective: To synthesize benzoic acid from benzonitrile via acid-catalyzed hydrolysis.

Materials:

  • Benzonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Hydroxide (B78521) solution (for workup)

  • Hydrochloric Acid (for workup)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add benzonitrile (1 equivalent) to a solution of concentrated sulfuric acid and water (e.g., 50% v/v).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., concentrated sodium hydroxide solution) until it is basic to litmus (B1172312) paper.

  • Extract any unreacted starting material with an organic solvent (e.g., diethyl ether).

  • Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate (benzoic acid) forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Protocol 2: Reaction of a Nitrile with a Grignard Reagent

Objective: To synthesize a ketone from a nitrile and a Grignard reagent.

Materials:

  • Benzonitrile or this compound

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Aqueous acid (e.g., H₂SO₄ or HCl) for workup

  • Drying apparatus (e.g., oven-dried glassware, drying tube)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, all protected from atmospheric moisture with drying tubes.

    • Place magnesium turnings (1.1 equivalents) in the flask.

    • Add a small crystal of iodine.

    • Add a small portion of the alkyl/aryl halide (1 equivalent) dissolved in anhydrous ether/THF to the addition funnel and add a few drops to the magnesium.

    • Once the reaction initiates (observed by bubbling and/or a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Nitrile:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the nitrile (benzonitrile or this compound, 1 equivalent) in anhydrous ether/THF and add it to the addition funnel.

    • Add the nitrile solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to quench the reaction and hydrolyze the intermediate imine.

    • Separate the organic layer, and extract the aqueous layer with ether/THF.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude ketone.

    • The product can be purified by distillation or column chromatography.

Protocol 3: Reduction of a Nitrile with LiAlH₄

Objective: To synthesize a primary amine from a nitrile using lithium aluminum hydride.

Materials:

  • Benzonitrile or this compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Aqueous sodium hydroxide solution

  • Water

  • Drying apparatus

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Set up an oven-dried three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • Carefully add LiAlH₄ (1.0-1.5 equivalents) to the flask, followed by anhydrous ether/THF to create a suspension.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve the nitrile (1 equivalent) in anhydrous ether/THF and add it to the addition funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with ether/THF.

  • Combine the filtrate and washings, dry the organic layer over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude primary amine.

  • The product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanisms for the nucleophilic addition reactions discussed and a typical experimental workflow.

Nucleophilic_Addition_to_Nitrile cluster_legend Legend cluster_reaction General Nucleophilic Addition Reactant Reactant Intermediate Intermediate Product Product Nitrile R-C≡N Imine_Anion [R-C(Nu)=N]⁻ Nitrile->Imine_Anion + Nu⁻ Nucleophile Nu⁻ Imine R-C(Nu)=NH Imine_Anion->Imine + H⁺ Proton_Source H⁺ Final_Product Product Imine->Final_Product Further Reaction (e.g., Hydrolysis)

Caption: General mechanism of nucleophilic addition to a nitrile.

Grignard_Reaction_Workflow start Start prep_grignard Prepare Grignard Reagent (R-MgX) start->prep_grignard react_nitrile React with Nitrile (this compound or Benzonitrile) prep_grignard->react_nitrile workup Aqueous Acidic Workup (Hydrolysis of Imine) react_nitrile->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Solvent Removal extraction->drying purification Purification (Distillation/Chromatography) drying->purification product Ketone Product purification->product

A Comparative Guide to Isotopic Labeling in Drug Metabolism Studies with a Focus on Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling techniques used in drug metabolism studies. While specific experimental data for o-Tolunitrile-d7 is not publicly available, this document will focus on the broader and highly relevant use of deuterium (B1214612) (²H) labeling, as would be the case with this compound-d7. We will compare the utility of deuterium labeling with other common isotopic labels, namely Carbon-13 (¹³C) and Carbon-14 (¹⁴C), and provide detailed experimental protocols and visualizations to inform your research.

Stable isotope labeling is a powerful technique in drug discovery and development, essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1] The choice of isotope can significantly impact the nature and quality of the data obtained.

Comparison of Isotopic Labeling Strategies

The selection of an isotopic label depends on the specific goals of the study, the available analytical instrumentation, and safety considerations. Deuterium (²H), Carbon-13 (¹³C), and Carbon-14 (¹⁴C) are the most commonly used isotopes in pharmaceutical research.

FeatureDeuterium (²H)Carbon-13 (¹³C)Carbon-14 (¹⁴C)
Isotope Type StableStableRadioactive
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Liquid Scintillation Counting (LSC), Autoradiography
Primary Application Quantitative bioanalysis (as internal standards), altering metabolic pathways (Kinetic Isotope Effect), mechanistic studies.[2][3]Metabolic flux analysis, mechanistic studies, quantitative bioanalysis.Quantitative analysis in ADME studies, whole-body autoradiography.
Advantages - Excellent for use as internal standards in LC-MS due to similar physicochemical properties to the analyte.[4][5] - Can slow down metabolism at specific sites (Kinetic Isotope Effect), which can be used to improve a drug's pharmacokinetic profile.[6][7] - Non-radioactive, posing no safety risks.- Chemically identical to the unlabeled compound, leading to no significant isotope effects on reaction rates. - Provides rich information on metabolic pathways and flux. - Non-radioactive.- High sensitivity allows for the detection of very small quantities of metabolites. - Well-established methods for quantitative analysis in complex biological matrices.
Disadvantages - Potential for chromatographic separation from the unlabeled analyte, which can affect quantification if not properly managed.[8] - The Kinetic Isotope Effect can sometimes alter the metabolic pathway, which may or may not be the desired outcome.- Higher cost of labeled compounds compared to deuterated ones. - Lower sensitivity of NMR compared to MS and radioactive detection methods.- Radioactive nature requires specialized handling, licensing, and disposal procedures. - Provides less detailed structural information on metabolites compared to MS-based methods.
Cost Generally less expensive than ¹³C-labeled compounds.Can be expensive, and the required instrumentation (MS, NMR) represents a significant investment.The cost of labeled compounds can be lower, but the infrastructure for handling radioactive materials is expensive.
In Vivo Human Studies Generally permissible and widely used.Generally permissible and widely used.Restricted due to radioactivity.

Experimental Protocols

A common application of deuterated compounds in drug metabolism studies is to assess the metabolic stability of a new drug candidate in vitro. The following is a detailed protocol for a typical metabolic stability assay using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog.

Materials:

  • Test compound (deuterated and non-deuterated)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal Standard (IS) - a stable isotope-labeled version of the analyte is ideal[4]

  • Acetonitrile (B52724) (ACN) for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (deuterated and non-deuterated) and the internal standard in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare working solutions of the test compounds by diluting the stock solutions in the phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the HLM suspension, working solutions of the test compounds, and the phosphate buffer to 37°C in a water bath.

    • In a microcentrifuge tube, add the HLM suspension and the working solution of the test compound.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold solution of acetonitrile with the internal standard (e.g., 100 µL).

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point. The use of a deuterated internal standard helps to correct for variability during sample preparation and analysis.[2][5]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining test compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

    • Compare the t½ and CLint values of the deuterated and non-deuterated compounds to assess the impact of deuteration on metabolic stability.

Visualizations

Drug Metabolism Pathway

The following diagram illustrates a generic metabolic pathway where a drug is metabolized by a Cytochrome P450 (CYP) enzyme, followed by a Phase II conjugation reaction. Such pathways can be elucidated using isotopic labeling.

Generic Drug Metabolism Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Parent Drug Metabolite1 Phase I Metabolite (e.g., Hydroxylated) Drug->Metabolite1 Oxidation Metabolite2 Phase II Metabolite (e.g., Glucuronide) Metabolite1->Metabolite2 Conjugation CYP_Enzyme CYP450 Enzyme (e.g., CYP3A4) CYP_Enzyme->Drug Excretion Excretion (Urine/Feces) Metabolite2->Excretion UGT_Enzyme UGT Enzyme UGT_Enzyme->Metabolite1

Caption: A simplified diagram of a drug's metabolic pathway.

Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram outlines the key steps in the experimental workflow described in the protocol above.

In Vitro Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Drug Solutions (Parent & Deuterated) D Pre-incubate Drug with Microsomes (37°C) A->D B Prepare Microsome Suspension (HLM) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction by adding NADPH C->E D->E F Quench Reaction at Time Points with ACN + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Plot % Remaining vs. Time H->I J Calculate Half-Life (t½) and Intrinsic Clearance (CLint) I->J K Compare Parent vs. Deuterated Compound J->K

Caption: Workflow for an in vitro metabolic stability assay.

References

Safety Operating Guide

Safe Disposal of o-Tolunitrile: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of o-Tolunitrile (also known as 2-methylbenzonitrile) is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with safety regulations. Adherence to these protocols is essential to mitigate risks associated with its chemical properties.

Key Hazards and Properties

This compound is classified as a combustible liquid that can cause skin irritation.[1] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][2] On combustion, it may release toxic fumes, including carbon monoxide and nitrogen oxides.[3] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment and within a well-ventilated area.[3]

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 529-19-1[1]
Molecular Formula C₈H₇N[1]
Molecular Weight 117.15 g/mol
Appearance Clear, colorless to slightly yellow liquid[1][2]
Boiling Point 205 °C (401 °F) at 760 mmHg[1]
Melting Point -13 °C (8.6 °F)[1]
Flash Point 82 - 85 °C (179.6 - 185 °F)[1]
Density 0.989 - 0.990 g/mL at 25 °C[1]
Water Solubility Insoluble (<0.1 g/100 mL at 17 °C)[1][2]
Vapor Pressure 0.5 mbar at 20 °C[1]
Explosive Limits 1.1% - 6.7% (V)[1][2]

Standard Operating Procedure for this compound Disposal

This section outlines the procedural, step-by-step guidance for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical goggles.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[4]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, appropriate respiratory protection is required.[3][4]

Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do not mix this compound waste with the following incompatible materials:

    • Strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[2][3]

    • Strong acids (mineral and organic).[2][5] Mixing with strong oxidizing acids can lead to extremely violent reactions.[2]

    • Strong bases.[1][3] The combination of bases and nitriles can produce toxic hydrogen cyanide gas.[2]

    • Strong reducing agents.[2]

  • Collect this compound waste in a dedicated, separate waste container. It can be categorized with non-halogenated organic solvent waste.[6][7]

Waste Collection and Containerization

Follow these steps for collecting and containerizing this compound waste:

  • Container Selection: Use a container made of compatible material that is free from leaks and damage.[3][7] Ensure the container has a tightly fitting cap.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Combustible," "Irritant").[3][8]

  • Filling: Do not overfill the container. The maximum fill level should be no more than 75-90% of the container's capacity to allow for vapor expansion.[6][9] Keep the container closed at all times except when adding waste.[7] Ensure the exterior of the container remains clean and free of contamination.[9]

Temporary Storage in the Laboratory
  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[1][3]

  • Store it away from incompatible materials and foodstuffs.[3]

  • Flammable liquid waste is best stored in a designated fire-rated cabinet.[8]

Final Disposal
  • The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][3] Do not discharge into drains or the environment.[1]

  • Common disposal methods for this type of chemical waste include incineration at an approved facility.[3]

  • Consult your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal, following all local, regional, and national regulations.[10][11]

Protocol for Preparing this compound Waste for Disposal

This protocol provides a detailed methodology for laboratory personnel to prepare this compound waste for collection by a certified disposal service.

Objective: To safely collect and store this compound waste in a properly labeled and sealed container, ready for disposal by a licensed contractor.

Materials:

  • This compound waste

  • Designated hazardous waste container (compatible material) with a screw cap

  • Hazardous waste label

  • Funnel (if necessary)

  • Personal Protective Equipment (as specified in Step 1)

  • Waste segregation chart

Procedure:

  • Preparation: Don all required PPE and ensure work is performed in a chemical fume hood.

  • Container Inspection: Obtain a designated chemical waste container. Inspect it for any cracks, leaks, or contamination. Ensure it is clean and dry.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill in all required information, including the chemical name "this compound" and its concentration if mixed with solvents.

  • Waste Transfer: Carefully pour the this compound waste into the container, using a funnel to prevent spills on the container's exterior.

  • Monitoring Fill Level: Continuously monitor the liquid level, ensuring it does not exceed 90% of the container's total volume.[9]

  • Sealing: Securely fasten the cap on the container immediately after transferring the waste. Do not leave a funnel in the container opening.[7]

  • Decontamination: If any waste is spilled on the outside of the container, decontaminate it with a suitable cleaning agent and wipe it dry.

  • Storage: Place the sealed and labeled container in the designated satellite accumulation area or hazardous waste storage location within the lab, ensuring it is segregated from incompatible materials.[8]

  • Documentation: Log the waste container in the laboratory's waste inventory, if applicable.

  • Disposal Request: Contact your institution's EHS department to schedule a pickup for the waste container. Provide them with all necessary information from the waste label.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow A Identify this compound Waste B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select Labeled, Compatible Waste Container B->C D Check Waste Segregation Chart C->D E Is waste compatible with container contents? D->E F Use New, Empty Container E->F No G Transfer Waste to Container (Fill <90%) E->G Yes F->G H Seal, Clean & Store Container in Designated Area G->H I Contact EHS for Pickup H->I Ready for Disposal J Final Disposal by Licensed Contractor I->J

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling o-Tolunitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of o-Tolunitrile in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

Chemical Identification:

  • Name: this compound

  • Synonyms: 2-Methylbenzonitrile, o-cyanotoluene, 2-cyanotoluene, 2-methylbenzenecarbonitrile[1]

  • CAS Number: 529-19-1[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards associated with this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and compatibility.To prevent skin contact, as this compound can cause skin irritation.[2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for additional protection against splashes.To protect eyes from splashes, which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors, which may cause respiratory irritation, drowsiness, and dizziness.[1]
Protective Clothing A lab coat or chemical-resistant apron should be worn. Launder contaminated clothing separately before reuse.To prevent contamination of personal clothing and minimize skin exposure.[1]
Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for this compound before handling.

  • Inspect all containers for leaks or damage before use.[1]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1]

  • Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly with soap and water after handling.[1]

Storage Requirements:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][3]

  • Protect containers from physical damage.

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1]
Spill and Disposal Plan

Spill Response:

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Ventilate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., sand, earth, vermiculite).[1]

    • Collect the absorbed material and place it in a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert the appropriate emergency response team.

    • Prevent the spill from entering drains or waterways.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Consult with a licensed professional waste disposal service to ensure proper disposal.[2]

  • Do not dispose of down the drain or into the environment.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_ppe Don Personal Protective Equipment (PPE) cluster_handling Handling this compound cluster_cleanup Post-Handling & Cleanup cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Verify Eyewash & Safety Shower Accessibility prep2->prep3 prep4 Inspect Chemical Container prep3->prep4 ppe3 Wear Lab Coat prep4->ppe3 ppe1 Wear Chemical-Resistant Gloves ppe2 Wear Safety Goggles/Face Shield ppe1->ppe2 ppe2->ppe3 handle1 Perform Experiment in Fume Hood ppe3->handle1 handle2 Avoid Inhalation, Skin, and Eye Contact handle1->handle2 handle3 Keep Away from Ignition Sources handle2->handle3 spill Spill Response handle2->spill If Spill Occurs exposure First Aid for Exposure handle2->exposure If Exposure Occurs clean1 Properly Store or Dispose of Unused Chemical handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose of Contaminated Materials clean2->clean3 clean4 Remove PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the safe handling of this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.